Scutellarin
Descripción
This compound has been reported in Perilla frutescens, Scutellaria indica, and other organisms with data available.
see scutellarein for aglycone
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSISFGPUUYILV-ZFORQUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336184 | |
| Record name | Scutellarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27740-01-8, 116122-36-2 | |
| Record name | Scutellarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27740-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scutellarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Breviscapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116122362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scutellarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCUTELLARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IGP0ML9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling Scutellarin: A Technical Guide to its Biological Origins and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellarin, a flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth exploration of the primary biological sources of this compound and a comprehensive overview of the methodologies employed for its extraction and purification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Biological Sources of this compound
This compound is predominantly found in plant species belonging to the genera Erigeron and Scutellaria.
Primary Plant Sources:
-
Erigeron breviscapus (Vant.) Hand.-Mazz.: This perennial herbaceous plant, primarily distributed in the Yunnan province of China, stands as the most significant commercial source of this compound.[1] An extract of this plant, known as Breviscapine, has a high concentration of this compound and is used in traditional Chinese medicine.[2]
-
Scutellaria barbata D.Don: Commonly known as barbed skullcap, this species, native to Asia, is another notable source of this compound.[3]
-
Scutellaria lateriflora L.: Known as the North American skullcap, this plant also contains this compound.[3]
It is important to note that while many species of Scutellaria exist, not all are rich in this compound. For instance, Scutellaria baicalensis (Chinese skullcap), a widely studied medicinal plant, contains only trace amounts of this compound.[3]
Geographical Distribution:
The genus Scutellaria has a wide, subcosmopolitan distribution, with species found across temperate regions of the world. In contrast, Erigeron breviscapus has a more localized distribution, primarily in Southwestern China.
Extraction of this compound
The extraction of this compound from its plant sources is a critical step in its isolation and purification for research and pharmaceutical applications. Various methods have been developed and optimized to maximize yield and purity. Below is a summary of the most common extraction techniques with their respective parameters and yields.
Quantitative Data on this compound Extraction:
| Plant Source | Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio (w/v) | This compound Yield (%) | Reference |
| Erigeron breviscapus | Microwave-Assisted Extraction (MAE) | Not Specified | 80 | 40 min | 1:10 | 1.02 | [4] |
| Scutellaria barbata | Microwave-Assisted Extraction (MAE) | Hexane/Ethyl acetate/Methanol/Acetic acid/Water (1:5:1.5:1:4) | Optimized | Optimized | Optimized | 2.25 (mg from 1g sample) | [5] |
| Erigeron breviscapus | Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvent (DES) | Choline chloride and acetamide (1:4 mol/mol) with 30% water | Optimized | Optimized | Optimized | High | [6] |
| Scutellaria baicalensis | Heat Reflux Extraction | 70% Ethanol | Not Specified | Not Specified | Not Specified | Lower than MAE and UAE | [7] |
| Scutellaria lateriflora | Accelerated Solvent Extraction (ASE) | Water | 85 | Not Specified | Not Specified | Good for glycosides | [8] |
| Scutellaria lateriflora | Supercritical Fluid Extraction (SFE) | CO2 with 10% EtOH | Optimized | Not Specified | Not Specified | Higher for aglycones | [8] |
Experimental Protocols for this compound Extraction
This section provides detailed methodologies for key extraction techniques cited in the literature.
Microwave-Assisted Extraction (MAE) of this compound from Erigeron breviscapus
Objective: To efficiently extract this compound from Erigeron breviscapus using microwave energy.
Materials and Equipment:
-
Dried and powdered Erigeron breviscapus plant material
-
Microwave extraction system
-
Extraction solvent (e.g., 70% ethanol)
-
Filter paper
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Weigh a precise amount of powdered Erigeron breviscapus and place it into the microwave extraction vessel.
-
Add the extraction solvent at the specified solid-to-liquid ratio (e.g., 1:10 w/v).
-
Set the microwave extraction parameters: temperature (e.g., 80°C) and time (e.g., 40 minutes).
-
Initiate the extraction process.
-
After extraction, allow the mixture to cool and then filter to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Redissolve the dried extract in a suitable solvent for HPLC analysis to determine the this compound yield.
Ultrasound-Assisted Extraction (UAE) of this compound from Erigeron breviscapus using Deep Eutectic Solvents (DES)
Objective: To employ a green and efficient ultrasound-assisted method with a deep eutectic solvent for this compound extraction.
Materials and Equipment:
-
Dried and powdered Erigeron breviscapus plant material
-
Ultrasonic bath or probe sonicator
-
Deep Eutectic Solvent (e.g., Choline chloride and acetamide, 1:4 molar ratio, with 30% water)
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Prepare the Deep Eutectic Solvent by mixing the components at the specified molar ratio and adding water.
-
Mix the powdered plant material with the DES at a defined solid-to-liquid ratio.
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic waves at a specific frequency and power for a set duration.
-
After sonication, centrifuge the mixture to separate the supernatant containing the extracted this compound.
-
Analyze the supernatant directly or after appropriate dilution using HPLC to quantify the this compound content.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. This compound has been shown to activate this pathway in various cell types, leading to neuroprotective and anti-apoptotic effects.[9][10][11]
Caption: this compound's activation of the PI3K/Akt pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to a variety of stimuli and regulates processes such as inflammation, cell proliferation, and differentiation. This compound has been demonstrated to modulate the MAPK pathway, contributing to its anti-inflammatory and anti-cancer effects.[1][12][13]
Caption: this compound's modulation of the MAPK signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses. Dysregulation of this pathway is implicated in numerous diseases. This compound has been shown to inhibit the NF-κB pathway, thereby exerting potent anti-inflammatory effects.[11][14][15]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Conclusion
This technical guide has provided a comprehensive overview of the biological sources and extraction methodologies for this compound, a flavonoid with significant therapeutic potential. The detailed information on extraction protocols and the elucidation of its interactions with key signaling pathways offer a solid foundation for researchers and drug development professionals. Further optimization of extraction techniques to enhance yield and purity, coupled with continued investigation into its molecular mechanisms of action, will be pivotal in harnessing the full therapeutic potential of this compound.
References
- 1. This compound Exerts Anti-Inflammatory Effects in Activated Microglia/Brain Macrophage in Cerebral Ischemia and in Activated BV-2 Microglia Through Regulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]
- 3. The Influence of Microwave-Assisted Extraction on the Phenolic Compound Profile and Biological Activities of Extracts from Selected Scutellaria Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted extraction of this compound from Erigeron breviscapus Hand-Mazz and its determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted extraction coupled with countercurrent chromatography for the rapid preparation of flavonoids from Scutellaria barbata D. Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrasonic extraction and purification of this compound from Erigerontis Herba using deep eutectic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical and pharmacological evaluations on the extract of Scutellaria baicalensis Georgi (Huang-Qin) prepared by various extraction methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the chemical composition of extracts from Scutellaria lateriflora using accelerated solvent extraction and supercritical fluid extraction versus standard hot water or 70% ethanol extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound suppresses cartilage destruction in osteoarthritis mouse model by inhibiting the NF-κB and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound ameliorates cartilage degeneration in osteoarthritis by inhibiting the Wnt/β-catenin and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits RANKL-mediated osteoclastogenesis and titanium particle-induced osteolysis via suppression of NF-κB and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound suppresses neuroinflammation via the inhibition of the AKT/NF-κB and p38/JNK pathway in LPS-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Scutellarin Signaling Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellarin, a flavonoid glucuronide derived from the medicinal herb Erigeron breviscapus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] These therapeutic properties are largely attributed to its ability to modulate key intracellular signaling pathways. This technical guide provides an in-depth overview of the core signaling pathways inhibited by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by intervening in several critical signaling cascades. The primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, the Nuclear Factor-kappa B (NF-κB) pathway, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[1][4][5][6]
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis.[7] Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases. This compound has been shown to inhibit this pathway, contributing to its anti-cancer and neuroprotective effects.[7][8]
Mechanism of Inhibition:
This compound has been observed to decrease the phosphorylation of both PI3K and Akt, thereby inhibiting their activity.[2][9] In some cellular contexts, this inhibition is associated with the upregulation of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway.[10] The downstream effects of this compound-mediated PI3K/Akt inhibition include the modulation of apoptotic proteins, such as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2]
Quantitative Data on PI3K/Akt Pathway Inhibition:
| Target Protein | Cell Line/Model | Treatment | Observed Effect | Citation |
| p-PI3K | PC12 cells (Oxygen-Glucose Deprivation model) | This compound | Enhanced expression (neuroprotective effect) | [2][9] |
| p-Akt | PC12 cells (Oxygen-Glucose Deprivation model) | This compound | Enhanced expression (neuroprotective effect) | [2][9] |
| PI3K, p-PI3K, Akt, p-Akt | U251 glioma cells | This compound | Significant downregulation | [11] |
| PTEN | HT-29 colon cancer cells | Scutellarein (aglycone of this compound) | Upregulation of protein expression | [10] |
| PI3K, Akt, p-Akt | HT-29 colon cancer cells | Scutellarein | Downregulation of protein expression | [10] |
Diagram of this compound's Inhibition of the PI3K/Akt Pathway:
MAPK Signaling Pathway Inhibition
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is central to the regulation of inflammatory responses, cell proliferation, and apoptosis.[12] this compound has been demonstrated to modulate the MAPK pathway, which is a key mechanism of its anti-inflammatory and anti-cancer activities.[4][5]
Mechanism of Inhibition:
This compound has been shown to inhibit the phosphorylation of key MAPK proteins, including p38 and JNK, in various cell models.[3][13] However, in some contexts, it has been observed to increase the phosphorylation of ERK1/2, suggesting a complex and context-dependent regulatory role.[14] By inhibiting the p38 and JNK pathways, this compound can suppress the production of pro-inflammatory mediators.[13]
Quantitative Data on MAPK Pathway Inhibition:
| Target Protein | Cell Line/Model | Treatment | Observed Effect | Citation |
| p-p38 | LPS-induced BV-2 microglial cells | This compound | Inhibition of phosphorylation | [3][13] |
| p-JNK | LPS-induced BV-2 microglial cells | This compound | Inhibition of phosphorylation | [3][13] |
| p-ERK1/2 | LPS-induced BV-2 microglial cells | This compound | No effect on phosphorylation | [3] |
| p-ERK1/2 | MCAO rat model | This compound | Upregulation of protein expression | [14] |
| p-p65, p-IκBα | LPS-induced RAW264.7 cells | Scutellarein (aglycone of this compound) | Dose-dependent reduction | [15] |
| p-JNK, p-ERK | LPS-induced RAW264.7 cells | Scutellarein | Dose-dependent reduction | [15] |
Diagram of this compound's Inhibition of the MAPK Pathway:
References
- 1. NF-κB translocation immunofluorescence assay [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scutellarein inhibits cancer cell metastasis in vitro and attenuates the development of fibrosarcoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound exerts protective effects against atherosclerosis in rats by regulating the Hippo-FOXO3A and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downregulation of aquaporins and PI3K/AKT and upregulation of PTEN expression induced by the flavone scutellarein in human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined this compound and C18H17NO6 Imperils the Survival of Glioma: Partly Associated With the Repression of PSEN1/PI3K-AKT Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. This compound suppresses neuroinflammation via the inhibition of the AKT/NF-κB and p38/JNK pathway in LPS-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Technical Guide to the In Vitro Anti-Inflammatory Effects of Scutellarin
For Researchers, Scientists, and Drug Development Professionals
Scutellarin, a flavonoid glucuronide derived from medicinal herbs such as Erigeron breviscapus and Scutellaria barbata, has garnered significant attention for its potent pharmacological activities, particularly its anti-inflammatory effects.[1][2][3] This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of this compound, focusing on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory cascade. In vitro studies have consistently shown its ability to suppress the production of pro-inflammatory mediators in various cell types, most notably in lipopolysaccharide (LPS)-stimulated macrophages and microglia.[4][5][6]
The principal mechanisms include the inhibition of:
-
Nuclear Factor-kappa B (NF-κB) Pathway: A central regulator of inflammation. This compound prevents the activation of NF-κB by inhibiting the degradation of its inhibitor, IκBα, and the subsequent nuclear translocation of the p65 subunit.[4][7][8]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key in transducing inflammatory signals. This compound has been shown to suppress the phosphorylation of p38 and JNK, which are critical for the expression of inflammatory genes.[4][5][9]
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival and inflammation. This compound can inhibit this pathway, contributing to its anti-inflammatory and anti-apoptotic effects in microglia.[5][10][11]
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: this compound has been observed to modulate the JAK/STAT pathway, which is involved in cytokine signaling and inflammatory responses.[12][13]
-
NLRP3 Inflammasome: this compound can inhibit the activation of the Nod-like receptor pyrin-containing pyrin domain 3 (NLRP3) inflammasome, leading to reduced production of the potent pro-inflammatory cytokine IL-1β.[14][15]
Additionally, this compound demonstrates antioxidant properties by activating the Nrf2/ARE signaling pathway, which helps mitigate oxidative stress that often exacerbates inflammatory responses.[5][6]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative effects of this compound on key inflammatory markers from various in vitro studies.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production
| Cell Line | Inducer (Concentration) | This compound Conc. | Target Cytokine | Result | Reference |
| BV-2 Microglia | LPS (1 µg/ml) | 10, 20, 40 µg/ml | TNF-α | Dose-dependent inhibition of protein and mRNA expression. | [4][16] |
| BV-2 Microglia | LPS (1 µg/ml) | 10, 20, 40 µg/ml | IL-1β | Dose-dependent inhibition of protein and mRNA expression. | [4][16] |
| BV-2 Microglia | LPS (1 µg/ml) | 10, 20, 40 µg/ml | IL-6 | Dose-dependent inhibition of protein and mRNA expression. | [4][16] |
| Primary Astrocytes | LPS | Not specified | TNF-α, IL-1β, IL-6 | Inhibition of elevated cytokine levels. | [17] |
| Human LO2 Cells | Alcohol (400 mM) | 5 µM | TNF-α, IL-1β, IL-6 | Reduction in expression. | [18] |
Table 2: Effect of this compound on Inflammatory Enzymes and Mediators
| Cell Line | Inducer (Concentration) | This compound Conc. | Target Molecule | Result | Reference |
| BV-2 Microglia | LPS (1 µg/ml) | 10, 20, 40 µg/ml | iNOS | Dose-dependent inhibition of protein and mRNA expression. | [4][16][19] |
| BV-2 Microglia | LPS (1 µg/ml) | 10, 20, 40 µg/ml | NO (Nitric Oxide) | Dose-dependent inhibition of NO production. | [4][16] |
| RAW264.7 Cells | LPS | Not specified | iNOS | Decreased expression. | [20] |
| Chondrocytes | IL-1β | Not specified | MMP-1, MMP-13 | Downregulation of mRNA and protein expression. | [1] |
Key Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways modulated by this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates MAPK signaling pathways.
Detailed Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Murine microglial cells (BV-2) or macrophage cells (RAW264.7) are commonly used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10, 20, 40 µg/ml) for a specified period (e.g., 1-2 hours).[16]
-
Inflammatory Stimulus: Inflammation is induced by adding an inflammatory agent, typically Lipopolysaccharide (LPS) (e.g., 1 µg/ml), for a designated time (e.g., 12-24 hours).[16]
Measurement of Pro-Inflammatory Mediators
-
Nitric Oxide (NO) Assay (Griess Reagent System):
-
Collect cell culture supernatants after treatment.
-
Mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader. The NO concentration is determined against a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect cell culture supernatants.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding samples, adding a detection antibody, adding a substrate, and measuring the colorimetric change.
-
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-p-p38, anti-p-JNK, anti-p-p65, anti-IκBα) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
Caption: General workflow for in vitro anti-inflammatory assays.
Conclusion
This compound demonstrates significant and multifaceted anti-inflammatory effects in a variety of in vitro models. Its ability to potently inhibit the NF-κB and MAPK signaling pathways, thereby reducing the expression and release of key pro-inflammatory mediators like TNF-α, IL-1β, IL-6, and iNOS, positions it as a promising candidate for the development of novel anti-inflammatory therapeutics.[5][21] The detailed mechanisms and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this natural compound in treating inflammation-related diseases.[2][5]
References
- 1. This compound ameliorates cartilage degeneration in osteoarthritis by inhibiting the Wnt/β-catenin and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: pharmacological effects and therapeutic mechanisms in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current advances on the therapeutic potential of this compound: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses neuroinflammation via the inhibition of the AKT/NF-κB and p38/JNK pathway in LPS-induced BV-2 microglial cells [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review [frontiersin.org]
- 7. Scutellarein suppresses Aβ-induced memory impairment via inhibition of the NF-κB pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Exerts Anti-Inflammatory Effects in Activated Microglia/Brain Macrophage in Cerebral Ischemia and in Activated BV-2 Microglia Through Regulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scutellarein alleviates osteoarthritis progression through the PI3K/Akt/NF-kappaB signaling pathway: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound on BV-2 microglial-mediated apoptosis in PC12 cells via JAK2/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound alleviates depression-like behaviors induced by LPS in mice partially through inhibition of astrocyte-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Scutellarein attenuates alcohol-induced hepatocyte injury by modulating NF-κB and NRF2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Attenuates Microglia Activation in LPS-Induced BV-2 Microglia via miRNA-7036a/MAPT/PRKCG/ERK Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Scutellarein Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Scutellarin: A Technical Guide to its Antioxidant and Free Radical Scavenging Properties
Audience: Researchers, scientists, and drug development professionals.
Abstract: Scutellarin, a flavonoid derived from plants such as Erigeron breviscapus, has demonstrated significant pharmacological activities, particularly its potent antioxidant and anti-inflammatory effects[1][2]. Its capacity to counteract oxidative stress is a key mechanism underlying its therapeutic potential in a range of chronic diseases, including cardiovascular and neurodegenerative disorders[1][2]. This document provides a comprehensive technical overview of this compound's antioxidant properties, detailing its direct free radical scavenging capabilities, its influence on endogenous antioxidant systems, and the molecular signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to support further research and development.
Direct Free Radical Scavenging Activity
This compound's chemical structure, featuring phenolic hydroxyl groups, enables it to directly donate hydrogen atoms to neutralize a variety of free radicals[3]. This activity has been quantified using several standard in vitro assays. The 50% inhibitory concentration (IC50) values from key assays are summarized below, providing a quantitative measure of its scavenging potency. Lower IC50 values indicate stronger antioxidant activity.
Quantitative Data: Free Radical Scavenging
| Assay | Compound | IC50 | Reference |
| DPPH (1,1-diphenyl-2-picrylhydrazyl) | This compound | 17.88 µM | [4] |
| DPPH (1,1-diphenyl-2-picrylhydrazyl) | Scutellarein (aglycone) | 16.05 µM | [4] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | This compound | 11.07 µmol/L | [5][6] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Scutellarein (aglycone) | 4.41 µmol/L | [5][6] |
| •OH (Hydroxyl Radical) | This compound | 1.89 mmol/L | [5][6] |
| •OH (Hydroxyl Radical) | Scutellarein (aglycone) | 0.98 mmol/L | [5][6] |
Note: Scutellarein, the aglycone metabolite of this compound, generally exhibits stronger direct scavenging activity[5][6][7].
Modulation of Cellular Antioxidant Defense Systems
Beyond direct scavenging, this compound enhances the body's intrinsic antioxidant defenses by modulating the expression and activity of key antioxidant enzymes and reducing markers of oxidative damage.
Effects on Antioxidant Enzymes and Oxidative Stress Markers
This compound has been shown to upregulate the activity of critical antioxidant enzymes while simultaneously reducing the levels of reactive oxygen species (ROS) and byproducts of lipid peroxidation, such as malondialdehyde (MDA).
| Parameter | Model System | Effect of this compound | Reference(s) |
| Reactive Oxygen Species (ROS) | H/R-induced hepatocytes, H2O2-injured HUVECs | Decrease | [8][9][10] |
| Malondialdehyde (MDA) | H/R-induced hepatocytes, Alcoholic liver injury mice | Decrease | [8][10][11] |
| Superoxide Dismutase (SOD) | H/R-induced hepatocytes, Diabetic mice cardiac tissue | Increase in activity/expression | [8][10][11][12] |
| Catalase (CAT) | Alcoholic liver injury mice, Diabetic mice cardiac tissue | Increase in activity | [11][12][13] |
| Glutathione Peroxidase (GPx) | Alcoholic liver injury mice, H2O2-injured HUVECs | Increase in activity | [9][11][12] |
H/R: Hypoxia/Reoxygenation; HUVECs: Human Umbilical Vein Endothelial Cells.
Experimental Workflow for In Vitro Antioxidant Assessment
The following diagram outlines a typical workflow for evaluating the cellular antioxidant effects of this compound in an in vitro model of oxidative stress.
Key Signaling Pathways in this compound's Antioxidant Action
This compound's antioxidant effects are largely mediated through the modulation of complex intracellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is central to this mechanism.
The Keap1-Nrf2/ARE Pathway
The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response[14]. Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, targeting it for degradation. This compound can interfere with the Keap1-Nrf2 interaction, leading to Nrf2 activation[8][15][16]. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1)[8][11][17].
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial cell survival pathway that is also implicated in the regulation of Nrf2. Studies have shown that this compound can activate this pathway by promoting the phosphorylation of Akt[18][19]. Activated Akt can, in turn, contribute to the activation and nuclear translocation of Nrf2, linking cell survival signaling directly to the antioxidant response[3][18][20].
Regulation of MAPK Signaling
Mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are often activated by cellular stressors and can promote inflammation and apoptosis. This compound has been observed to inhibit the activation of these pro-oxidant and pro-inflammatory pathways[11][14]. By suppressing the phosphorylation of p38 MAPK and JNK, this compound helps to mitigate downstream inflammatory responses and cellular damage associated with oxidative stress[1][14].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for common assays used to evaluate the antioxidant properties of this compound.
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Principle: The DPPH radical has a deep violet color in solution with a characteristic absorption at ~517 nm. When reduced by an antioxidant, the solution decolorizes. The change in absorbance is proportional to the scavenging activity[21].
-
Reagents:
-
Procedure:
-
In a 96-well plate or cuvette, add a defined volume of this compound solution (e.g., 100 µL) at various concentrations[5][22].
-
Add a larger volume of the DPPH working solution (e.g., 100 µL)[5][22].
-
Mix and incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes)[5][23].
-
Measure the absorbance at 517 nm using a spectrophotometer or plate reader[21].
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [1 - (Abs_sample / Abs_control)] * 100.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay
This assay assesses the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: The ABTS•+ radical, which has a blue-green color, is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. In the presence of an antioxidant, the radical is neutralized, and the solution loses its color. The decolorization is measured spectrophotometrically at ~734 nm[24].
-
Reagents:
-
ABTS stock solution (e.g., 7 mM).
-
Potassium persulfate solution (e.g., 2.45 mM).
-
Phosphate buffer solution (PBS).
-
This compound stock solution and serial dilutions.
-
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical[5].
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of ~0.70 at 734 nm[5].
-
Add a small volume of this compound solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 195 µL)[24].
-
Incubate for a defined period (e.g., 6 minutes) at room temperature[5].
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging and the IC50 value as described for the DPPH assay.
-
Cellular Oxidative Stress Assay (H2O2-induced model)
This protocol describes a general method to evaluate this compound's ability to protect cells from externally induced oxidative stress.
-
Principle: Cells are pre-treated with this compound and then exposed to an oxidizing agent like hydrogen peroxide (H2O2). The protective effect is quantified by measuring cell viability and markers of oxidative stress[25].
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates) and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 10, 25, 50, 100 µM)[3]. Incubate for a specified period (e.g., 2-24 hours).
-
Induction of Oxidative Stress: Remove the this compound-containing medium and expose the cells to medium containing a pre-determined concentration of H2O2 for a set duration (e.g., 3 hours)[22]. Include control groups (untreated cells, cells treated with H2O2 alone).
-
Endpoint Analysis: After incubation, wash the cells and perform assays to measure:
-
Cell Viability: Using the MTT assay.
-
Intracellular ROS: Using a fluorescent probe like DCFH-DA.
-
Lipid Peroxidation: Measuring MDA levels in cell lysates.
-
Antioxidant Enzyme Activity: Measuring SOD, CAT, and GPx activity in cell lysates.
-
-
References
- 1. Frontiers | this compound: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]
- 2. This compound: pharmacological effects and therapeutic mechanisms in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current advances on the therapeutic potential of this compound: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioactivity Characterization of Scutellarein Sulfonated Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Bio-Activity Evaluation of Scutellarein as a Potent Agent for the Therapy of Ischemic Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bio-activity evaluation of scutellarein as a potent agent for the therapy of ischemic cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates hypoxia/reoxygenation injury in hepatocytes by inhibiting apoptosis and oxidative stress through regulating Keap1/Nrf2/ARE signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound protects against vascular endothelial dysfunction and prevents atherosclerosis via antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. This compound prevents acute alcohol-induced liver injury via inhibiting oxidative stress by regulating the Nrf2/HO-1 pathway and inhibiting inflammation by regulating the AKT, p38 MAPK/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ameliorative effect of this compound on acute alcohol brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tmrjournals.com [tmrjournals.com]
- 16. BIOCELL | this compound alleviates complete freund’s adjuvant-induced rheumatoid arthritis in mice by regulating the Keap1/Nrf2/HO-1 pathway [techscience.com]
- 17. Frontiers | Effects of this compound on the mechanism of cardiovascular diseases: a review [frontiersin.org]
- 18. This compound attenuates oxidative stress and neuroinflammation in cerebral ischemia/reperfusion injury through PI3K/Akt-mediated Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Effects of this compound on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. This compound protects PC12 cells from oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Scutellarin in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health challenge. A key pathological feature common to these conditions is the progressive loss of neuronal structure and function. Recent research has focused on identifying natural compounds with neuroprotective properties that can mitigate the complex cellular and molecular cascades underlying neurodegeneration. Scutellarin, a flavonoid derived from the traditional Chinese herb Erigeron breviscapus, has emerged as a promising therapeutic candidate.[1][2][3][4][5] This technical guide provides an in-depth overview of the neuroprotective effects of this compound in various preclinical models of neurodegenerative diseases, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols.
This compound exhibits a multi-faceted neuroprotective profile, primarily attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[2][6][7][8] It modulates key signaling pathways involved in neuronal survival and death, including the PI3K/AKT, MAPK, and NF-κB pathways.[9] This document will delve into the experimental evidence supporting these claims, presenting data in a structured format to facilitate comparison and analysis. Furthermore, it will provide detailed methodologies for the key experiments cited, offering a valuable resource for researchers seeking to build upon these findings. Visualizations of the implicated signaling pathways and experimental workflows are also provided to enhance understanding of this compound's complex mechanisms of action.
Quantitative Data on the Neuroprotective Effects of this compound
The following tables summarize the key quantitative findings from various studies investigating the neuroprotective effects of this compound in different neurodegenerative disease models.
Table 1: Anti-Inflammatory Effects of this compound
| Model System | Treatment | Pro-inflammatory Mediator | Inhibition/Reduction | Reference |
| LPS-stimulated BV-2 microglia | This compound | Nitric Oxide (NO) | Dose-dependent inhibition | [1][4] |
| LPS-stimulated BV-2 microglia | This compound | TNF-α | Significant suppression of mRNA and protein expression | [1][4][10] |
| LPS-stimulated BV-2 microglia | This compound | IL-1β | Significant suppression of mRNA and protein expression | [1][4][10] |
| MCAO rats | This compound | iNOS, TNF-α, IL-1β | Markedly attenuated expression in activated microglia/brain macrophage | [10] |
| Copper-exposed BV2 microglia | This compound | M1 phenotype markers | Shift towards M2 phenotype | [11] |
| APP/PS1 transgenic mice | This compound (9 months) | TNF-α, IL-6 | Decreased levels | [3][12] |
Table 2: Antioxidant Effects of this compound
| Model System | Treatment | Parameter | Effect | Reference |
| OGD/R-induced HT22 cells | This compound | Reactive Oxygen Species (ROS) | Inhibition of generation | [13] |
| OGD/R-induced HT22 cells | This compound | Superoxide Dismutase (SOD) activity | Increased activity | [13] |
| Dementia rat model (Aβ + D-galactose) | This compound | SOD activity in brain tissue | Up-regulation | [14][15] |
| Dementia rat model (Aβ + D-galactose) | This compound | Monoamine Oxidase (MAO) activity in brain tissue | Decreased activity | [14][15] |
| AlCl3 + D-galactose-induced AD mouse model | This compound (4 weeks) | ROS levels in brain lysate | Reduced levels | [6] |
| AlCl3 + D-galactose-induced AD mouse model | This compound (4 weeks) | SOD levels in serum and brain lysate | Enhanced levels | [6] |
| Acute alcohol brain injury in mice | This compound | Malondialdehyde (MDA) content in cerebrum | Significantly lower | [8] |
Table 3: Anti-Apoptotic Effects of this compound
| Model System | Treatment | Parameter | Effect | Reference |
| Ischemic Stroke | This compound | Neuronal apoptosis | Reduction | [9] |
| L-Glu-damaged HT22 cells | This compound | Cell viability | Significantly increased | [2][6] |
| L-Glu-damaged HT22 cells | This compound | Caspase-3 activity | Reduced activity | [2][6] |
| L-Glu-damaged HT22 cells | This compound | Apoptosis | Suppressed | [2][6] |
| MCAO rats | This compound | TUNEL-positive cells in ischemic cortex | Significantly attenuated increase | [16][17][18] |
| MCAO rats | This compound | Bax and cleaved caspase-3 expression | Suppression | [17] |
| MCAO rats | This compound | Bcl-2 expression | Enhanced | [17] |
| MCAO/R rats (12h reperfusion) | This compound (low and high dose) | Dead cells in ischemic region | Reduced by 51.1% and 80.9% respectively | [19] |
| MCAO/R rats | This compound | Infarct volume | Reduced | [20] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on the neuroprotective effects of this compound.
Middle Cerebral Artery Occlusion (MCAO) Rat Model of Focal Cerebral Ischemia
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Procedure:
-
Anesthetize the rat (e.g., with chloral hydrate or isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a nylon monofilament (e.g., 4-0) coated with poly-L-lysine into the ICA via the ECA stump.
-
Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Suture the incision. Sham-operated animals undergo the same procedure without filament insertion.[13][10][21]
-
-
This compound Administration: this compound is typically administered intraperitoneally or intravenously at various doses and time points relative to the MCAO procedure.[20]
Alzheimer's Disease (AD) Mouse Models
-
Aβ and D-galactose Induced Dementia Model:
-
Aluminum Chloride (AlCl₃) and D-galactose Induced AD Model:
-
APP/PS1 Double-Transgenic Mouse Model:
-
These mice overexpress a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to age-dependent accumulation of Aβ plaques and cognitive deficits.
-
This compound treatment is typically administered over a long period (e.g., 9 months) to assess its effects on disease progression.[3][12]
-
Cell Culture Models of Neuroinflammation and Neurotoxicity
-
LPS-Stimulated Microglia (BV-2 or Primary):
-
Culture BV-2 mouse microglial cells or primary rat microglia in appropriate media (e.g., DMEM with 10% FBS).
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Collect cell supernatants to measure levels of pro-inflammatory mediators (e.g., NO, TNF-α, IL-1β) using Griess reagent and ELISA kits, respectively.[1][4]
-
-
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Neuronal Cells (HT22 or PC12):
-
Culture neuronal cells (e.g., HT22 mouse hippocampal neurons or PC12 cells) in standard conditions.
-
To induce OGD, replace the culture medium with glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂).
-
After a defined period of OGD (e.g., 2-4 hours), return the cells to normal glucose-containing medium and normoxic conditions for reoxygenation.
-
This compound can be applied before, during, or after OGD to assess its protective effects.[13][16][17][18]
-
-
L-glutamic acid (L-Glu)-damaged HT22 cells:
Biochemical and Molecular Assays
-
Western Blotting: Used to quantify the expression levels of specific proteins.
-
Extract total protein from brain tissue or cultured cells.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p-JNK, p-ERK1/2, Bax, Bcl-2, cleaved caspase-3, p-PI3K, p-AKT).
-
Incubate with a corresponding secondary antibody.
-
Visualize and quantify the protein bands using an imaging system.[10][16][17][18]
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Used to detect apoptotic cells.
-
Immunohistochemistry/Immunofluorescence: Used to visualize the localization and expression of proteins in tissue sections or cells.
-
Prepare brain sections or cell slides.
-
Incubate with primary antibodies against proteins of interest (e.g., Aβ1-42, p-Tau).
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize under a fluorescence or confocal microscope.[6]
-
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.
Inhibition of Microglial Activation and Neuroinflammation
This compound has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system, thereby reducing the production of pro-inflammatory mediators. This is achieved through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][4][10]
Caption: this compound's anti-inflammatory mechanism in microglia.
Promotion of Neuronal Survival via PI3K/Akt Pathway
This compound has been demonstrated to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for promoting cell survival and inhibiting apoptosis.[9][13][16][17][18]
Caption: this compound promotes neuronal survival via PI3K/Akt activation.
Attenuation of Oxidative Stress through Nrf2 Signaling
This compound can also mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes.
Caption: this compound's antioxidant effect via the Nrf2 pathway.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound in a range of neurodegenerative disease models. Its ability to concurrently target multiple pathological processes, including neuroinflammation, oxidative stress, and apoptosis, makes it a particularly attractive candidate for further investigation. The quantitative data and detailed experimental protocols provided herein offer a solid foundation for researchers to design and execute future studies.
While the preclinical findings are promising, several key areas warrant further exploration. The blood-brain barrier permeability of this compound remains a critical factor for its clinical translation, and strategies to enhance its delivery to the central nervous system, such as nanoparticle-based formulations, are being investigated.[23][20] Additionally, most studies have focused on rodent models of acute or chronic neurodegeneration. Future research should aim to validate these findings in higher-order animal models that more closely recapitulate the complexity of human neurodegenerative diseases.
Furthermore, the precise molecular targets of this compound within the intricate signaling networks of the brain are not yet fully elucidated. A deeper understanding of its interactions with specific proteins and receptors will be crucial for optimizing its therapeutic efficacy and minimizing potential off-target effects. Long-term safety and toxicity studies are also essential prerequisites for its advancement into clinical trials.
References
- 1. Neuroprotection of this compound is mediated by inhibition of microglial inflammatory activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological basis for application of this compound in Alzheimer's disease: Antioxidation and antiapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Mitigates Aβ-Induced Neurotoxicity and Improves Behavior Impairments in AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Alleviates Behavioral Deficits in a Mouse Model of Multiple Sclerosis, Possibly Through Protecting Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological basis for application of this compound in Alzheimer's disease: Antioxidation and antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: pharmacological effects and therapeutic mechanisms in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ameliorative effect of this compound on acute alcohol brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Exerts Anti-Inflammatory Effects in Activated Microglia/Brain Macrophage in Cerebral Ischemia and in Activated BV-2 Microglia Through Regulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Attenuates Pro-Inflammatory Foam Cell Formation and Facilitates M2 Polarization in Microglia during Copper Homeostasis Imbalance via the MAPK Signaling Pathway [imrpress.com]
- 12. This compound Mitigates Aβ-Induced Neurotoxicity and Improves Behavior Impairments in AD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound attenuates oxidative stress and neuroinflammation in cerebral ischemia/reperfusion injury through PI3K/Akt-mediated Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Influence of this compound on oxidative stress and neuronal apoptosis of rats with dementia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - ProQuest [proquest.com]
- 17. This compound Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Intravenous Administration of this compound Nanoparticles Augments the Protective Effect against Cerebral Ischemia–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound regulates microglia-mediated TNC1 astrocytic reaction and astrogliosis in cerebral ischemia in the adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Alleviates Ischemic Brain Injury in the Acute Phase by Affecting the Activity of Neurotransmitters in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
initial studies on Scutellarin for cardiovascular disease
An In-depth Technical Guide on the Initial Studies of Scutellarin for Cardiovascular Disease
Introduction
This compound is a flavonoid glucuronide, a natural bioactive compound extracted primarily from the traditional Chinese medicine Erigeron breviscapus.[1][2] For centuries, preparations containing this compound have been utilized in clinical practice for the management of cardiovascular and cerebrovascular diseases, including stroke, myocardial infarction, and diabetic complications.[3][4] Its diverse pharmacological activities, such as anti-inflammatory, antioxidant, vasodilatory, and anti-platelet effects, have positioned it as a compound of significant interest for modern drug development.[3][5] This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, focusing on its mechanisms of action in cardiovascular disease, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of its molecular pathways.
A critical challenge in the clinical application of this compound is its poor pharmacokinetic profile. As a Biopharmaceutics Classification System (BCS) Class IV drug, it exhibits both low solubility and low permeability.[6] Studies in animal models have reported extremely low oral bioavailability, approximately 0.4% in Beagle dogs and 10.6% in rats.[6][7] Following oral administration, this compound is largely metabolized into its aglycone, scutellarein, within the gastrointestinal tract.[8][9] It is also subject to rapid metabolism and excretion after intravenous injection, with a short elimination half-life.[7] These pharmacokinetic limitations are a key consideration for its therapeutic development and have spurred research into novel formulations and delivery systems to enhance its bioavailability.[3][7]
Core Mechanisms of Action and Signaling Pathways
Initial studies have elucidated several key mechanisms through which this compound exerts its cardioprotective effects. These actions are mediated by a complex interplay of multiple signaling pathways, leading to the suppression of inflammation, reduction of oxidative stress, protection of the vascular endothelium, inhibition of apoptosis, and attenuation of cardiac fibrosis.
Anti-Inflammatory Effects
Chronic inflammation is a cornerstone of cardiovascular disease pathogenesis, particularly in atherosclerosis and ischemia-reperfusion (I/R) injury. This compound has demonstrated potent anti-inflammatory properties by modulating key inflammatory signaling cascades.
-
TLR4/MyD88/NF-κB Pathway: this compound can suppress the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[10] In a mouse model of type 2 diabetes, this compound treatment decreased the upregulation of TLR4, MyD88, and NF-κB, which in turn reduced the expression of downstream pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[10]
-
NLRP3 Inflammasome: The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune response that can drive cardiac inflammation. This compound has been shown to inhibit the activation of the NLRP3 inflammasome, thereby reducing the inflammatory response in cardiomyocytes.[2][10] This inhibition is linked to its effects on the PI3K/AKT/mTOR pathway.[10][11]
Antioxidant Effects
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a major contributor to cardiovascular pathologies like atherosclerosis and I/R injury. This compound mitigates oxidative stress primarily through the activation of the Nrf2 pathway.
-
Nrf2/Keap1/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, it is bound by Kelch-like ECH-associated protein 1 (Keap1). This compound promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE).[10] This activation leads to the upregulation of crucial antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1), thereby enhancing the cellular defense against oxidative damage.[2][10]
Vascular Endothelial Protection
Endothelial dysfunction is an early event in the development of atherosclerosis and a key factor in I/R injury. This compound protects endothelial cells through multiple mechanisms.
-
Autophagy-Lysosomal Function: In the context of I/R injury, this compound was found to rescue endothelial function by upregulating the expression of Cathepsin D (CTSD).[12][13] This upregulation restores lysosomal flow and autophagic flux, which are disrupted during I/R, thereby mitigating endothelial cell damage.[12][14]
-
PINK1/Parkin Pathway: this compound can also activate the PTEN-induced kinase 1 (PINK1)/Parkin signaling pathway.[11] This pathway is crucial for mitochondrial quality control (mitophagy), and its activation by this compound helps protect vascular endothelial cells from apoptosis.[11]
-
Vasodilation: this compound promotes vasodilation by increasing the production of nitric oxide (NO) and decreasing levels of the vasoconstrictor endothelin-1 (ET-1), which helps to improve blood flow and microcirculation.[10][12][14]
Regulation of Apoptosis
Excessive apoptosis of cardiomyocytes and endothelial cells contributes significantly to cardiac injury. This compound exerts potent anti-apoptotic effects by modulating several critical survival and death pathways.
-
PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a central pro-survival signaling cascade. This compound activates this pathway, leading to the phosphorylation and activation of AKT.[10][15] Activated AKT then influences downstream targets to inhibit apoptosis and promote cell survival.[10][11] For instance, it can phosphorylate and inactivate pro-apoptotic proteins like FOXO3a.[11][15]
-
cGAS-STING Pathway: this compound has been shown to inhibit the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway.[1][16] Activation of this pathway can induce apoptosis; therefore, its inhibition by this compound represents a key cardioprotective mechanism, which subsequently modulates the pro-apoptotic Bcl-2/Bax/Caspase-3 signaling cascade.[1][11][16][17]
-
JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) pathway is another pro-survival pathway. This compound treatment promotes the activation of JAK2/STAT3 signaling, which leads to the increased expression of anti-apoptotic proteins like Bcl-2 and a decrease in pro-apoptotic proteins like Bax and caspase-3.[11][18][19][20]
References
- 1. This compound ameliorates ischemia/reperfusion injury‑induced cardiomyocyte apoptosis and cardiac dysfunction via inhibition of the cGAS‑STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects against diabetic cardiomyopathy via inhibiting oxidative stress and inflammatory response in mice - Xu - Annals of Palliative Medicine [apm.amegroups.org]
- 3. Clinical benefits and pharmacology of this compound: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. directcm.com [directcm.com]
- 5. This compound: pharmacological effects and therapeutic mechanisms in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic and pharmacokinetic studies of this compound in rat plasma, urine, and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absorption and disposition of this compound in rats: a pharmacokinetic explanation for the high exposure of its isomeric metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Effects of this compound on the mechanism of cardiovascular diseases: a review [frontiersin.org]
- 12. Frontiers | this compound ameliorates ischemia/reperfusion-mediated endothelial dysfunction by upregulating cathepsin D expression to rescue autophagy-lysosomal function [frontiersin.org]
- 13. This compound ameliorates ischemia/reperfusion-mediated endothelial dysfunction by upregulating cathepsin D expression to rescue autophagy-lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound ameliorates ischemia/reperfusion-mediated endothelial dysfunction by upregulating cathepsin D expression to rescue autophagy-lysosomal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound exerts protective effects against atherosclerosis in rats by regulating the Hippo-FOXO3A and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound ameliorates ischemia/reperfusion injury‑induced cardiomyocyte apoptosis and cardiac dysfunction via inhibition of the cGAS‑STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Current advances on the therapeutic potential of this compound: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. This compound protects cardiomyocyte ischemia-reperfusion injury by reducing apoptosis and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Scutellarin's role in regulating apoptosis
An In-depth Technical Guide to Scutellarin's Role in Regulating Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a flavonoid glycoside derived from the traditional Chinese herb Erigeron breviscapus, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective effects. Emerging evidence robustly demonstrates its capacity to modulate apoptosis, the programmed cell death essential for tissue homeostasis. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound regulates apoptosis. It details the key signaling pathways involved, summarizes quantitative data from pivotal studies, outlines common experimental protocols, and visualizes complex interactions to support further research and drug development in oncology, neurology, and inflammatory diseases.
Core Mechanisms of this compound-Mediated Apoptosis
This compound's influence on apoptosis is multifaceted, primarily involving the regulation of the intrinsic (mitochondrial) pathway. It recalibrates the delicate balance between pro-apoptotic and anti-apoptotic proteins, ultimately controlling the activation of the caspase cascade.
-
Modulation of the Bcl-2 Protein Family : A consistent finding across numerous studies is this compound's ability to alter the expression of Bcl-2 family proteins. It typically upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax[1][2][3]. This action increases the Bcl-2/Bax ratio, which stabilizes the mitochondrial outer membrane, preventing the release of cytochrome c and subsequent apoptosome formation.
-
Regulation of Caspase Activation : Caspases are the executioners of apoptosis. This compound has been shown to inhibit the activation of key caspases. It significantly reduces the levels of cleaved caspase-3, the primary executioner caspase, thereby preventing the cleavage of critical cellular substrates like PARP[1][3][4][5]. It also impacts initiator caspases, such as caspase-9, and in some contexts, sensitizes cancer cells to apoptosis by enhancing caspase-6 activation[5][6].
-
Attenuation of Oxidative Stress : Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a potent trigger of apoptosis[7][8]. This compound effectively mitigates oxidative stress by reducing intracellular ROS and malondialdehyde (MDA) levels, a marker of lipid peroxidation[7][9][10]. This antioxidant activity prevents damage to cellular components like DNA and mitochondria, thus inhibiting the initiation of apoptosis[7][8][9].
Key Signaling Pathways Modulated by this compound
This compound's regulatory effects on apoptotic proteins are orchestrated through its modulation of several critical upstream signaling pathways.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central pro-survival signaling cascade. This compound's anti-apoptotic and neuroprotective effects are frequently attributed to its ability to activate this pathway.
-
Mechanism : this compound promotes the phosphorylation of both PI3K and Akt[1][3]. Activated Akt then phosphorylates and inactivates pro-apoptotic targets while promoting the expression of anti-apoptotic proteins like Bcl-2[1][3]. In studies on ischemic stroke, this compound administration enhanced p-PI3K and p-Akt levels, leading to increased Bcl-2 and decreased Bax and cleaved caspase-3 expression[1][3]. The use of a PI3K inhibitor, LY294002, was shown to abolish these protective effects, confirming the pathway's critical role[1][2][3].
MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, play dual roles in cell fate. This compound's effect on these pathways is often context-dependent.
-
ERK Pathway : In some cancer models, like non-small cell lung cancer (NSCLC), this compound activates the ERK pathway, which paradoxically leads to apoptosis and autophagy[4][11][12]. This activation can mediate a p53-dependent apoptotic response[4][13].
-
JNK and p38 Pathways : In neuroinflammatory contexts, this compound has been found to downregulate the p38 MAPK and JNK signaling cascades, contributing to its anti-inflammatory and anti-apoptotic effects[1][2].
NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor in inflammatory responses that also regulates apoptosis. This compound generally exerts an inhibitory effect on this pathway. By preventing the activation of NF-κB, this compound reduces the expression of pro-inflammatory cytokines and certain anti-apoptotic proteins, which can sensitize cells to apoptosis, particularly in inflammatory or cancerous conditions[2][14].
Other Key Pathways
-
JAK2/STAT3 Pathway : this compound can inhibit microglia-mediated neuronal apoptosis by activating the JAK2/STAT3 signaling pathway, which increases Bcl-2 expression while decreasing Bax and cleaved caspase-3[15].
-
Keap1/Nrf2/ARE Pathway : By activating the Nrf2 pathway, this compound enhances the expression of antioxidant enzymes, which protects cells from oxidative stress-induced apoptosis[10][14][16].
-
HIPPO-YAP Pathway : In breast cancer cells, this compound induces apoptosis by regulating the HIPPO-YAP pathway, leading to increased phosphorylation of YAP (p-YAP) and decreased total YAP levels[17][18].
-
TGF-β1/smad2 Pathway : In A549 lung cancer cells, this compound was found to induce apoptosis via the activation of the TGF-β1/smad2/ROS/caspase-3 pathway[19][20].
Quantitative Data Summary
The following tables summarize quantitative findings from various studies on this compound's effects on apoptosis and cell viability.
Table 1: In Vitro Effects of this compound on Cancer Cell Apoptosis & Viability
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| MCF-7 | Breast Cancer | 40-120 µM | Apoptotic rate increased from 7.8% (control) to 12.4%-23.9% | [17][21] |
| MCF-7 | Breast Cancer | Not specified | Proliferation inhibited by 40.1% (24h), 58.7% (48h), 70.6% (72h) | [17] |
| A549 | Lung Cancer | 200-600 µM | Concentration-dependent increase in apoptosis | [22] |
| A549/DDP | Cisplatin-Resistant Lung Cancer | Not specified | Increased cisplatin-induced apoptosis by >24% | [4] |
| HCT-116 | Colon Cancer | 10-100 µM | Dose-dependent reduction in cell viability and decrease in Bcl-2 expression | [23] |
| HepG2 | Liver Cancer | IC50: 0.50 µM | Potent antiproliferative activity | [24] |
| PC-3 | Prostate Cancer | IC50: 0.09 µM | Potent antiproliferative activity | [24] |
Table 2: In Vitro Effects of this compound in Neuroprotection
| Cell Model | Condition | Concentration | Effect | Reference |
| PC12 Cells | Oxygen-Glucose Deprivation (OGD) | Not specified | Increased p-PI3K, p-AKT, Bcl-2; Decreased Bax, cleaved caspase-3 | [1][3] |
| PC12 Cells | Hydrogen Peroxide (H₂O₂) | Not specified | Significantly inhibited DNA fragmentation and reduced ROS/MDA levels | [7][8][9] |
| H9c2 Cells | Hypoxia/Reoxygenation (H/R) | 50-100 µmol/l | Significantly increased cell viability and decreased apoptosis rate | [25] |
| Hepatocytes | Hypoxia/Reoxygenation (H/R) | 10-40 µM | Decreased ROS/MDA levels, increased SOD activity, reduced apoptosis | [10] |
Detailed Experimental Protocols
Assessment of Apoptosis by Flow Cytometry (Annexin V-FITC/PI Staining)
This is the standard method for quantifying apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
-
Cell Culture and Treatment : Plate cells (e.g., A549, MCF-7) in 6-well plates at a density of 1-5 x 10⁵ cells/well. Allow cells to adhere overnight. Treat with various concentrations of this compound (e.g., 0, 100, 200, 400 µM) for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting : Aspirate the culture medium. Wash cells once with ice-cold PBS. Detach cells using trypsin-EDTA, then neutralize with complete medium. Collect cells by centrifugation at 1,500 rpm for 5 minutes.
-
Staining : Wash cells twice with ice-cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) Staining Solution.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer.
-
Interpretation :
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt).
-
Protein Extraction : After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) by boiling in loading buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-Akt, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Signal Visualization : After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software (e.g., ImageJ), normalizing to a loading control like β-actin.
Conclusion and Future Directions
This compound is a potent regulator of apoptosis, acting through a sophisticated network of signaling pathways. Its ability to activate pro-survival pathways like PI3K/Akt in neuroprotective contexts while promoting apoptosis in various cancer cells highlights its therapeutic versatility. The modulation of Bcl-2 family proteins and caspase activity appears to be a central convergence point for its diverse upstream effects.
For drug development professionals, this compound presents a promising scaffold. Future research should focus on:
-
Target Specificity : Elucidating the direct molecular targets of this compound to better understand its context-dependent activities.
-
Pharmacokinetics and Bioavailability : Optimizing delivery systems to enhance the bioavailability and targeted delivery of this compound in vivo.
-
Combination Therapies : Investigating the synergistic potential of this compound with existing chemotherapeutic agents to overcome drug resistance, as suggested by studies with cisplatin[4][13].
-
Clinical Translation : Moving promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of this compound in treating cancer, ischemic injuries, and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Increases Cisplatin-Induced Apoptosis and Autophagy to Overcome Cisplatin Resistance in Non-small Cell Lung Cancer via ERK/p53 and c-met/AKT Signaling Pathways [frontiersin.org]
- 5. Protective effect of this compound on myocardial cells treated with high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Sensitizes Drug-evoked Colon Cancer Cell Apoptosis through Enhanced Caspase-6 Activation | Anticancer Research [ar.iiarjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound protects PC12 cells from oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. This compound induces apoptosis and autophagy in NSCLC cells through ERK1/2 and AKT Signaling Pathways in vitro and in vivo [jcancer.org]
- 12. This compound induces apoptosis and autophagy in NSCLC cells through ERK1/2 and AKT Signaling Pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of this compound on BV-2 microglial-mediated apoptosis in PC12 cells via JAK2/STAT3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound attenuates hypoxia/reoxygenation injury in hepatocytes by inhibiting apoptosis and oxidative stress through regulating Keap1/Nrf2/ARE signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. This compound-induced A549 cell apoptosis depends on activation of the transforming growth factor-β1/smad2/ROS/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. japsonline.com [japsonline.com]
- 22. This compound suppresses proliferation and promotes apoptosis in A549 lung adenocarcinoma cells via AKT/mTOR/4EBP1 and STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. This compound derivatives as apoptosis inducers: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound ameliorates ischemia/reperfusion injury‑induced cardiomyocyte apoptosis and cardiac dysfunction via inhibition of the cGAS‑STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
Scutellarin's Impact on the Wnt/β-catenin Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellarin, a flavonoid glucuronide isolated from the traditional Chinese herb Erigeron breviscapus, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory and anti-cancer effects. Emerging evidence has highlighted its role as a modulator of critical cellular signaling cascades, with a particular focus on the Wnt/β-catenin pathway. Dysregulation of this evolutionarily conserved pathway is a hallmark of numerous pathologies, most notably cancer and fibrotic diseases. This technical guide provides an in-depth analysis of the current understanding of this compound's inhibitory effects on the Wnt/β-catenin signaling pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound as a Wnt signaling inhibitor.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various studies investigating the dose-dependent effects of this compound on different cell lines and the expression of key components of the Wnt/β-catenin pathway.
Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HL-60 | Acute Myeloid Leukemia | 35.99 | CCK-8 | [1] |
| THP-1 | Acute Myeloid Leukemia | 45.26 | CCK-8 | [1] |
| KG-1 | Acute Myeloid Leukemia | 62.61 | CCK-8 | [1] |
| U87 | Glioblastoma | Varies | Cell Proliferation Assay | [2] |
| U251 | Glioblastoma | Varies | Cell Proliferation Assay | [2] |
| SF-295 | Glioblastoma | 92.56 µg/mL | MTT Assay | [3] |
Table 2: Effect of this compound on the Expression of Wnt/β-catenin Pathway Components
| Target Protein/Gene | Cell Type/Model | This compound Concentration | Observed Effect | Experimental Method | Reference |
| Wnt1 | Gastric Cancer Cells | 20 and 80 µmol/L | Diminished levels | Western Blot, qRT-PCR | [4] |
| Wnt3a | Osteoarthritic Chondrocytes | Not specified | Downregulation of mRNA and protein expression | qRT-PCR, Western Blot | [5] |
| Frizzled7 | Osteoarthritic Chondrocytes | Not specified | Downregulation of mRNA and protein expression | qRT-PCR, Western Blot | [5] |
| Cytoplasmic β-catenin | Gastric Cancer Cells | 20 and 80 µmol/L | Diminished levels | Western Blot | [4] |
| Nuclear β-catenin | Osteoarthritic Chondrocytes | Not specified | Inhibition of nuclear migration | Not specified | [5] |
| β-catenin | Colorectal Cancer Cells (HT-29) | 0.5, 1.5, 2.5 mg/mL | Decreased protein expression | Western Blot | [6] |
| Phospho-β-catenin | Colorectal Cancer Cells (HT-29) | 0.5, 1.5, 2.5 mg/mL | Increased protein expression | Western Blot | [6] |
| c-Myc | Colorectal Cancer Cells (HT-29) | 0.5, 1.5, 2.5 mg/mL | Decreased mRNA and protein expression | RT-PCR, Western Blot | [6] |
| Survivin | Colorectal Cancer Cells (HT-29) | 0.5, 1.5, 2.5 mg/mL | Decreased mRNA and protein expression | RT-PCR, Western Blot | [6] |
| APC | Colorectal Cancer Cells (HT-29) | 0.5, 1.5, 2.5 mg/mL | Increased mRNA and protein expression | RT-PCR, Western Blot | [6] |
Mandatory Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: Mechanism of this compound on Wnt/β-catenin pathway.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for investigating the effects of this compound on the Wnt/β-catenin pathway. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Western Blot Analysis of Wnt/β-catenin Pathway Proteins
This protocol is for assessing the protein expression levels of key components of the Wnt/β-catenin pathway.
-
Cell Lysis:
-
After treatment with this compound, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7][8]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies against β-catenin, phospho-β-catenin, Wnt3a, Frizzled7, c-Myc, Survivin, APC, or GAPDH (as a loading control) overnight at 4°C.[8][9] Antibody dilutions should be optimized as per the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Transfection:
-
Treatment and Lysis:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound.
-
After the desired incubation period, lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
-
Luminescence Measurement:
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are often expressed as a fold change relative to the untreated control.[10]
-
Immunofluorescence Staining for β-catenin Localization
This method is used to visualize the subcellular localization of β-catenin.
-
Cell Preparation:
-
Grow cells on glass coverslips in a 24-well plate and treat with this compound.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining and Imaging:
-
Block the cells with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against β-catenin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.[11]
-
Co-Immunoprecipitation (Co-IP) for β-catenin/TCF4 Interaction
This technique is employed to investigate the interaction between β-catenin and its transcriptional co-activator TCF4.
-
Cell Lysis and Pre-clearing:
-
Lyse this compound-treated cells in a non-denaturing Co-IP lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against β-catenin or TCF4 overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against β-catenin and TCF4 to detect the co-immunoprecipitated protein.[12]
-
Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Gene Expression
This method quantifies the mRNA levels of Wnt target genes.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from this compound-treated cells using a suitable RNA isolation kit.
-
Assess RNA quality and quantity.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Perform real-time PCR using a SYBR Green-based master mix and primers specific for Wnt target genes (e.g., c-Myc, Survivin, Axin2) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
The PCR reaction should include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Generate a melt curve at the end of the PCR to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[6]
-
Conclusion
The collective evidence strongly indicates that this compound is a potent inhibitor of the Wnt/β-catenin signaling pathway. Its mechanism of action involves the downregulation of key pathway components, promotion of β-catenin degradation, and subsequent inhibition of target gene transcription. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic applications of this compound. Future research should focus on elucidating the precise molecular targets of this compound within the Wnt pathway and evaluating its efficacy and safety in preclinical and clinical settings for the treatment of Wnt-driven diseases.
References
- 1. Network pharmacology-based investigation and experimental validation of the mechanism of this compound in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the metastasis and cisplatin resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates cartilage degeneration in osteoarthritis by inhibiting the Wnt/β-catenin and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scutellaria barbata D. Don inhibits colorectal cancer growth via suppression of Wnt/β-catenin signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining [protocols.io]
- 12. p15RS Attenuates Wnt/β-Catenin Signaling by Disrupting β-Catenin·TCF4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Anti-Tumor Activity of Scutellarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-tumor activities of Scutellarin, a flavonoid glycoside extracted from the traditional Chinese medicine Erigeron breviscapus. The document synthesizes current research findings, focusing on the molecular mechanisms, relevant signaling pathways, and experimental evidence of this compound's efficacy against various cancer types.
Introduction
This compound has garnered significant attention in oncology research for its multifaceted anti-cancer properties.[1][2] It has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), trigger cell cycle arrest, and suppress tumor metastasis and angiogenesis (the formation of new blood vessels that supply tumors).[1][2][3] This guide will systematically explore the preclinical evidence supporting this compound as a promising candidate for cancer therapy.
Quantitative Anti-Tumor Effects of this compound
The cytotoxic and anti-proliferative effects of this compound have been quantified across a range of human cancer cell lines. The following tables summarize key findings from various studies, providing a comparative overview of its potency.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
| Leukemia | K562 | 6 | [4] |
| Breast Cancer | MCF-7 | Not specified, but inhibition rates provided | [1] |
| Colon Cancer | HCT-116 | 77 | [1] |
| Prostate Cancer | PC-3 | 73 | [1] |
| Liver Cancer | HepG-2 | 56 | [1] |
Note: A derivative of this compound, compound 14b, showed significantly lower IC50 values of 2.96 µM (MCF-7), 7.25 µM (HCT-116), 0.09 µM (PC-3), and 0.50 µM (HepG2).[5]
Table 2: Proliferation Inhibition and Apoptosis Induction by this compound
| Cancer Type | Cell Line | Treatment | Effect | Reference |
| Breast Cancer | MCF-7 | 40-120 µM | Apoptosis rates: 12.4% to 24.0% (control: 7.8%) | [1][6] |
| Breast Cancer | MCF-7 | Not specified | Proliferation inhibition: 40% (24h), 60% (48h), 70% (72h) | [1][6] |
| Lung Adenocarcinoma | A549 | 0, 200, 400, 600 µM | Concentration-dependent suppression of proliferation | [7] |
Key Mechanisms of Anti-Tumor Activity
This compound exerts its anti-cancer effects through multiple biological mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis.
This compound promotes apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[2][3] This is achieved by modulating the expression of key regulatory proteins. For instance, in gastric cancer cells, this compound increases the levels of the pro-apoptotic proteins Bax and Cytochrome C while decreasing the level of the anti-apoptotic protein Bcl-2.[8] In liver cancer, it has been shown to down-regulate Bcl-2 and caspase-3.[1] Furthermore, a derivative of this compound was found to induce apoptosis in HepG2 cells by down-regulating procaspase-3 and inhibiting the expression of survivin and several heat shock proteins.[5]
This compound can halt the progression of the cell cycle, thereby preventing cancer cell division and proliferation.[1][2] In human leukemia cells (K562), this compound was observed to induce G0/G1 phase arrest.[4][9] In prostate cancer cells, it promotes G2/M cell cycle arrest.[1] Studies on the related compound Scutellarein in hepatocellular carcinoma cells also showed induction of G2/M phase arrest through the inhibition of Cdc25C, cdk1, and Cyclin B1 proteins.[10]
Angiogenesis is crucial for tumor growth and metastasis. This compound has been shown to inhibit this process by targeting key signaling pathways.[11] It can suppress the expression of vascular endothelial growth factor (VEGF), a critical promoter of angiogenesis, by enhancing the degradation of hypoxia-inducible factor (HIF)-1α.[12] In colorectal cancer models, this compound was found to inhibit angiogenesis by targeting ephrinb2.[11]
Modulation of Signaling Pathways
The anti-tumor activities of this compound are underpinned by its ability to modulate a complex network of intracellular signaling pathways that are often dysregulated in cancer.
-
Wnt/β-catenin Pathway: this compound suppresses the proliferation of gastric and colorectal cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[3][8]
-
PI3K/Akt/mTOR Pathway: This is a major pathway controlling cell survival and proliferation. This compound has been shown to inhibit this pathway in various cancers.[3][7][13]
-
JAK/STAT Pathway: Aberrant STAT3 signaling is common in many cancers. This compound can inhibit the STAT3 pathway, leading to reduced proliferation and induction of apoptosis.[3][7]
-
MAPK (Raf/MEK/ERK) Pathway: this compound has been demonstrated to inhibit the Raf/MEK/ERK signaling pathway in human leukemia cells.[3][4]
-
Hippo/YAP Pathway: In breast cancer cells, this compound inhibits proliferation and invasion by up-regulating the Hippo/YAP signaling pathway.[1][6]
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Caption: this compound induces apoptosis by inhibiting the Wnt/β-catenin pathway and modulating Bcl-2 family proteins.
Caption: this compound inhibits cell proliferation by targeting the PI3K/Akt/mTOR and STAT3 signaling pathways.
Caption: this compound inhibits angiogenesis by promoting the degradation of HIF-1α and reducing VEGF expression.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature on this compound's anti-tumor activity.
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Protocol:
-
Seed cancer cells (e.g., A549, MCF-7, K562) in 96-well plates at a specified density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-600 µM) for different time points (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent (e.g., CCK-8 or XTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[4][7][14]
-
-
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
-
Protocol:
-
Treat cancer cells with desired concentrations of this compound for a specified duration.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[8][15]
-
Caption: Workflow for detecting apoptosis using Annexin V/PI staining and flow cytometry.
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Protocol:
-
Treat cells with this compound for a specific time period (e.g., 24 hours).
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the fixed cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]
-
-
Objective: To detect changes in the expression levels of specific proteins in response to this compound treatment.
-
Protocol:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, p-Akt, STAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[4][7][8]
-
Conclusion and Future Directions
The evidence presented in this guide demonstrates that this compound is a potent anti-tumor agent with a wide spectrum of activity against various cancers. Its ability to modulate multiple critical signaling pathways, including those involved in apoptosis, cell cycle regulation, and angiogenesis, highlights its therapeutic potential. However, challenges such as poor water solubility and bioavailability need to be addressed to facilitate its clinical development.[2] Future research should focus on the development of novel drug delivery systems and formulations to enhance the pharmacokinetic properties of this compound, as well as conducting further in vivo studies and eventually, clinical trials to validate its efficacy and safety in cancer patients.
References
- 1. japsonline.com [japsonline.com]
- 2. From traditional medicine to modern oncology: this compound, a promising natural compound in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advancement in the anticancer efficacy of the natural flavonoid this compound: a comprehensive review [frontiersin.org]
- 4. This compound exerts anticancer effects on human leukemia cells via induction of Sub-G1 cell cycle arrest, apoptosis and also inhibits migration and invasion by targeting Raf/MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound derivatives as apoptosis inducers: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses proliferation and promotes apoptosis in A549 lung adenocarcinoma cells via AKT/mTOR/4EBP1 and STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Scutellarein Induces Fas-Mediated Extrinsic Apoptosis and G2/M Cell Cycle Arrest in Hep3B Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound suppresses human colorectal cancer metastasis and angiogenesis by targeting ephrinb2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits high glucose-induced and hypoxia-mimetic agent-induced angiogenic effects in human retinal endothelial cells through reactive oxygen species/hypoxia-inducible factor-1α/vascular endothelial growth factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advancement in the anticancer efficacy of the natural flavonoid this compound: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Sensitizes Drug-evoked Colon Cancer Cell Apoptosis through Enhanced Caspase-6 Activation | Anticancer Research [ar.iiarjournals.org]
- 15. This compound sensitizes drug-evoked colon cancer cell apoptosis through enhanced caspase-6 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Scutellarin's Modulatory Impact on MAPK and NF-κB Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Scutellarin, a flavonoid glycoside derived from the traditional medicinal herb Erigeron breviscapus, has garnered significant attention for its potent anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic effects, with a specific focus on its intricate interactions with the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are pivotal in regulating cellular responses to a wide array of stimuli, including stress and inflammatory signals. Dysregulation of MAPK and NF-κB signaling is a hallmark of numerous chronic inflammatory diseases, cardiovascular conditions, and neurodegenerative disorders.[1][3] This document synthesizes quantitative data from multiple studies, presents detailed experimental methodologies for key assays, and utilizes visualizations to elucidate the complex signaling cascades modulated by this compound.
This compound's Impact on the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] In a resting state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[1] This event unmasks the nuclear localization signal on NF-κB (commonly the p65 subunit), facilitating its translocation into the nucleus where it initiates gene transcription.[1][5]
This compound exerts its anti-inflammatory effects by intervening at multiple critical junctures in this pathway.[1]
-
Inhibition of IKK Activation: this compound has been shown to inhibit the activation of the IKK complex, which is the upstream kinase responsible for IκBα phosphorylation.[1]
-
Stabilization of IκBα: By preventing IKK activation, this compound blocks the phosphorylation and subsequent degradation of IκBα.[1][6][7] This action effectively keeps NF-κB in its inactive state, bound to IκBα in the cytoplasm.[1]
-
Blockade of p65 Nuclear Translocation: Consequently, this compound prevents the nuclear translocation of the active p65 subunit of NF-κB.[1][5] This has been visually confirmed through immunofluorescence staining, which shows p65 remaining in the cytoplasm even after inflammatory stimulation in the presence of this compound.[5][6]
Quantitative Data: this compound's Effect on NF-κB Pathway Components
The following table summarizes the quantitative effects of this compound on key proteins in the NF-κB signaling cascade, as determined by Western blot analysis in various experimental models.
| Experimental Model | Stimulant | This compound Conc. | Target Protein | Effect | Reference |
| LPS-induced BV-2 microglia | LPS | Not specified | p-NF-κB p65 | Suppressed phosphorylation | [6] |
| LPS-induced BV-2 microglia | LPS | Not specified | IκB Degradation | Inhibited | [6] |
| IL-1β-induced mouse chondrocytes | IL-1β | 60 μM | IκBα Degradation | Inhibited in a dose-dependent manner | [5] |
| IL-1β-induced mouse chondrocytes | IL-1β | 60 μM | Nuclear p65 | Inhibited nuclear translocation | [5] |
| Aβ-induced rat model | Amyloid β | 50 mg/kg | Cytoplasmic NF-κB | Increased (by ~50% vs Aβ) | [8] |
| Aβ-induced rat model | Amyloid β | 50 mg/kg | Nuclear NF-κB | Decreased (by ~40% vs Aβ) | [8] |
| Alcohol-induced HepG2 cells | Ethanol | Not specified | p-NF-κB p65 | Significantly inhibited phosphorylation | [7] |
| Alcohol-induced HepG2 cells | Ethanol | Not specified | IκBα Degradation | Inhibited | [7] |
Visualization: NF-κB Signaling Pathway Modulation by this compound
Caption: this compound inhibits the NF-κB pathway by blocking IKK activation and p65 nuclear translocation.
This compound's Impact on the MAPK Signaling Pathway
The MAPK family of serine/threonine protein kinases—comprising primarily c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK)—is crucial for transducing extracellular signals to intracellular targets, thereby regulating cell proliferation, differentiation, stress responses, and apoptosis.[1][9] In the context of inflammation, the JNK and p38 pathways are predominantly pro-inflammatory.[10]
This compound demonstrates a significant modulatory effect on this pathway, primarily through the inhibition of the stress-activated JNK and p38 cascades.[6][11]
-
Inhibition of JNK Phosphorylation: this compound consistently prevents the phosphorylation (activation) of JNK in response to inflammatory stimuli.[1][11] This action contributes to the decreased expression of pro-inflammatory genes.[1]
-
Inhibition of p38 Phosphorylation: Similarly, this compound markedly attenuates the phosphorylation of p38 MAPK.[11][12][13] The anti-inflammatory effect of this compound has been shown to be comparable to that of specific p38 inhibitors.[11]
-
Modulation of ERK Phosphorylation: The effect of this compound on ERK1/2 phosphorylation is context-dependent. In some inflammatory models, it inhibits ERK phosphorylation.[13][14][15] However, in certain neuroinflammatory and ischemic stroke models, this compound has been observed to increase p-ERK1/2 levels, an effect that may be associated with neuroprotective mechanisms.[11][16]
Quantitative Data: this compound's Effect on MAPK Phosphorylation
The table below summarizes quantitative findings on how this compound affects the phosphorylation status of key MAPK proteins.
| Experimental Model | Stimulant | This compound Conc. | Target Protein | Effect | Reference |
| MCAO rat model / LPS-activated BV-2 microglia | Ischemia / LPS | Not specified | p-p38 | Markedly attenuated expression | [11] |
| MCAO rat model / LPS-activated BV-2 microglia | Ischemia / LPS | Not specified | p-JNK | Markedly attenuated expression | [11] |
| MCAO rat model / LPS-activated BV-2 microglia | Ischemia / LPS | Not specified | p-ERK1/2 | Significantly increased expression | [11] |
| LPS-induced BV-2 microglia | LPS | Not specified | p-p38 | Inhibited phosphorylation | [6] |
| LPS-induced BV-2 microglia | LPS | Not specified | p-JNK | Inhibited phosphorylation | [6] |
| K562 human leukemia cells | None | 6 µM (IC50) | p-ERK1/2 | Decreased expression | [14] |
| Cisplatin-induced kidney injury | Cisplatin | 30-60 mg/kg | p-JNK, p-ERK | Inhibited upregulation | [13] |
| Cisplatin-induced kidney injury | Cisplatin | 60 mg/kg | p-p38 | Suppressed expression | [13] |
Visualization: MAPK Signaling Pathway Modulation by this compound
Caption: this compound inhibits p38 and JNK phosphorylation while variably modulating ERK activity.
Downstream Consequences: Inhibition of Pro-Inflammatory Mediators
The ultimate anti-inflammatory outcome of this compound's action on the NF-κB and MAPK pathways is a significant reduction in the production and release of pro-inflammatory mediators. By preventing the activation of key transcription factors, this compound effectively shuts down the inflammatory cascade at the genetic level.
| Experimental Model | Stimulant | This compound Conc. | Mediator | Effect | Reference |
| LPS-induced BV-2 microglia | LPS | Not specified | TNF-α | Inhibited production | [6] |
| LPS-induced BV-2 microglia | LPS | Not specified | IL-1β | Inhibited production | [6] |
| LPS-induced BV-2 microglia | LPS | Not specified | IL-6 | Inhibited production | [6] |
| LPS-induced BV-2 microglia | LPS | Not specified | iNOS | Inhibited expression | [6][11] |
| Cuprizone-treated BV2 cells | Cuprizone | 20 µM/mL | TNF-α | Reduced gene expression and secretion | [12] |
| K562 human leukemia cells | None | 6 µM (IC50) | N/A | Suppressed cell viability | [14] |
| Aβ-induced rat hippocampus | Amyloid β | Not specified | TNF-α, IL-6 | Significantly decreased levels | [8] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible research. Below are methodologies for key experiments used to evaluate the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: BV-2 microglial cells, RAW 264.7 macrophages, or primary chondrocytes are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded into appropriate plates (e.g., 6-well or 96-well). After reaching 70-80% confluency, the medium is replaced. Cells are pre-treated with various concentrations of this compound (e.g., 10, 20, 50, 100 µM) for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with an inflammatory agent such as LPS (1 µg/mL) or IL-1β (10 ng/mL) for a specified duration (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine production).
Western Blotting for Protein Phosphorylation and Expression
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, JNK, ERK, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify band intensity.[17]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: Cell culture supernatants are collected after the 24-hour stimulation period.
-
Coating: An ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight at 4°C.[18][19]
-
Blocking: The plate is washed and blocked with an appropriate blocking buffer for 1-2 hours.[18]
-
Sample Incubation: Standards and collected supernatants are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, a biotinylated detection antibody is added to each well and incubated for 1 hour.[19]
-
Enzyme Conjugate: The plate is washed again, and an enzyme conjugate (e.g., Streptavidin-HRP) is added.
-
Substrate Addition: Following a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark for color development.[19]
-
Measurement: The reaction is stopped with a stop solution, and the optical density is measured at 450 nm using a microplate reader. Cytokine concentrations are calculated based on the standard curve.[9]
Immunofluorescence for p65 Nuclear Translocation
-
Cell Seeding: Cells are grown on glass coverslips in a 24-well plate.
-
Treatment: Cells are treated with this compound and/or LPS as described in section 5.1.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Blocking: Non-specific binding is blocked with a solution containing BSA.
-
Primary Antibody: Cells are incubated with a primary antibody against the NF-κB p65 subunit overnight.
-
Secondary Antibody: After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining: Nuclei are counterstained with DAPI.
-
Imaging: Coverslips are mounted on slides, and images are captured using a fluorescence microscope to visualize the subcellular localization of p65.[5][6]
Visualization: General Experimental Workflow
Caption: A generalized workflow for studying this compound's anti-inflammatory effects in vitro.
Conclusion
This compound demonstrates robust and multi-faceted inhibitory effects on pro-inflammatory signaling. Its ability to simultaneously suppress the NF-κB and MAPK (p38 and JNK) pathways positions it as a compelling therapeutic candidate for a wide range of inflammatory diseases. By preventing the activation and nuclear translocation of NF-κB and attenuating the phosphorylation of key MAPK proteins, this compound effectively curtails the expression of downstream inflammatory mediators. The data compiled in this guide underscore the significant potential of this compound in drug development. Further research, particularly clinical trials, is warranted to translate these potent molecular activities into effective treatments for conditions driven by chronic inflammation.
References
- 1. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: pharmacological effects and therapeutic mechanisms in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review [frontiersin.org]
- 4. Effects of this compound on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Attenuates the IL-1β-Induced Inflammation in Mouse Chondrocytes and Prevents Osteoarthritic Progression [frontiersin.org]
- 6. This compound suppresses neuroinflammation via the inhibition of the AKT/NF-κB and p38/JNK pathway in LPS-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound prevents acute alcohol-induced liver injury via inhibiting oxidative stress by regulating the Nrf2/HO-1 pathway and inhibiting inflammation by regulating the AKT, p38 MAPK/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scutellarein suppresses Aβ-induced memory impairment via inhibition of the NF-κB pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scutellarein Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Exerts Anti-Inflammatory Effects in Activated Microglia/Brain Macrophage in Cerebral Ischemia and in Activated BV-2 Microglia Through Regulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound exerts anticancer effects on human leukemia cells via induction of Sub-G1 cell cycle arrest, apoptosis and also inhibits migration and invasion by targeting Raf/MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound alleviates interstitial fibrosis and cardiac dysfunction of infarct rats by inhibiting TGFβ1 expression and activation of p38-MAPK and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Network pharmacology-based investigation and experimental validation of the mechanism of this compound in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bdbiosciences.com [bdbiosciences.com]
The Multifaceted Biological Activities of Scutellarin: A Technical Guide for Researchers
Introduction
Scutellarin, a flavonoid glucuronide derived from the traditional Chinese medicine herb Erigeron breviscapus, has garnered significant attention within the scientific community for its broad spectrum of pharmacological effects.[1][2] This technical guide provides an in-depth exploration of the core biological activities of this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising natural compound. While this compound demonstrates therapeutic potential in various domains, including neuroprotection, anti-inflammation, and oncology, its clinical application is currently limited by low bioavailability and a short half-life.[3][4]
Neuroprotective Effects
This compound exhibits significant neuroprotective properties, primarily attributed to its potent anti-inflammatory and antioxidant activities within the central nervous system.[1][5] It has been shown to mitigate neuronal damage in models of cerebral ischemia-reperfusion injury by reducing infarct volume and improving neurological scores.[6][7]
A key mechanism underlying its neuroprotective action is the inhibition of microglial over-activation.[5] In response to inflammatory stimuli such as lipopolysaccharide (LPS), microglia release a cascade of pro-inflammatory mediators. This compound effectively suppresses the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and reactive oxygen species (ROS) in activated microglia.[5] This inhibitory effect is mediated through the downregulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][5]
Quantitative Data: Neuroprotective and Anti-inflammatory Effects
| Experimental Model | Treatment | Key Biomarker | Result | Reference(s) |
| LPS-stimulated BV-2 microglia | This compound | NO, TNF-α, IL-1β production | Inhibition of production | [5] |
| LPS-stimulated BV-2 microglia | This compound | iNOS, TNF-α, IL-1β mRNA expression | Suppression of expression | [5] |
| Rat primary microglia/BV-2 cells | This compound | ROS production | Inhibition of production | [5] |
| MCAO model in rats | This compound (20 and 60 mg/kg, i.p.) | Infarct volume | Diminished percentage | [6] |
| MCAO model in rats | This compound (20 and 60 mg/kg, i.p.) | Neurological score | Improved score | [6] |
| OGD-induced primary cortical neurons | This compound (25, 50, 100 µM) | Apoptotic cells | Decreased percentage | [6] |
| OGD-induced primary cortical neurons | This compound (25, 50, 100 µM) | ROS generation | Inhibition | [6] |
Anti-inflammatory and Antioxidant Activities
The anti-inflammatory and antioxidant properties of this compound are fundamental to its therapeutic potential across a range of diseases.[3][4] this compound's anti-inflammatory effects are largely mediated by the inhibition of pro-inflammatory signaling pathways, most notably the NF-κB and MAPK pathways.[3] By suppressing these pathways, this compound reduces the expression and secretion of various inflammatory mediators, including TNF-α, IL-1β, and IL-6.[8]
Furthermore, this compound enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway.[3] This leads to the increased expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1), thereby protecting cells from oxidative stress-induced damage.[3][9]
Quantitative Data: Antioxidant Effects
| Experimental Model | Treatment | Key Biomarker | Result | Reference(s) |
| Ischemic brain tissue (rats) | This compound | SOD, CAT activities, GSH level | Significant increase | [6] |
| Acute alcoholic liver injury (mice) | This compound (10, 25, 50 mg/kg) | SOD, CAT, GSH-Px activity | Increased activity | [9] |
| Acute alcoholic liver injury (mice) | This compound (10, 25, 50 mg/kg) | MDA content | Reduced content | [9] |
| Hepatocytes (H/R injury) | This compound | ROS and MDA levels | Decreased levels | [10] |
| Hepatocytes (H/R injury) | This compound | SOD activity | Increased activity | [10] |
Cardiovascular Protection
This compound has demonstrated significant protective effects on the cardiovascular system.[11] Its therapeutic actions in cardiovascular diseases are multifaceted, encompassing anti-inflammatory, antioxidant, and anti-fibrotic activities.[1][11] this compound can mitigate myocardial injury and improve cardiac function in various cardiovascular disease models.[11]
One of the key mechanisms is its ability to inhibit the MAPK and NF-κB signaling pathways in the context of cardiovascular injury, thereby reducing the inflammatory response.[3] Additionally, by activating the Nrf2/ARE pathway, this compound can alleviate oxidative stress-induced cardiovascular damage.[3] It has also been shown to reduce the accumulation of lipids and the formation of foam cells, which are critical processes in the development of atherosclerosis.[3]
Anti-Cancer Activity
This compound has emerged as a promising natural compound in cancer therapy, exhibiting anti-tumor effects against a variety of cancer cell types.[12][13] Its anti-cancer mechanisms are diverse and include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis and angiogenesis.[12][14]
This compound can modulate several signaling pathways implicated in cancer progression, such as the JAK/STAT, ERK/AMPK, and Wnt/β-catenin pathways.[12] It has been shown to activate both intrinsic and extrinsic apoptotic pathways, leading to tumor cell death.[12] Furthermore, this compound can inhibit the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis.[15]
Quantitative Data: Anti-Cancer Effects
| Experimental Model | Treatment | Key Biomarker/Effect | Result | Reference(s) |
| Ovarian and breast tumor cells | This compound | Apoptosis | Induction | [16] |
| HT1080 fibrosarcoma cells | Scutellarein (hydrolyzed this compound) | Cell migration and invasion | Potent inhibition | [15] |
| HT1080 fibrosarcoma cells | Scutellarein | MMP-2, -9, -14 expression and activity | Inhibition | [15] |
| Fibrosarcoma in vivo | Scutellarein (0.5 µg/g) | Tumor volume | 47.4% reduction | [15] |
| Colorectal cancer HT-29 cells | This compound | Cell growth and migration | Inhibition | [14] |
| Colorectal cancer HT-29 cells | This compound | Apoptosis | Triggered | [14] |
Hepatoprotective Effects
This compound has also demonstrated protective effects against liver injury induced by various toxins.[9][17] In a mouse model of carbon tetrachloride (CCl4)-induced liver injury, this compound treatment markedly blunted the elevation of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.[17] Histological analysis revealed a significant attenuation of centrilobular necrosis, inflammatory cell infiltration, and hepatocyte apoptosis in this compound-treated mice.[17] The hepatoprotective mechanism involves the repression of the CYP2E1 enzyme and the IκBα/NF-κB signaling pathway.[18]
Signaling Pathways Modulated by this compound
This compound exerts its diverse biological activities by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound.
References
- 1. Frontiers | this compound: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]
- 2. directcm.com [directcm.com]
- 3. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection of this compound is mediated by inhibition of microglial inflammatory activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of this compound against hypoxic-ischemic-induced cerebral injury via augmentation of antioxidant defense capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Frontiers | Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review [frontiersin.org]
- 9. This compound prevents acute alcohol-induced liver injury via inhibiting oxidative stress by regulating the Nrf2/HO-1 pathway and inhibiting inflammation by regulating the AKT, p38 MAPK/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound attenuates hypoxia/reoxygenation injury in hepatocytes by inhibiting apoptosis and oxidative stress through regulating Keap1/Nrf2/ARE signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From traditional medicine to modern oncology: this compound, a promising natural compound in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Frontiers | Recent advancement in the anticancer efficacy of the natural flavonoid this compound: a comprehensive review [frontiersin.org]
- 15. Scutellarein inhibits cancer cell metastasis in vitro and attenuates the development of fibrosarcoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. Protective Property of this compound Against Liver Injury Induced by Carbon Tetrachloride in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protective-property-of-scutellarin-against-liver-injury-induced-by-carbon-tetrachloride-in-mice - Ask this paper | Bohrium [bohrium.com]
The Enduring Legacy of Scutellarin: From Ancient Remedy to Modern Therapeutic Target
A Technical Guide on the Discovery, History, and Therapeutic Mechanisms of a Promising Flavonoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scutellarin, a flavonoid glycoside, stands as a compelling example of a natural product that has journeyed from the annals of traditional medicine to the forefront of modern pharmacological research. For centuries, the herb Erigeron breviscapus (known in Traditional Chinese Medicine as Dengzhan Xixin) has been utilized for its therapeutic properties in cardiovascular and cerebrovascular ailments. The isolation and characterization of this compound as its principal active constituent have unveiled a molecule with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of this compound, its roots in traditional medicine, and the scientific elucidation of its molecular mechanisms of action. We present a comprehensive overview of its pharmacokinetics, detail historical and contemporary experimental protocols for its isolation and analysis, and visually map its intricate interactions with key signaling pathways, including STAT3, NF-κB, and PKG-Iα. This document serves as a valuable resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of this multifaceted flavonoid.
Introduction: A Bridge Between Tradition and Modern Science
This compound (4',5,6-trihydroxyflavone-7-O-glucuronide) is a flavonoid that is abundantly found in the traditional Chinese medicinal herb Erigeron breviscapus (Vant.) Hand.-Mazz. and also present in various Scutellaria species.[1] For over 600 years, E. breviscapus has been a staple in Traditional Chinese Medicine (TCM), where it is recognized for its ability to "activate blood circulation and remove blood stasis," making it a primary treatment for conditions such as stroke, angina pectoris, and other vascular disorders.[2][3] The modern scientific journey of this compound began in the latter half of the 20th century, leading to its establishment as a key player in the therapeutic effects of its botanical sources.[4] This guide delves into the rich history of this compound, from its empirical use in ancient remedies to its current status as a promising candidate for the development of novel therapeutics for a range of chronic diseases.
Discovery and Historical Timeline
The story of this compound is deeply rooted in the ethnopharmacological use of Erigeron breviscapus, first documented in the Dian Nan Ben Cao (Materia Medica of Southern Yunnan) during the Ming Dynasty (1368–1644 AD).[5][6] Traditionally, the whole plant was used to prepare decoctions for treating paralysis and pain.[4]
The modern era of this compound research was initiated in the 1970s as part of a broader effort in China to scientifically validate and modernize traditional medicines.[4] This period saw the first systematic investigations into the chemical constituents of E. breviscapus, leading to the identification of this compound as the major active flavonoid.
Timeline of Key Events:
-
Ming Dynasty (1368–1644): First documented use of Erigeron breviscapus in the Dian Nan Ben Cao.[5][6]
-
Early 1900s: Initial chemical investigations into flavonoids, with Guido Goldschmiedt's work on this compound's structure.[7]
-
1970s: Systematic phytochemical and pharmacological research on Erigeron breviscapus begins in China, identifying this compound as a major active component.[4]
-
Late 20th Century to Present: Extensive preclinical and clinical studies investigating the therapeutic mechanisms and applications of this compound, leading to the development of modern formulations such as injections and tablets.
Data Presentation: Quantitative Analysis
Quantitative data are crucial for understanding the phytochemical profile and pharmacological properties of this compound. The following tables summarize key quantitative findings from various studies.
Table 1: this compound Content in Plant Material
| Plant Source | Plant Part | This compound Content (% dry weight) | Reference |
| Erigeron breviscapus | Whole plant | 1.02% (Microwave-assisted extraction) | [5] |
| Erigeron breviscapus | Crude Extract | 2.61% | [8] |
| Erigeron breviscapus (Yongning Town) | Whole plant | 2.73 ± 0.44% | [9] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | Absolute Bioavailability (%) | Reference |
| Human | 60 mg, oral | < 5.0 | - | Very low | |
| Rat | 34 mg/kg, oral | - | 1.0 (first peak), 5.0 (second peak) | 2.20% | |
| Beagle Dog | - | - | - | 0.40 ± 0.19% |
Experimental Protocols
The methodologies for isolating, purifying, and analyzing this compound have evolved significantly over time. This section details both traditional preparation methods and modern experimental protocols.
Traditional Preparation: Decoction of Erigeron breviscapus
The traditional method of preparing Erigeron breviscapus involves creating a decoction, a water-based extract.
Protocol:
-
Preparation of Herb: The dried whole plant of Erigeron breviscapus is rinsed to remove impurities.
-
Soaking: The cleaned herb is soaked in a non-metallic pot (traditionally ceramic) with water for a specified period, typically 30 minutes.[10]
-
Decoction: The mixture is brought to a boil and then simmered for 1-2 hours.[10] This process is often repeated once or twice with fresh water.
-
Filtration and Concentration: The resulting decoctions are filtered and then combined. The filtrate may be concentrated by further gentle heating to achieve the desired volume.
Modern Isolation and Purification Protocols
Modern techniques allow for the high-purity isolation of this compound from Erigeron breviscapus.
This method is effective for the large-scale separation and purification of this compound.[8]
Protocol:
-
Crude Extraction: The dried plant material is extracted with a suitable solvent (e.g., ethanol-water mixture).
-
Adsorption: The crude extract is passed through a column packed with a macroporous resin (e.g., HPD-800). This compound and other flavonoids are adsorbed onto the resin.
-
Washing: The column is washed with deionized water to remove impurities such as sugars and inorganic salts.
-
Elution: The adsorbed flavonoids are eluted with an ethanol-water solution of increasing ethanol concentration.
-
Purification: The this compound-rich fractions are collected and further purified by recrystallization or other chromatographic methods to yield high-purity this compound. After one treatment with HPD-800 resin, the this compound content in the product increased 15.69-fold from 2.61% to 40.96% with a recovery yield of 95.01%.[8]
HSCCC is a sophisticated liquid-liquid partition chromatography technique used for the purification of natural products.[11]
Protocol:
-
Sample Preparation: A crude extract of Erigeron breviscapus is prepared.
-
Solvent System Selection: A suitable two-phase solvent system is selected. For a two-step purification, the following systems have been used:
-
Step 1: n-hexane-ethyl acetate-methanol-acetic acid-water (1:6:1.5:1:4, v/v/v/v/v)
-
Step 2: ethyl acetate-n-butanol-acetonitrile-0.1% HCl (5:2:5:10, v/v/v/v)
-
-
HSCCC Separation: The crude extract is subjected to HSCCC using the selected solvent system.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing high-purity this compound. This two-step process has been shown to yield this compound with a purity of 95.6%.[11]
Signaling Pathways and Molecular Mechanisms
This compound exerts its diverse pharmacological effects by modulating multiple key signaling pathways. The following sections provide detailed descriptions and visual representations of these mechanisms.
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and inflammation. Aberrant STAT3 activation is implicated in various cancers and inflammatory diseases. This compound has been shown to inhibit the STAT3 pathway.[12]
Mechanism: this compound can inhibit the phosphorylation of STAT3, which is a critical step for its activation and nuclear translocation.[12] This inhibition prevents STAT3 from binding to the promoter regions of its target genes, thereby downregulating the expression of proteins involved in cell survival and proliferation (e.g., Bcl-2, Cyclin D1).
Modulation of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. This compound has demonstrated potent anti-inflammatory effects by inhibiting the NF-κB pathway.[13]
Mechanism: this compound can inhibit the activation of the IκB kinase (IKK) complex.[13] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB (the p65/p50 heterodimer) cannot translocate to the nucleus to initiate the transcription of pro-inflammatory cytokines like TNF-α and IL-1β. This compound has been shown to inhibit the phosphorylation of upstream kinases such as p38 and JNK, which can contribute to NF-κB activation.[13]
References
- 1. Pharmacological Effects of this compound, An Active Component of Genus Scutellaria and Erigeron: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural product - Wikipedia [en.wikipedia.org]
- 3. Effects of this compound on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network pharmacology mechanism of this compound to inhibit RGC pyroptosis in diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scutellarein Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Goldschmiedt, Guido [biographien.ac.at]
- 8. Separation of this compound from crude extracts of Erigeron breviscapus (vant.) Hand. Mazz. by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-step purification of this compound from Erigeron breviscapus (vant.) Hand. Mazz. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound Reduces Endothelium Dysfunction through the PKG-I Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of Scutellarin in Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellarin, a flavonoid isolated from the traditional Chinese medicine Erigeron breviscapus, has garnered significant interest for its potential therapeutic effects, including neuroprotective, anti-inflammatory, and cardiovascular benefits. To support preclinical and clinical development, a robust and validated analytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed application note and protocol for the determination of this compound in plasma using reverse-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. The methodologies and validation data presented are compiled from various published studies to offer a comprehensive resource.
Experimental Workflow
The general workflow for the quantification of this compound in plasma samples is depicted below.
Caption: Experimental workflow for this compound quantification in plasma by HPLC.
Experimental Protocols
Sample Preparation
A critical step for accurate quantification is the efficient extraction of this compound from the complex plasma matrix. Liquid-liquid extraction (LLE) is a commonly employed method.
Liquid-Liquid Extraction (LLE) Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard (e.g., rutin).
-
Acidify the plasma sample with an appropriate acid (e.g., 1M phosphoric acid) to improve extraction efficiency.[1]
-
Add 1 mL of ethyl acetate as the extraction solvent.[2]
-
Vortex the mixture for 2-3 minutes to ensure thorough mixing.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.[3]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the HPLC mobile phase.
-
Vortex the reconstituted sample and centrifuge to pellet any insoluble material.
-
Inject a specific volume (e.g., 20 µL) of the supernatant into the HPLC system for analysis.
HPLC-UV Analysis
Chromatographic Conditions:
The separation of this compound is typically achieved on a C18 reversed-phase column with an isocratic or gradient mobile phase.
-
HPLC System: An HPLC system equipped with a UV detector is required.
-
Column: A C18 analytical column is commonly used (e.g., Diamonsil ODS, 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and an acidic aqueous buffer is typical.
-
Example 1: Acetonitrile and water (23:77, v/v), adjusted to pH 2.5 with 1M phosphoric acid.[1][4]
-
Example 2: Methanol, acetonitrile, and 50mM dihydrogen ammonium phosphate buffer (22:15:63, v/v/v), adjusted to pH 2.5 with 1M phosphoric acid.[2]
-
Example 3: Methanol, 50mmol·L-1 phosphate buffer (adjusted to pH 2.6 with phosphoric acid), and tetrahydrofuran (40:60:10, v/v/v).[5]
-
-
Detection Wavelength: this compound is commonly detected at 335 nm.[2][6]
-
Column Temperature: The analysis is often performed at ambient or controlled temperature (e.g., 40°C).[6]
Data Presentation
The performance of the HPLC method for this compound quantification is evaluated through various validation parameters. The following tables summarize data from different studies.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18[1][4] | Diamonsil ODS (250 x 4.6mm, 5µm)[2] | Kromasil C18 (250 x 4.6mm, 5µm)[5] |
| Mobile Phase | Acetonitrile:Water (23:77, v/v), pH 2.5[1][4] | Methanol:Acetonitrile:50mM NH4H2PO4 (22:15:63, v/v/v), pH 2.5[2] | Methanol:50mM Phosphate Buffer:Tetrahydrofuran (40:60:10, v/v/v), pH 2.6[5] |
| Flow Rate | Not Specified | Not Specified | 1.0 mL/min[5] |
| Detection | UV[1][4] | UV at 335 nm[2] | ECD at 100 mV[5] |
| Internal Standard | Rutin[1][4] | Not Specified | Not Specified |
Table 2: Sample Preparation
| Parameter | Method 1 | Method 2 |
| Technique | Liquid-Liquid Extraction[1][2][4] | Solid-Phase Extraction[7] |
| Extraction Solvent | Ethyl acetate after acidification[2] | Not Specified |
| Enzymatic Treatment | Incubation with β-glucuronidase/sulfatase for metabolite analysis[6] | Not applicable |
Table 3: Method Validation Parameters
| Parameter | Value Range |
| Linearity Range | 0.1 - 100 µg/mL[1][4], 0.050 - 12.5 µg/mL[2] |
| Correlation Coefficient (r) | > 0.998[2] |
| Lower Limit of Quantification (LLOQ) | 0.050 µg/mL[2], 0.2 ng/mL (LC-MS/MS)[7] |
| Precision (RSD%) | Within-day and between-day < 15%[1][4], < 7.9%[2] |
| Accuracy (RE%) | Within ±9.1% for this compound[4] |
| Extraction Recovery | 68.1 - 85.9%[1][2][4] |
Pharmacokinetic Application
This validated HPLC method has been successfully applied to pharmacokinetic studies of this compound in rats.[1][2][5] After intravenous administration, the plasma concentration-time profile of this compound was found to fit a three-compartment open model.[1][4] The area under the curve (AUC) of this compound was proportional to the administered dose, suggesting linear pharmacokinetics.[1] The absolute bioavailability of this compound after oral administration was reported to be low, at 2.20%.[5]
Conclusion
The HPLC-UV method described provides a reliable and reproducible approach for the quantification of this compound in plasma. The detailed protocols for sample preparation and chromatographic analysis, along with the summarized validation data, offer a solid foundation for researchers to implement this method in their own laboratories for pharmacokinetic and other drug development-related studies. For higher sensitivity, an LC-MS/MS method can be employed, which offers a significantly lower limit of quantification.[7]
Note on Signaling Pathways: The provided search results focus on the analytical methodology and pharmacokinetic properties of this compound. Detailed information regarding specific signaling pathways modulated by this compound was not available within the scope of this literature search. Therefore, a signaling pathway diagram has not been included.
References
- 1. Validation of an HPLC method for the determination of this compound in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound in rat plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study on Pharmacokinetics of this compound in Rats [journal11.magtechjournal.com]
- 6. Determination of aglycone conjugated metabolites of this compound in rat plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive liquid chromatography-tandem mass spectrometry method for the determination of this compound in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Assays with Scutellarin
Introduction
Scutellarin is a flavonoid glycoside primarily isolated from the traditional Chinese medicine herb Erigeron breviscapus and Scutellaria barbata.[1][2][3] Emerging scientific evidence has highlighted its significant pharmacological properties, particularly its anti-cancer activities.[2] In vitro studies have demonstrated that this compound can inhibit proliferation, suppress invasion and metastasis, induce cell cycle arrest, and trigger apoptosis in a wide range of human cancer cells, including breast, lung, liver, and colorectal cancers.[1][2][4] Its therapeutic potential is attributed to its ability to modulate multiple critical signaling pathways involved in tumorigenesis.[2]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the in vitro effects of this compound on cancer cells. The protocols cover essential assays for assessing cell viability, apoptosis, and the underlying molecular mechanisms.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following tables summarize the dose-dependent effects of this compound on cell viability and apoptosis induction in various cancer cell lines as reported in the literature.
Table 1: Inhibition of Cancer Cell Proliferation by this compound
| Cell Line | Assay | Treatment Duration (hours) | Concentration (µM) | Inhibition Rate (%) | Source |
| MCF-7 (Breast Cancer) | CCK-8 | 24 | 40 | 40.1% | [4] |
| 48 | 80 | 58.7% | [4] | ||
| 72 | 120 | 70.6% | [4] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Assay | Treatment Duration (hours) | Concentration (µM) | Apoptotic Cells (%) | Source |
| MCF-7 (Breast Cancer) | Annexin V/PI | 24 | Control (0) | 7.8 ± 1.9% | [4] |
| 40 | 12.4 ± 1.9% | [4] | |||
| 80 | 18.5 ± 2.0% (interpolated) | [3][4] | |||
| 120 | 23.9 ± 2.1% | [4] | |||
| Hep3B (Liver Cancer) | Annexin V/PI | 24 | Control (0) | 11.9% | [5] |
| 100 | 18.2% | [5] | |||
| 200 | 20.6% | [5] | |||
| 300 | 30.2% | [5] | |||
| K562 (Leukemia) | Annexin V/PI | 24 | Control (0) | 8.04% | [6] |
| 3 | 8.71% | [6] | |||
| 6 | 29.67% | [6] | |||
| 12 | 71.41% | [6] |
Experimental Workflow
The following diagram outlines the general workflow for investigating the in vitro effects of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scutellarein Induces Fas-Mediated Extrinsic Apoptosis and G2/M Cell Cycle Arrest in Hep3B Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Scutellarin Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellarin is a flavonoid compound extracted from the traditional Chinese herb Erigeron breviscapus. It has demonstrated a wide range of pharmacological activities, including potent anti-inflammatory, antioxidant, neuroprotective, and anti-tumor effects.[1][2] Despite its therapeutic potential, the clinical application of this compound is significantly hindered by its poor water solubility (approximately 0.16 mg/mL) and low oral bioavailability.[3] These limitations necessitate the development of advanced drug delivery systems to enhance its therapeutic efficacy.
Nanoparticle-based drug delivery systems offer a promising strategy to overcome the challenges associated with this compound. By encapsulating this compound within a nanoparticle matrix, it is possible to improve its solubility, protect it from degradation, prolong its circulation time, and potentially achieve targeted delivery to specific tissues. This document provides detailed application notes and protocols for the development and characterization of this compound-loaded nanoparticles.
Rationale for Nanoparticle Formulation:
-
Enhanced Bioavailability: Nanoparticles can improve the oral absorption and systemic bioavailability of poorly soluble drugs like this compound.
-
Improved Solubility: Encapsulation within a nanoparticle carrier can significantly increase the apparent solubility of this compound in aqueous environments.
-
Controlled Release: Nanoparticle formulations can be designed to release this compound in a sustained or targeted manner, optimizing its therapeutic window and reducing dosing frequency.
-
Protection from Degradation: The nanoparticle matrix can protect this compound from enzymatic degradation and premature metabolism in the body.
-
Targeted Delivery: The surface of nanoparticles can be modified with targeting ligands to direct the drug to specific cells or tissues, enhancing efficacy and reducing off-target side effects.
Data Presentation: Physicochemical Characterization of this compound Nanoparticles
The following tables summarize typical physicochemical properties of different this compound nanoparticle formulations. These values serve as a benchmark for successful formulation development.
Table 1: Particle Size and Polydispersity Index (PDI)
| Nanoparticle Type | Polymer/Lipid | Method | Average Particle Size (nm) | PDI | Reference |
| Chitosan Nanoparticles | Chitosan/TPP | Ionic Gelation | ~200 | ~0.5 | [4] |
| PLGA Nanoparticles | PLGA/PVA | Nanoprecipitation | 150 - 250 | < 0.2 | [5] |
| Liposomes | Soy Lecithin/Cholesterol | Reverse Phase Evaporation | 156.67 ± 1.76 | N/A | [6] |
Table 2: Zeta Potential and Encapsulation Efficiency
| Nanoparticle Type | Polymer/Lipid | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Chitosan Nanoparticles | Chitosan/TPP | +25 | ~70 | [4] |
| PLGA Nanoparticles | PLGA/PVA | Negative | > 70 | [5] |
| Liposomes | Soy Lecithin/Cholesterol | -28.77 ± 0.66 | ~75.7 | [6] |
Experimental Protocols
Protocol for Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol describes the preparation of this compound-loaded chitosan nanoparticles using the ionic gelation method.
Materials:
-
This compound
-
Chitosan (low molecular weight)
-
Acetic Acid
-
Sodium Tripolyphosphate (TPP)
-
Pluronic F-68
-
Deionized water
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve 20 mg of chitosan in 10 mL of a 1% (v/v) acetic acid solution with magnetic stirring until fully dissolved.
-
Adjust the pH of the chitosan solution to 4.5 using 1M NaOH.
-
Add 40 mg of Pluronic F-68 to the chitosan solution and stir until dissolved.
-
-
Preparation of this compound Solution:
-
Dissolve 10 mg of this compound in 1 mL of a suitable organic solvent (e.g., methanol or ethanol) with the aid of sonication.
-
-
Encapsulation of this compound:
-
Add the this compound solution dropwise to the chitosan solution under continuous magnetic stirring.
-
-
Nanoparticle Formation:
-
Prepare a 1 mg/mL TPP solution in deionized water.
-
Add the TPP solution dropwise to the this compound-chitosan mixture under continuous magnetic stirring at room temperature. The formation of opalescent suspension indicates the formation of nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension step twice to remove unencapsulated this compound and other reagents.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle suspension can be lyophilized. Add a cryoprotectant (e.g., 5% trehalose) before freezing.
-
Protocol for Preparation of this compound-Loaded PLGA Nanoparticles
This protocol outlines the preparation of this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles by nanoprecipitation.
Materials:
-
This compound
-
PLGA (50:50)
-
Poly(vinyl alcohol) (PVA)
-
Methanol
-
Acetonitrile
-
Deionized water
Procedure:
-
Preparation of Organic Phase:
-
Dissolve 6 mg of this compound in 1.5 mL of methanol using ultrasonication.
-
Dissolve 12 mg of PLGA and 8 mg of PEG-PLGA in 3 mL of acetonitrile.
-
Mix the this compound solution with the PLGA solution to form the organic phase.
-
-
Preparation of Aqueous Phase:
-
Prepare a 5% (w/v) PVA solution in 6 mL of deionized water.
-
-
Nanoparticle Formation:
-
Slowly inject the organic phase into the aqueous phase under continuous stirring.
-
-
Solvent Evaporation:
-
Stir the resulting emulsion at room temperature overnight to allow for the evaporation of the organic solvents (methanol and acetonitrile).
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Wash the nanoparticle pellet with deionized water three times by repeated centrifugation and resuspension.
-
-
Lyophilization (Optional):
-
Resuspend the final nanoparticle pellet in a cryoprotectant solution and lyophilize.
-
Protocol for Characterization of this compound Nanoparticles
3.3.1. Particle Size and Zeta Potential Analysis
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Transfer the diluted suspension to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) at 25°C.
-
For zeta potential, transfer the diluted suspension to a folded capillary cell and measure the electrophoretic mobility.
-
3.3.2. Determination of Encapsulation Efficiency and Drug Loading
-
Separate free drug: Centrifuge a known amount of the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Quantify free drug: Measure the concentration of this compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate Encapsulation Efficiency (EE) and Drug Loading (DL):
-
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100
-
Protocol for In Vitro Drug Release Study
This protocol describes a dialysis-based method for evaluating the in vitro release of this compound from nanoparticles.
Materials:
-
This compound-loaded nanoparticle suspension
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Shaking water bath or incubator
Procedure:
-
Transfer a known volume (e.g., 1 mL) of the this compound-loaded nanoparticle suspension into a dialysis bag.
-
Securely close the dialysis bag and immerse it in a known volume (e.g., 50 mL) of PBS (pH 7.4) in a beaker.
-
Place the beaker in a shaking water bath at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (UV-Vis or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Visualization of this compound's Mechanism of Action
This compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation and oxidative stress. The following diagrams illustrate the inhibitory effects of this compound on these pathways.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound suppresses the MAPK signaling pathway.
Caption: this compound activates the Nrf2 antioxidant pathway.
Conclusion
The development of this compound nanoparticle formulations presents a viable and promising approach to enhance its therapeutic potential. The protocols and data provided in these application notes offer a foundational framework for researchers to formulate and characterize this compound nanoparticles. The successful development of such formulations could pave the way for the clinical translation of this potent natural compound for the treatment of a variety of diseases. Further optimization and in vivo evaluation are crucial next steps in realizing the full therapeutic benefits of nano-formulated this compound.
References
- 1. This compound alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-insulin resistance effect of this compound may be related to antioxidant stress and AMPKα activation in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates hypoxia/reoxygenation injury in hepatocytes by inhibiting apoptosis and oxidative stress through regulating Keap1/Nrf2/ARE signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scutellarein Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Proteins Modulated by Scutellarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Scutellarin on various protein signaling pathways and include a detailed protocol for their analysis using Western blotting. This compound, a flavonoid derived from Erigeron breviscapus, has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-apoptotic, and neuroprotective effects. Western blot analysis is a crucial technique to elucidate the molecular mechanisms underlying these effects by quantifying changes in protein expression and post-translational modifications.
Data Presentation: Effects of this compound on Protein Expression
The following tables summarize the quantitative changes in protein expression levels observed in various studies after treatment with this compound, as determined by Western blot analysis.
Table 1: Modulation of PI3K/AKT and Related Signaling Pathways by this compound
| Protein | Effect of this compound Treatment | Cellular/Tissue Context | Reference |
| p-PI3K | Increased | Ischemic Stroke Models, Microglia | [1][2][3] |
| p-AKT | Increased | Ischemic Stroke Models, Microglia, Chondrocytes | [1][2][3][4] |
| p-GSK3β | Increased | Microglia | [1] |
| p-mTOR | Decreased | Chondrocytes | [4] |
| PTEN | Upregulated (by Scutellarein) | Colon Cancer Cells |
Table 2: Regulation of Apoptosis-Related Proteins by this compound
| Protein | Effect of this compound Treatment | Cellular/Tissue Context | Reference |
| Bax | Decreased | Ischemic Stroke Models, Microglia, Cardiomyocytes | [1][2][5] |
| Bcl-2 | Increased | Ischemic Stroke Models, Microglia, Cardiomyocytes | [1][2][5] |
| Cleaved Caspase-3 | Decreased | Ischemic Stroke Models, Microglia, Cardiomyocytes | [1][2][5] |
| Cleaved Caspase-9 | Decreased | Cardiomyocytes | [5] |
| Caspase-12 | Decreased | Cardiomyocytes | [5] |
| p53 | Increased | Cisplatin-Resistant Lung Cancer Cells | |
| Cleaved PARP | Increased | Cisplatin-Resistant Lung Cancer Cells |
Table 3: Anti-inflammatory Effects of this compound on NF-κB and MAPK Signaling
| Protein | Effect of this compound Treatment | Cellular/Tissue Context | Reference |
| p-NF-κB (p65) | Decreased | Microglia | [1] |
| Nuclear p65 | Decreased | Chondrocytes | [6] |
| Cytoplasmic IκBα | Increased | Chondrocytes | [6] |
| TNF-α | Decreased | Microglia | [1][7] |
| IL-1β | Decreased | Microglia | [1][7] |
| IL-6 | Decreased | Chondrocytes, Microglia | [4][7] |
| p-p38 MAPK | Decreased | Diabetic Nephropathy Models, Microglia | [7] |
| p-JNK | Decreased | Microglia, Acute Lung Injury Models | [7][8] |
| p-ERK1/2 | Decreased | Diabetic Nephropathy, Hypoxia-Ischemia Brain Damage | [7][9] |
Table 4: Effects of this compound on Other Key Signaling Proteins
| Protein | Effect of this compound Treatment | Cellular/Tissue Context | Reference |
| YAP | Decreased | Breast Cancer Cells | [10] |
| p-YAP | Increased | Breast Cancer Cells | [10] |
| TGF-β1 | Decreased | Diabetic Nephropathy Models | |
| p-SMAD2 | Decreased | Diabetic Nephropathy Models | |
| p-SMAD3 | Decreased | Diabetic Nephropathy Models | |
| Nuclear Nrf2 | Increased | Chondrocytes | [6] |
| HO-1 | Increased | Chondrocytes | [6] |
| Wnt5a | Increased | Ovarian Granulosa Cells | [11] |
| β-catenin | Increased | Ovarian Granulosa Cells | [11] |
Experimental Protocols
Detailed Protocol for Western Blot Analysis
This protocol provides a comprehensive step-by-step guide for performing Western blot analysis to assess the effect of this compound on protein expression.
1. Sample Preparation (Cell Lysate)
-
For Adherent Cells:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified duration.
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[12]
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant (protein lysate) to a new tube and store at -80°C.
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the pellet in ice-cold RIPA buffer with inhibitors and proceed as described for adherent cells.
-
2. Protein Quantification
-
Determine the total protein concentration of each lysate using a BCA Protein Assay Kit or Bradford assay, following the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for all samples (typically 20-50 µg per lane).[9][13]
-
Prepare protein samples for loading by adding 4x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) and boiling at 95-100°C for 5-10 minutes to denature the proteins.[13]
3. SDS-PAGE (Polyacrylamide Gel Electrophoresis)
-
Assemble the electrophoresis apparatus with a polyacrylamide gel of a percentage appropriate for the molecular weight of the target protein(s).[5]
-
Load the denatured protein samples and a molecular weight marker into the wells.
-
Run the gel in 1x running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[9]
4. Protein Transfer (Electroblotting)
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).[10][14]
-
Assemble the transfer "sandwich" in the order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure no air bubbles are trapped between the gel and the membrane.[5]
-
Perform the transfer using a wet or semi-dry transfer system. For wet transfer, a common condition is 100 V for 60-90 minutes, often performed on ice or in a cold room to dissipate heat.[8][9]
-
After transfer, you can briefly stain the membrane with Ponceau S solution to visualize total protein and confirm transfer efficiency.[9]
5. Immunoblotting and Detection
-
Blocking:
-
Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[15]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific to the target protein in blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[15]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[15]
-
-
Secondary Antibody Incubation:
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate by mixing the reagents according to the manufacturer's protocol.[1]
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[10]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film. Multiple exposures may be necessary to obtain an optimal signal.[3]
-
7. Data Analysis
-
Quantify the band intensity for the protein of interest and a loading control (e.g., β-actin, GAPDH, or tubulin) using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band to correct for loading variations.
-
Express the data as a fold change relative to the vehicle-treated control group.
Visualizations: Signaling Pathways and Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for Western blot analysis.
Caption: General workflow for Western blot analysis.
Caption: this compound activates the pro-survival PI3K/AKT pathway.
Caption: this compound inhibits apoptosis by modulating Bcl-2 family proteins.
Caption: this compound inhibits MAPK and NF-κB inflammatory pathways.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Chemiluminescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. StarrLab - Western blot protein detection using chemiluminescence [sites.google.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. bio-rad.com [bio-rad.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 12. Cell lysis, protein quantification, and western blotting [bio-protocol.org]
- 13. ptglab.com [ptglab.com]
- 14. Western Blot Transfer Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes: Detecting Apoptosis with TUNEL Assay Following Scutellarin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellarin, a flavonoid glycoside derived from the traditional Chinese herb Erigeron breviscapus, has demonstrated significant pharmacological activities, including potent anti-tumor effects. A primary mechanism of its anti-cancer action is the induction of apoptosis, or programmed cell death, in various cancer cell lines.[1][2][3] Conversely, in other biological contexts such as ischemic injury, this compound can exert protective effects by inhibiting apoptosis.[4][5]
A reliable method for quantifying apoptosis is crucial for evaluating the efficacy and mechanism of action of therapeutic compounds like this compound. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely adopted and sensitive technique for detecting the DNA fragmentation that is a hallmark of late-stage apoptosis.[6][7] This application note provides a detailed overview of the signaling pathways involved, quantitative data from relevant studies, and comprehensive protocols for using the TUNEL assay to assess apoptosis in response to this compound treatment.
Principle of the TUNEL Assay
The TUNEL assay identifies DNA breaks by leveraging the enzyme Terminal deoxynucleotidyl transferase (TdT). TdT catalyzes the addition of labeled deoxyuridine triphosphates (dUTPs) to the 3'-hydroxyl (3'-OH) ends of fragmented DNA.[7] These incorporated nucleotides are tagged with a fluorescent label or a chemical reporter (like biotin), which can then be visualized by fluorescence microscopy, light microscopy, or quantified using flow cytometry.[6][7] This method allows for the specific detection and quantification of apoptotic cells within a cell population or tissue section.
This compound-Modulated Apoptosis Signaling Pathways
This compound's effect on apoptosis is context-dependent and mediated through the modulation of several key signaling pathways.
1. Pro-Apoptotic Pathways in Cancer Cells: In cancer cells, this compound treatment typically leads to the inhibition of pro-survival pathways and the activation of pro-death signals.
-
AKT/STAT3 Inhibition: this compound has been shown to suppress the AKT/mTOR and STAT3 signaling pathways in non-small cell lung cancer (NSCLC) cells.[1][2] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins like Bax, ultimately activating effector caspases such as caspase-3.[2]
-
ERK1/2 Activation: In some contexts, this compound can induce apoptosis by activating the ERK1/2 signaling pathway.[1]
-
TGF-β1/ROS Pathway: In A549 lung cancer cells, this compound induces apoptosis through the activation of the TGF-β1/smad2 pathway, leading to an increase in reactive oxygen species (ROS) and subsequent caspase-3 cleavage.[8]
2. Anti-Apoptotic (Protective) Pathways: In models of ischemia-reperfusion injury or neuroinflammation, this compound protects cells from apoptosis.
-
PI3K/AKT Activation: In neuronal cells under ischemic conditions, this compound activates the PI3K/AKT signaling pathway.[4] This enhances the expression of the anti-apoptotic protein Bcl-2 while reducing levels of Bax and cleaved caspase-3, thereby preventing cell death.[4][9]
-
JAK2/STAT3 Regulation: this compound can also attenuate microglia-mediated apoptosis in neuronal cells by regulating the JAK2/STAT3 pathway, leading to decreased cleaved caspase-3 and Bax and increased Bcl-2.[5]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on apoptosis.
Table 1: Effect of this compound on Apoptosis Rate in Cancer Cell Lines
| Cell Line | This compound Concentration | Treatment Time | Apoptosis Rate (%) vs. Control | Reference |
|---|---|---|---|---|
| MCF-7 (Breast Cancer) | 40-120 µM | - | 12.4% - 23.9% vs. 7.8% | [3] |
| A549 (Lung Cancer) | 500 µM | 24 h | Significantly increased vs. control |[8] |
Table 2: Modulation of Apoptosis-Related Proteins by this compound
| Model System | Treatment | Effect on Bcl-2 (Anti-apoptotic) | Effect on Bax (Pro-apoptotic) | Effect on Cleaved Caspase-3 | Reference |
|---|---|---|---|---|---|
| A549 Cells | This compound (200-600 µM) | Downregulated | Upregulated | Increased | [2] |
| Ischemic Rat Cortex | This compound | Enhanced | Suppressed | Suppressed | [9] |
| High Glucose H9c2 Cells | This compound (Dose-dependent) | Upregulated | Downregulated | Downregulated | [10] |
| T2DM Rat Liver | This compound (Dose-dependent) | Upregulated | Downregulated | Downregulated | [11] |
| PC12 Cells (CM model) | this compound (0.54 µM) | Increased | Decreased | Decreased |[5] |
Experimental Protocols
The overall experimental process involves treating cells with this compound, followed by fixation, permeabilization, and the TUNEL reaction to label apoptotic cells for analysis.
Protocol 1: Induction of Apoptosis with this compound
This protocol provides a general guideline for treating cultured cells. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition.
-
Cell Seeding: Seed cells onto a suitable vessel (e.g., 96-well plates, or coverslips in a 24-well plate) at a density that will ensure they are sub-confluent (60-70%) at the time of treatment.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. Concentrations reported in the literature range from 40 µM to 600 µM for inducing apoptosis in cancer cells.[2][3] A dose-response experiment is recommended.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Controls:
-
Vehicle Control: Treat cells with the highest concentration of DMSO used in the experimental wells.
-
Untreated Control: Treat cells with a fresh culture medium only.
-
Positive Control (for TUNEL assay): A separate set of untreated cells will be treated with DNase I during the TUNEL procedure to induce DNA breaks.[7][12]
-
-
Incubation: Incubate the cells for a desired period (e.g., 24 to 48 hours) at 37°C in a humidified CO2 incubator.[2][8]
-
Proceed to TUNEL Assay: After incubation, proceed immediately with cell fixation as described in Protocol 2.
Protocol 2: TUNEL Assay for Adherent Cells
This protocol is a generalized procedure based on common TUNEL assay kits.[7][12][13] Always refer to the manufacturer's instructions for specific kit components.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton™ X-100 in PBS
-
TUNEL Assay Kit (containing TdT Reaction Buffer, TdT Enzyme, labeled dUTPs)
-
Wash Buffer (e.g., 3% BSA in PBS)
-
(Optional) DNase I for positive control
-
(Optional) Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting Medium
Procedure:
-
Fixation:
-
Permeabilization:
-
Positive Control Preparation:
-
For the designated positive control wells, add DNase I solution (as per kit instructions) and incubate for 30 minutes at room temperature to induce DNA strand breaks.[7]
-
Wash gently with PBS to stop the reaction.
-
-
TUNEL Reaction:
-
Equilibrate the cells by adding the TdT Reaction Buffer and incubating for 10 minutes at room temperature.[12]
-
Prepare the TUNEL Reaction Cocktail by mixing the TdT enzyme and labeled dUTPs in TdT reaction buffer, according to the kit's protocol. Prepare this cocktail immediately before use.[12]
-
Remove the equilibration buffer and add the TUNEL Reaction Cocktail to each sample (except for a negative control where the TdT enzyme is omitted).
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[7][12]
-
-
Detection and Staining:
-
Terminate the reaction by washing the cells twice with a wash buffer (e.g., 3% BSA in PBS).[7]
-
If using an indirect method (e.g., BrdU or Biotin-dUTP), incubate with the corresponding fluorescently labeled antibody or streptavidin conjugate for 30-60 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Nuclear Counterstaining (Optional but Recommended):
-
Incubate cells with a nuclear counterstain like DAPI (1 µg/mL) or Hoechst 33342 for 15 minutes at room temperature, protected from light.[7] This allows for visualization of all cell nuclei, enabling the calculation of the percentage of apoptotic (TUNEL-positive) cells.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Add a drop of mounting medium to the coverslips and mount them onto microscope slides, or add PBS/mounting medium directly to the wells for imaging.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets (e.g., FITC/GFP filter for green fluorescence, DAPI filter for blue).
-
Apoptotic cells will exhibit bright nuclear fluorescence, while non-apoptotic cells will only show the nuclear counterstain.
-
For quantitative analysis, capture multiple random fields of view per sample. Count the number of TUNEL-positive nuclei and the total number of nuclei (DAPI-positive). The apoptotic index is calculated as: (Number of TUNEL-positive cells / Total number of cells) x 100%.[14]
-
References
- 1. This compound induces apoptosis and autophagy in NSCLC cells through ERK1/2 and AKT Signaling Pathways in vitro and in vivo [jcancer.org]
- 2. This compound suppresses proliferation and promotes apoptosis in A549 lung adenocarcinoma cells via AKT/mTOR/4EBP1 and STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway [mdpi.com]
- 5. Effect of this compound on BV-2 microglial-mediated apoptosis in PC12 cells via JAK2/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Superior Direct Method for the Quantitative Analysis of DNA Fragments in Late-stage Apoptosis | AAT Bioquest [aatbio.com]
- 7. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. This compound-induced A549 cell apoptosis depends on activation of the transforming growth factor-β1/smad2/ROS/caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effect of this compound on myocardial cells treated with high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound alleviates liver injury in type 2 diabetic mellitus by suppressing hepatocyte apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencellonline.com [sciencellonline.com]
- 13. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enhancing the Oral Bioavailability of Scutellarin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Scutellarin is a major active flavonoid extracted from the traditional Chinese medicine Erigeron breviscapus. It exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for treating cardiovascular and cerebrovascular diseases.[1][2] Despite its therapeutic potential, the clinical application of this compound via oral administration is severely hampered by its poor oral bioavailability.[2] Classified as a Biopharmaceutics Classification System (BCS) Class IV drug, this compound suffers from both low solubility and low permeability.[3] Furthermore, it undergoes extensive first-pass metabolism in the intestine and liver.[3][4] The absolute oral bioavailability has been reported to be as low as 10.6% in rats and 0.4% in beagle dogs.[2][3]
These application notes provide a comprehensive overview of current strategies and detailed protocols aimed at overcoming these challenges to enhance the oral bioavailability of this compound.
Challenges to this compound Oral Bioavailability
The primary obstacles to effective oral delivery of this compound are:
-
Poor Aqueous Solubility: this compound's low water solubility (0.16 mg/mL) limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Low Intestinal Permeability: As a BCS Class IV compound, it struggles to permeate the intestinal epithelial cell barrier.[3]
-
Extensive First-Pass Metabolism: After oral ingestion, this compound is largely hydrolyzed by β-glucuronidase in the intestine to its aglycone, scutellarein. While scutellarein can be absorbed, it undergoes rapid reconjugation (glucuronidation) in the intestinal cells and liver, leading to rapid excretion and low systemic availability of the parent compound.[3][4][5]
Caption: Metabolic fate of this compound after oral administration.
Bioavailability Enhancement Strategies
Several advanced formulation and chemical modification strategies have been developed to improve the oral delivery of this compound. These techniques aim to increase solubility, enhance permeability, and/or protect the drug from premature metabolism.
Nanoformulations
Encapsulating this compound into nanocarriers can improve its solubility, protect it from degradation in the GI tract, and facilitate its transport across the intestinal epithelium.
-
Polymeric Nanoparticles: Biodegradable polymers like chitosan and poly(lactic-co-glycolic acid) (PLGA) are used to form nanoparticles. Chitosan, in particular, has mucoadhesive properties that can prolong residence time at the absorption site.[6][7][8] Vitamin B12-modified chitosan nanoparticles have been shown to further enhance cellular uptake.[6][9]
-
Lipid-Based Nanocarriers: Liposomes and nanoemulsions can encapsulate this compound, improving its solubility and membrane permeability.[3][10][11] Ultradeformable nano-liposomes, in particular, are designed to squeeze through pores smaller than their own diameter, enhancing transport.[10][11]
-
Inclusion Complexes: Cyclodextrins (like HP-β-CD) can form inclusion complexes with this compound, where the hydrophobic drug molecule is hosted within the cyclodextrin cavity, thereby increasing its aqueous solubility.[8]
Prodrug Approach
This strategy involves chemically modifying the this compound molecule to create a prodrug with improved physicochemical properties. The prodrug is designed to be converted back to the active this compound in vivo.
-
Triglyceride-Mimetic Prodrugs: By attaching this compound to a triglyceride backbone, the resulting prodrug becomes highly lipophilic. This promotes absorption via the intestinal lymphatic transport system, which bypasses the portal circulation and avoids first-pass metabolism in the liver.[3]
Solid Dispersions
Solid dispersion technology involves dispersing the drug in a hydrophilic carrier matrix at a solid state. This can enhance the dissolution rate by presenting the drug in an amorphous form and improving its wettability.
-
Carriers: Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and Eudragit.[12][13]
-
Preparation Methods: Techniques such as solvent evaporation and fusion-melting are used to prepare these formulations.[13][14]
Quantitative Data Summary
The following table summarizes the reported pharmacokinetic improvements for various this compound formulations compared to the administration of free this compound.
| Enhancement Technique | Formulation Details | Animal Model | Key Pharmacokinetic Parameters (vs. Free this compound) | Fold Increase in Bioavailability | Reference |
| Prodrug | Triglyceride-mimetic prodrug (Scu-Me-C5-TG) | Rat | AUC: 2.24-fold increase | ~2.2x | [3] |
| Prodrug | Triglyceride-mimetic prodrug (Scu-Me-C5-βMe-TG) | Rat | AUC: 2.45-fold increase | ~2.5x | [3] |
| Nanoparticles | Vitamin B12-modified amphiphilic chitosan derivatives | Rat | AUC: 2- to 3-fold increase | ~2-3x | [6][9] |
| Nanoparticles | HP-β-CD/chitosan nanoparticles | - | Optimized for high entrapment efficiency (~70%) | (In vitro data) | [8] |
| Nano-liposomes | Ultradeformable nano-liposomes | - | Optimized for high encapsulation (75.7%) | (In vitro data) | [10] |
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of enhanced this compound formulations.
Caption: General workflow for developing enhanced this compound formulations.
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol is based on the ionic cross-linking method.[8]
Materials:
-
This compound (SCU)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Chitosan (CS)
-
Sodium tripolyphosphate (TPP)
-
Pluronic F-68
-
Acetic acid
-
Deionized water
Procedure:
-
Prepare SCU-HP-β-CD Inclusion Complex:
-
Dissolve HP-β-CD in deionized water.
-
Add this compound to the HP-β-CD solution and stir for 24 hours at room temperature.
-
Filter the solution to remove any un-complexed this compound.
-
-
Prepare Chitosan Solution:
-
Dissolve chitosan in a 1% (v/v) acetic acid solution with gentle stirring until fully dissolved. Adjust pH to 5.5.
-
-
Prepare TPP Solution:
-
Dissolve sodium tripolyphosphate (TPP) in deionized water.
-
-
Nanoparticle Formation:
-
Add the SCU-HP-β-CD inclusion complex solution to the chitosan solution and stir.
-
Add Pluronic F-68 (as a stabilizer) to the mixture.
-
Add the TPP solution dropwise to the chitosan mixture under constant magnetic stirring.
-
Continue stirring for 30 minutes to allow for the formation of nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to collect the nanoparticles.
-
Wash the pellet with deionized water and re-centrifuge. Repeat this step twice to remove un-entrapped drug and other reagents.
-
Lyophilize the final pellet for storage.
-
Protocol 2: Preparation of this compound-PLGA Nanoparticles
This protocol uses the nanoprecipitation method.[7]
Materials:
-
This compound (SCU)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(ethylene glycol)-PLGA (PEG-PLGA)
-
Methanol
-
Acetonitrile
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Prepare Organic Phase:
-
Dissolve 6 mg of this compound in 1.5 mL of methanol using ultrasonication.
-
In a separate vial, dissolve 12 mg of PLGA and 8 mg of PEG-PLGA in 3 mL of acetonitrile.
-
Mix the this compound solution with the polymer solution. This is the organic phase.
-
-
Prepare Aqueous Phase:
-
Prepare a 5% (w/v) PVA solution in deionized water.
-
-
Nanoprecipitation:
-
Slowly inject the organic phase into 6 mL of the aqueous phase under continuous stirring.
-
Continue stirring for several hours in a fume hood to allow for the evaporation of the organic solvents (methanol and acetonitrile).
-
-
Purification and Collection:
-
Dialyze the resulting nanoparticle suspension against deionized water for 24 hours to remove PVA and un-encapsulated drug.
-
Collect the purified nanoparticles and lyophilize for storage.
-
Protocol 3: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This is a general protocol for preparing solid dispersions.[15][16]
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000)
-
Organic solvent (e.g., ethanol, methanol, or a mixture)
Procedure:
-
Dissolution:
-
Dissolve a specific ratio of this compound and the chosen carrier (e.g., 1:5 w/w) in a suitable organic solvent. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film or mass is formed on the wall of the flask.
-
-
Drying and Processing:
-
Dry the solid mass further in a vacuum oven overnight to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the mass using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Store the resulting solid dispersion in a desiccator.
-
Protocol 4: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of a new this compound formulation.
Materials & Subjects:
-
Male Sprague-Dawley rats (fasted for 12 hours prior to dosing, with free access to water).
-
This compound control suspension (e.g., in 0.5% carboxymethylcellulose sodium).
-
Test formulation (e.g., nanoparticles or prodrug dissolved/suspended in an appropriate vehicle).
-
Gavage needles.
-
Blood collection supplies (e.g., heparinized tubes).
-
Centrifuge.
-
Analytical equipment (LC-MS/MS).
Procedure:
-
Animal Grouping:
-
Randomly divide rats into groups (n=5 or 6 per group), including a control group (receiving free this compound) and one or more test groups (receiving the new formulations).
-
-
Dosing:
-
Administer the control suspension or test formulation to the rats via oral gavage at a dose equivalent to a specific amount of this compound (e.g., 25-60 mg/kg).[3]
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.3-0.5 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).[3]
-
Collect samples into heparinized tubes.
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for each group.
-
Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) using appropriate software.
-
Calculate the relative oral bioavailability (Frel) of the test formulation using the formula: Frel (%) = (AUC_test / AUC_control) × 100
-
Caption: How different techniques address specific bioavailability challenges.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review [frontiersin.org]
- 3. Triglyceride-mimetic prodrugs of this compound enhance oral bioavailability by promoting intestinal lymphatic transport and avoiding first-pass metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic and pharmacokinetic studies of this compound in rat plasma, urine, and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of the flavonoid this compound in humans after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of this compound oral delivery efficacy by vitamin B12-modified amphiphilic chitosan derivatives to treat type II diabetes induced-retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formulation optimization of this compound-loaded HP-β-CD/chitosan nanoparticles using response surface methodology with Box-Behnken design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of this compound oral delivery efficacy by vitamin B12-modified amphiphilic chitosan derivatives to treat type II diabetes induced-retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and characterization of this compound loaded on ultradeformable nano-liposomes this compound EDTMP (S-UNL-E) and in vitro study of its osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and characterization of this compound loaded on ultradeformable nano-liposomes this compound EDTMP (S-UNL-E) and in vitro study of its osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. Solid Dispersion Oral Thin Film Preparation Technology - Oral Thin Film - CD Formulation [formulationbio.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes: Scutellarin Cell Viability Assessment Using CCK-8 Assay
These application notes provide a comprehensive protocol for determining the effects of Scutellarin on cell viability using the Cell Counting Kit-8 (CCK-8) assay. The notes are intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a flavonoid compound extracted from herbs such as Erigeron breviscapus and Scutellaria baicalensis. It has demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-tumor properties[1]. A critical aspect of evaluating the therapeutic potential of this compound is understanding its impact on cell viability and proliferation.
The Cell Counting Kit-8 (CCK-8) assay is a sensitive, colorimetric method for determining the number of viable cells in a sample. The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble orange formazan dye[2]. The amount of formazan generated is directly proportional to the number of metabolically active, viable cells[2]. This method is known for its convenience, high sensitivity, and low cytotoxicity compared to other assays like MTT[2].
Signaling Pathways Modulated by this compound
This compound influences cell viability and apoptosis through various signaling pathways. One of the key pathways is the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation. This compound has been shown to activate this pathway, leading to the phosphorylation of Akt. This activation, in turn, modulates the expression of apoptosis-related proteins, such as increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of pro-apoptotic proteins like Bax and cleaved Caspase-3[3][4]. By modulating this pathway, this compound can protect cells from apoptosis[3]. Other pathways reported to be affected by this compound in the context of cell survival and apoptosis include STAT3, ERK1/2, and JAK2/STAT3[5][6][7][8].
Caption: this compound-mediated activation of the PI3K/Akt signaling pathway.
Experimental Workflow
The general workflow for assessing this compound's effect on cell viability using the CCK-8 assay involves several key stages, from cell seeding to data acquisition.
Caption: Experimental workflow for the CCK-8 cell viability assay.
Detailed Experimental Protocol
This protocol outlines the steps for performing a CCK-8 assay to evaluate the dose- and time-dependent effects of this compound on cell viability.
1. Materials and Reagents
-
Target cells (logarithmic growth phase)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)[8]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader with a 450 nm filter[2]
-
Sterile multichannel pipettes and pipette tips
2. Cell Seeding
-
Harvest cells and perform a cell count to determine cell density.
-
Dilute the cell suspension to the desired concentration. A typical seeding density is between 5,000 and 10,000 cells per well in 100 µL of medium[9][10]. The optimal density should be determined empirically for each cell line.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To minimize evaporation effects (the "edge effect"), fill the perimeter wells with 100 µL of sterile PBS or culture medium[10].
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth[9].
3. This compound Treatment
-
Prepare a series of this compound dilutions in complete culture medium from a stock solution. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and ideally below 0.1% to avoid solvent-induced cytotoxicity[8].
-
After the 24-hour pre-incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of this compound to the treatment wells.
-
Include the following controls:
-
Blank Control: Wells with culture medium only (no cells).
-
Negative Control: Wells with cells and culture medium containing the same concentration of solvent used for this compound dilution.
-
-
Incubate the plate for the desired treatment periods (e.g., 24, 48, or 72 hours)[2].
4. CCK-8 Assay Procedure
-
At the end of the treatment period, add 10 µL of CCK-8 solution directly to each well[2][9]. Avoid introducing bubbles as they can interfere with the absorbance reading.
-
Gently mix the plate to ensure uniform distribution of the reagent.
-
Incubate the plate for 1 to 4 hours at 37°C[2]. The incubation time depends on the cell type and density; it should be optimized to obtain absorbance values within the linear range of the microplate reader.
-
Measure the absorbance at 450 nm using a microplate reader[2][9]. A reference wavelength above 600 nm can be used to reduce background noise[10].
5. Data Analysis
-
Subtract the average absorbance of the blank control wells from all other readings.
-
Calculate the cell viability percentage for each concentration of this compound using the following formula:
Cell Viability (%) = (Absorbance of Treated Wells / Absorbance of Negative Control Wells) x 100
-
Plot the cell viability percentage against the this compound concentration to generate a dose-response curve.
-
From this curve, the IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be calculated using appropriate software (e.g., GraphPad Prism).
Quantitative Data Summary
The following table provides recommended starting points for key experimental parameters. These should be optimized for specific cell lines and experimental conditions.
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Dependent on cell line proliferation rate. The goal is to have sub-confluent cells at the end of the assay[9]. |
| This compound Concentration | 10 - 600 µM | The effective concentration is highly cell-type dependent. A wide range should be tested initially[5][11][12][13]. |
| This compound Incubation Time | 24, 48, 72 hours | Allows for the assessment of time-dependent effects[2]. |
| CCK-8 Reagent Volume | 10 µL per 100 µL medium | Standard for 96-well plates[2][9]. |
| CCK-8 Incubation Time | 1 - 4 hours | Optimal time varies. Monitor color development to ensure readings are in the linear range of the plate reader[2]. |
| Absorbance Wavelength | 450 nm | This is the maximal absorbance wavelength for the WST-8 formazan product. |
References
- 1. This compound: pharmacological effects and therapeutic mechanisms in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dojindo.co.jp [dojindo.co.jp]
- 3. mdpi.com [mdpi.com]
- 4. Effects of this compound on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses proliferation and promotes apoptosis in A549 lung adenocarcinoma cells via AKT/mTOR/4EBP1 and STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on BV-2 microglial-mediated apoptosis in PC12 cells via JAK2/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis and autophagy in NSCLC cells through ERK1/2 and AKT Signaling Pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound ameliorates ischemia/reperfusion injury‑induced cardiomyocyte apoptosis and cardiac dysfunction via inhibition of the cGAS‑STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Scutellarin-Loaded Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Scutellarin, a flavonoid glucuronide extracted from the traditional Chinese herb Erigeron breviscapus, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. However, its therapeutic application is often limited by poor water solubility and low bioavailability. Liposomal encapsulation of this compound presents a promising strategy to overcome these limitations, enhancing its delivery and efficacy.
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in vitro/in vivo evaluation of this compound-loaded liposomes.
Data Presentation: Physicochemical Properties of this compound-Loaded Liposomes
The following table summarizes typical quantitative data for this compound-loaded liposomes prepared by different methods.
| Preparation Method | Liposomal Composition | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Reverse Phase Evaporation | Soy lecithin, Cholesterol, Sodium cholate, Stearamide, EDTMP | 156.67 ± 1.76 | - | -28.77 ± 0.66 | - | - | [1][2] |
| Thin Film Hydration | Phosphatidylcholine, Cholesterol | 126.5 | 0.179 | -39.7 | 88.77 | 8.98 | [3] |
Note: "-" indicates data not reported in the cited source. EDTMP: Ethylenediamine tetramethylphosphonic acid.
Experimental Protocols
Preparation of this compound-Loaded Liposomes
Two common methods for the preparation of this compound-loaded liposomes are the Reverse Phase Evaporation method and the Thin Film Hydration method.
This method is known for its high encapsulation efficiency, particularly for water-soluble drugs.[4][5][6]
Materials:
-
This compound
-
Soy lecithin
-
Cholesterol
-
Sodium cholate
-
Stearamide
-
Ethylenediamine tetramethylphosphonic acid (EDTMP)
-
Chloroform
-
Anhydrous ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator
-
Syringe filter (0.22 µm)
Protocol:
-
Dissolve soy lecithin, cholesterol, sodium cholate, and EDTMP in chloroform containing 1% anhydrous ethanol in a round-bottom flask.[1]
-
Prepare an aqueous solution of this compound in PBS.
-
Add the aqueous this compound solution to the lipid-chloroform mixture.
-
Sonicate the mixture in a water bath for 10 minutes (intermittent operation: 10 seconds on, 5 seconds off) to form a water-in-oil emulsion.[1][2]
-
Remove the organic solvent under reduced pressure using a rotary evaporator to form a viscous gel.
-
Continue evaporation until a liposomal suspension is formed.
-
To achieve a more uniform size distribution, the suspension can be extruded through polycarbonate membranes of decreasing pore size.
-
Sterilize the final liposome suspension by passing it through a 0.22 µm syringe filter.
-
Store the prepared liposomes at 4°C under a nitrogen atmosphere.
This is a widely used and straightforward method for preparing liposomes.[1][7][8][9][10]
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform and Methanol mixture (e.g., 2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator or extruder
Protocol:
-
Dissolve phosphatidylcholine and cholesterol in a chloroform-methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a PBS solution containing this compound by rotating the flask. The temperature of the hydration medium should be above the phase transition temperature of the lipids.[10]
-
The resulting suspension contains multilamellar vesicles (MLVs). To reduce the size and lamellarity, sonicate the suspension using a bath or probe sonicator, or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Store the prepared liposomes at 4°C.
Characterization of this compound-Loaded Liposomes
These parameters are crucial for predicting the stability and in vivo fate of the liposomes. They are typically measured using Dynamic Light Scattering (DLS).
Protocol:
-
Dilute the liposome suspension with deionized water or PBS to an appropriate concentration.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer or similar instrument at 25°C.
-
Perform the measurements in triplicate.
The morphology of the liposomes can be visualized using Transmission Electron Microscopy (TEM).
Protocol:
-
Place a drop of the diluted liposome suspension onto a carbon-coated copper grid.
-
Negatively stain the sample with a 2% phosphotungstic acid solution.
-
Allow the grid to air-dry completely.
-
Observe the morphology of the liposomes under a transmission electron microscope.
The EE and DL are determined to quantify the amount of this compound successfully incorporated into the liposomes. High-Performance Liquid Chromatography (HPLC) is a common method for this analysis.[11][][13]
Protocol:
-
Separation of free drug: Separate the unencapsulated this compound from the liposomes. This can be achieved by methods such as:
-
Ultracentrifugation: Centrifuge the liposome suspension at high speed (e.g., 15,000 rpm) for a specified time. The liposomes will form a pellet, leaving the unencapsulated drug in the supernatant.
-
Size Exclusion Chromatography: Pass the liposome suspension through a Sephadex G-50 column. The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
-
Quantification of total and free drug:
-
Total drug (Wtotal): Disrupt a known volume of the liposome suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Quantify the this compound concentration using a validated HPLC method.
-
Free drug (Wfree): Quantify the this compound concentration in the supernatant (from ultracentrifugation) or the later fractions (from size exclusion chromatography) using the same HPLC method.
-
-
Calculation:
-
Encapsulation Efficiency (%EE) = [(Wtotal - Wfree) / Wtotal] x 100
-
Drug Loading (%DL) = [(Wtotal - Wfree) / Wlipids] x 100 , where Wlipids is the total weight of the lipids used in the formulation.
-
In Vitro Drug Release Study
The in vitro release profile of this compound from the liposomes is often evaluated using the dialysis method.[14][15][16][17][18]
Materials:
-
This compound-loaded liposomes
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions)
-
Shaking water bath or magnetic stirrer
Protocol:
-
Soak the dialysis tubing in the release medium to ensure it is fully hydrated.
-
Pipette a known volume (e.g., 1 mL) of the this compound-loaded liposome suspension into the dialysis bag and securely seal both ends.
-
Place the dialysis bag into a beaker containing a larger volume of the release medium (e.g., 100 mL).
-
Maintain the temperature at 37°C and stir the release medium at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Immediately replace the withdrawn sample with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Osteogenic Differentiation Assays
This compound has been shown to promote osteogenic differentiation. The following assays can be used to evaluate the effect of this compound-loaded liposomes on osteoblast-like cells (e.g., MC3T3-E1 or primary osteoblasts).
ALP is an early marker of osteoblast differentiation.[19][20][21][22][23]
Protocol:
-
Seed osteoblast-like cells in a 24-well plate and culture until they reach 80-90% confluency.
-
Treat the cells with different concentrations of this compound-loaded liposomes, free this compound, and empty liposomes (as controls) in an osteogenic induction medium for a specified period (e.g., 7 days).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde or 10% formalin for 15-20 minutes at room temperature.[20]
-
Wash the cells again with PBS.
-
Incubate the cells with an ALP staining solution (e.g., a mixture of Naphthol AS-MX phosphate and Fast Blue BB salt) for 15-30 minutes at 37°C in the dark.[21]
-
Stop the reaction by washing the cells with deionized water.
-
Observe the blue-purple staining, indicating ALP activity, under a light microscope.
ARS staining is used to detect calcium deposits, a marker of late-stage osteogenic differentiation and mineralization.[3][24][25][26]
Protocol:
-
Culture and treat the cells as described for the ALP staining, but for a longer duration (e.g., 14-21 days) to allow for mineralization.
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 30 minutes at room temperature.[26]
-
Wash the cells twice with deionized water.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.[24]
-
Gently wash the cells with deionized water to remove excess stain.
-
Observe the formation of red-orange mineralized nodules under a light microscope.
In Vivo Evaluation in an Osteoporosis Rat Model
An ovariectomized (OVX) rat model is commonly used to study postmenopausal osteoporosis.[27][28]
Protocol:
-
Acclimate female Sprague-Dawley rats for one week.
-
Perform bilateral ovariectomy to induce osteoporosis. A sham-operated group should be included as a control.
-
Allow a period of several weeks for the development of osteoporosis, which can be confirmed by bone mineral density (BMD) measurements.
-
Divide the OVX rats into different treatment groups: vehicle control, free this compound, empty liposomes, and this compound-loaded liposomes.
-
Administer the treatments (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and frequency for a specified duration (e.g., 8 weeks).
-
At the end of the treatment period, euthanize the rats and collect femurs and tibias.
-
Analyze the bone samples using techniques such as:
-
Micro-computed tomography (micro-CT): To evaluate bone microarchitecture (e.g., bone volume/total volume (BV/TV), trabecular number, trabecular thickness, and trabecular separation).
-
Histological analysis: To observe bone morphology and cellular changes.
-
Biomechanical testing: To assess bone strength.
-
Mandatory Visualizations
Experimental Workflows
Caption: Experimental workflow for this compound-loaded liposomes.
Signaling Pathways
This compound has been reported to modulate several signaling pathways, including the Wnt/β-catenin, MAPK, and Nrf2/ARE pathways.[29][30][31]
Caption: Wnt/β-catenin signaling pathway modulation by this compound.
Caption: MAPK signaling pathway and inhibitory points of this compound.
Caption: Nrf2/ARE antioxidant signaling pathway activation by this compound.
References
- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 2. hielscher.com [hielscher.com]
- 3. ixcellsbiotech.com [ixcellsbiotech.com]
- 4. Procedure for preparation of liposomes with large internal aqueous space and high capture by reverse-phase evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 8. researchgate.net [researchgate.net]
- 9. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 10. 脂質體製備 - Avanti® 極性脂質 [sigmaaldrich.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 13. Entrapment of peptidoglycans and adamantyltripeptides into liposomes: an HPLC assay for determination of encapsulation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. dovepress.com [dovepress.com]
- 18. expresspharma.in [expresspharma.in]
- 19. pubcompare.ai [pubcompare.ai]
- 20. cosmobiousa.com [cosmobiousa.com]
- 21. 2.3. Alkaline Phosphatase (ALP) Activity Assay and ALP Staining [bio-protocol.org]
- 22. abcam.cn [abcam.cn]
- 23. A quick whole-mount staining protocol for bone deposition and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 25. Induction of Osteoblast Mineralization and Alizarin Red Staining [bio-protocol.org]
- 26. cellntec.com [cellntec.com]
- 27. This compound Loaded on Ultradeformable Nanoliposome this compound EDTMP (S-UNL-E) Promotes Osteogenesis in Osteoporotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Application Note: Therapeutic Potential of Scutellarin in a Cuprizone-Induced Mouse Model of Demyelination
Audience: Researchers, scientists, and drug development professionals in the fields of neurobiology, multiple sclerosis, and pharmacology.
Abstract: Multiple sclerosis (MS) is a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS) characterized by demyelination and axonal damage.[1] The cuprizone-induced mouse model is a widely used toxic model to study the mechanisms of demyelination and remyelination, as it induces oligodendrocyte apoptosis and subsequent myelin loss, particularly in the corpus callosum.[2][3][4] Scutellarin, a flavonoid extracted from Erigeron breviscapus, has demonstrated significant neuroprotective, anti-inflammatory, and antioxidant properties.[5][6] This document provides detailed protocols and application notes for utilizing this compound in the cuprizone mouse model, summarizing its mechanism of action and presenting key quantitative data from recent studies. This compound has been shown to alleviate motor deficits, reduce demyelination, and promote the survival and differentiation of neural stem cells into myelin-producing oligodendrocytes in this model.[7] The primary mechanism involves the inhibition of the p38 MAPK signaling pathway, which in turn reduces microglial activation, mitochondrial dysfunction, and lipid peroxidation.[5][8]
Mechanism of Action of this compound in Demyelination
This compound exerts its neuroprotective effects through multiple pathways, primarily by mitigating the inflammatory cascade and oxidative stress triggered by cuprizone. The cuprizone toxin, particularly when complexed with copper, induces mitochondrial dysfunction in microglia, the resident immune cells of the CNS.[5][8][9] This leads to the overproduction of mitochondrial reactive oxygen species (Mito-ROS), lipid peroxidation, and the activation of pro-inflammatory signaling pathways.[5][8]
A key pathway implicated is the p38 mitogen-activated protein kinase (MAPK) pathway.[10][11] Activation of p38 MAPK in microglia promotes a pro-inflammatory M1 phenotype, leading to the secretion of cytotoxic factors like tumor necrosis factor-alpha (TNF-α), which directly contributes to oligodendrocyte damage and demyelination.[8][12]
This compound intervenes by inhibiting the phosphorylation of p38 MAPK.[5][10] This suppression prevents the downstream inflammatory response, reducing TNF-α secretion and protecting oligodendrocytes.[5][8] Furthermore, this compound promotes the differentiation of neural stem cells (NSCs) towards the oligodendrocyte lineage while decreasing apoptosis, supporting remyelination.[7]
Caption: this compound inhibits the p38 MAPK pathway to reduce inflammation.
Experimental Design and Protocols
Overall Experimental Workflow
A typical study involves acclimatizing the animals, dividing them into control and experimental groups, inducing demyelination with a cuprizone diet, administering this compound or a vehicle, performing behavioral assessments, and finally, collecting tissue for histological and biochemical analysis.
Caption: Workflow from animal acclimatization to data analysis.
Protocol 1: Cuprizone-Induced Demyelination
This protocol describes the induction of acute demyelination in mice.
-
Animals: 8-10 week old male C57BL/6 mice are typically used, as female mice can be more resistant to cuprizone toxicity.[3][13]
-
Materials:
-
Powdered standard rodent chow
-
Cuprizone (bis-cyclohexanone oxaldihydrazone)
-
-
Procedure:
-
Prepare the cuprizone diet by thoroughly mixing 0.2% (w/w) cuprizone into powdered rodent chow.[3][9][14] Some protocols may use up to 0.3%.[14] Ensure the mixture is homogenous to guarantee consistent dosing.
-
House the mice with ad libitum access to the 0.2% cuprizone diet and water for a period of 3 to 6 weeks.[2][7][9] A 5-week period is common for inducing robust yet recoverable demyelination.[2][15]
-
The control group should receive the same powdered chow without cuprizone.
-
Monitor the body weight of the mice daily or three times a week, as cuprizone can cause weight loss.[9][16]
-
Demyelination typically becomes significant after 3 weeks and peaks around 5-6 weeks in the corpus callosum.[4]
-
Protocol 2: this compound Administration
This compound can be administered via daily injections.
-
Materials:
-
This compound powder
-
Sterile saline or appropriate vehicle
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
For in vivo studies, a common dosage is 50 mg/kg/day, administered via intraperitoneal (i.p.) injection.[7]
-
Begin this compound or vehicle administration concurrently with the start of the cuprizone diet.
-
Continue daily injections for the entire duration of the cuprizone feeding period.[7]
-
Protocol 3: Behavioral Assessment (Rotarod Test)
This test assesses motor coordination and balance, which are often impaired by demyelination.
-
Apparatus: Accelerating rotarod for mice.
-
Procedure:
-
Acclimate and train the mice on the rotarod for 2-3 consecutive days before starting the cuprizone diet.
-
At the end of the treatment period, perform the test.
-
Place each mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm) over a set time (e.g., 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform 3-5 trials per mouse with an inter-trial interval and average the results. An increased time to fall in the this compound-treated group indicates improved motor function.[7]
-
Protocol 4: Histological Analysis of Demyelination
Staining for myelin proteins is crucial to quantify the extent of demyelination and remyelination.
-
Materials:
-
Paraffin or frozen sectioning equipment
-
Luxol Fast Blue (LFB) stain
-
Primary antibodies (e.g., anti-Myelin Basic Protein [MBP], anti-Iba1 for microglia)
-
Appropriate secondary antibodies and detection reagents
-
-
Procedure:
-
Following euthanasia, perfuse the mice with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brains and post-fix in PFA before processing for paraffin embedding or cryosectioning.
-
Cut coronal sections (e.g., 10-20 µm thick), particularly through the region of the corpus callosum.
-
For LFB Staining: Follow a standard LFB staining protocol to visualize myelin sheaths. Demyelination is observed as a loss of blue staining in white matter tracts.
-
For Immunohistochemistry (IHC):
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites.
-
Incubate sections with primary antibodies against MBP (to assess myelin integrity) or Iba1 (to assess microglial activation).[2][7]
-
Wash and incubate with the corresponding fluorescently-labeled secondary antibody.
-
Mount coverslips and visualize using a fluorescence microscope.
-
-
Quantify the staining intensity or the area of demyelination in the corpus callosum using image analysis software. A decrease in MBP staining indicates demyelination.[7]
-
Summary of Quantitative Data
The following tables summarize key quantitative parameters and findings from studies using this compound in the cuprizone model.
Table 1: In Vivo Experimental Parameters and Outcomes
| Parameter | Details | Finding | Reference |
| Animal Model | C57BL/6 adult mice | - | [7] |
| Cuprizone Dose | 8 mg/day in diet (for 6 weeks) | Induces significant demyelination and motor deficits. | [7] |
| This compound Dose | 50 mg/kg/day (i.p.) | Alleviated motor deficits and decreased demyelination. | [7] |
| Behavioral Test | Rotarod | Increased time to fall in this compound-treated mice. | [7] |
| Key Biomarkers | Myelin Basic Protein (MBP) | MBP staining in the corpus callosum was increased (indicating less demyelination) with this compound treatment. | [7] |
| TUNEL Staining | This compound decreased the rate of NSC apoptosis in the subventricular zone. | [7] | |
| TNF-α Protein | Western blot analysis showed reduced TNF-α expression in brain tissue of this compound-treated mice. | [8][9] |
Table 2: In Vitro Experimental Parameters and Outcomes
| Parameter | Details | Finding | Reference |
| Cell Lines | BV2 (microglia), MO3.13 (oligodendrocytes) | - | [8] |
| Cuprizone Dose | Cuprizone-Copper Complex | Induces pro-inflammatory microglia and damages myelin cells. | [5] |
| This compound Dose | 20 µM/mL or 30 µM | Inhibited pro-inflammatory cytokine expression (TNF-α) and protected myelin cells from damage. | [7][8] |
| Key Biomarkers | TNF-α Secretion | ELISA confirmed this compound reduced TNF-α secretion from BV2 microglia. | [8] |
| Reactive Oxygen Species (ROS) | Reduced excessive production of Mito-ROS and ROS in microglia. | [5][8] | |
| Malondialdehyde (MDA) | Inhibited the accumulation of MDA, a marker of lipid peroxidation. | [5][8] | |
| p38 MAPK | Inhibited the expression/phosphorylation of p38 MAPK in microglia. | [5][8] | |
| NSC Differentiation | At 30 µM, this compound promoted NSC commitment to oligodendrocyte (NG2+) and neuronal lineages. | [7] |
Considerations and Troubleshooting
-
Model Variability: The extent of demyelination can vary based on the mouse strain, age, sex, and the specific batch and administration method of cuprizone (powdered chow vs. pellets).[3][17] Using powdered chow generally provides more reproducible results.[14]
-
Acute vs. Chronic Model: The standard 5-6 week protocol induces acute demyelination followed by spontaneous remyelination upon cuprizone withdrawal.[2] For studying impaired remyelination, a chronic model (12+ weeks of cuprizone) is more appropriate.[2][18]
-
This compound Bioavailability: While effective in these models, this compound has low natural bioavailability.[12] This should be a consideration for translational studies, where formulation improvements may be necessary.
-
Mechanism: While the p38 MAPK pathway is a primary target, this compound likely has pleiotropic effects, including acting on other MAPKs like JNK and regulating pathways like NF-κB, which are also involved in inflammation.[6][11]
References
- 1. Multiple Sclerosis Mouse Models - Neurology CRO - InnoSer [innoserlaboratories.com]
- 2. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cuprizone Mouse Model | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 4. Frontiers | Glial response during cuprizone-induced de- and remyelination in the CNS: lessons learned [frontiersin.org]
- 5. This compound Alleviates Cuprizone-Induced Demyelination by Improving Mitochondrial Dysfunction, Reducing Lipid Oxidation and Inhibiting the p38 MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review [frontiersin.org]
- 7. This compound Alleviates Behavioral Deficits in a Mouse Model of Multiple Sclerosis, Possibly Through Protecting Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Alleviates Cuprizone-Induced Demyelination by Improving Mitochondrial Dysfunction, Reducing Lipid Oxidation and Inhibiting the p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Alleviates Cuprizone-Induced Demyelination by Improving Mitochondrial Dysfunction, Reducing Lipid Oxidation and Inhibiting the p38 MAPK Pathway [mdpi.com]
- 10. This compound Attenuates Pro-Inflammatory Foam Cell Formation and Facilitates M2 Polarization in Microglia during Copper Homeostasis Imbalance via the MAPK Signaling Pathway [imrpress.com]
- 11. This compound Exerts Anti-Inflammatory Effects in Activated Microglia/Brain Macrophage in Cerebral Ischemia and in Activated BV-2 Microglia Through Regulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. article.imrpress.com [article.imrpress.com]
- 13. mdpi.com [mdpi.com]
- 14. biospective.com [biospective.com]
- 15. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Alternative Cuprizone-Induced Demyelination and Remyelination Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of a Chemical Cocktail That Rescues Mouse Brain Demyelination in a Cuprizone-Induced Model - PMC [pmc.ncbi.nlm.nih.gov]
Scutellarin for In Vivo Neuroprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of scutellarin in in vivo models of neurological disorders. This document details the neuroprotective effects of this compound, outlines key signaling pathways involved, and provides detailed protocols for essential in vivo experiments.
Introduction to this compound's Neuroprotective Properties
This compound, a flavonoid compound extracted from the traditional Chinese herb Erigeron breviscapus, has demonstrated significant neuroprotective effects in various preclinical in vivo studies. Its therapeutic potential has been investigated in models of ischemic stroke, Alzheimer's disease, Parkinson's disease, and spinal cord injury. The primary mechanisms underlying its neuroprotective action include anti-inflammatory, antioxidant, and anti-apoptotic activities. This compound has been shown to modulate key signaling pathways involved in neuronal survival and inflammation, making it a promising candidate for the development of novel neuroprotective therapies.
In Vivo Models and Efficacy of this compound
This compound has been evaluated in a range of animal models, demonstrating notable efficacy in mitigating neuronal damage and improving functional outcomes.
Table 1: Summary of In Vivo Studies on this compound for Neuroprotection
| Neurological Disorder | Animal Model | This compound Dosage & Route | Key Neuroprotective Outcomes | References |
| Ischemic Stroke | Middle Cerebral Artery Occlusion (MCAO) in rats | 40, 80 mg/kg for 14 days (unspecified route) | Reduced brain injury and neuronal apoptosis.[1] | [1] |
| MCAO in rats | 100 mg/kg, intraperitoneal | Promoted recovery of cerebral blood flow, reduced cerebral infarction volume.[2] | [2] | |
| MCAO in rats | 50, 75 mg/kg for 7 days, intragastric | Significantly reduced infarct volume, ameliorated neurological deficit, and reduced blood-brain barrier permeability.[3] | [3] | |
| Bilateral common carotid artery occlusion (BCCAO) in rats | 0.09, 0.17, 0.35, 0.70, 1.40 mmol/kg for 6 days, oral | Attenuated neuronal cell damage and reduced cerebral water content.[4] | [4] | |
| Alzheimer's Disease | Aluminum chloride + D-galactose-induced AD in mice | Not specified | Enhanced vertical and horizontal movements, reduced escape latency in water maze test.[5][6] Reduced Aβ1-42 deposition and phosphorylated-Tau expression in the hippocampus.[5][6] | [5][6] |
| APP/PS1 double-transgenic mice | 50 mg/kg mixed in food for 9 months | Improved behavior, reduced soluble and insoluble Aβ levels in the brain and plasma.[7] | [7] | |
| Parkinson's Disease | 6-hydroxydopamine-induced experimental parkinsonism in vivo | Not specified | Exerted neuroprotective effects. | [8] |
| α-Synuclein aggregation model | Not specified | Inhibits uninduced and metal-induced fibrillation of α-Syn.[9][10] | [9][10] | |
| Multiple Sclerosis | Cuprizone-induced mouse model | 50 mg/kg/day for 10 days | Improved motor function and decreased demyelination.[11] | [11] |
| Spinal Cord Injury | Moderate spinal cord contusion injury at T9 in rats | 100 mg/kg, oral | Inhibited expression of proinflammatory factors, reduced microglial activation, and improved functional recovery.[12][13] | [12][13] |
Key Signaling Pathways in this compound-Mediated Neuroprotection
This compound exerts its neuroprotective effects through the modulation of several critical intracellular signaling pathways.
PI3K/AKT/GSK3β Signaling Pathway
This compound has been shown to activate the PI3K/AKT pathway, which is a crucial signaling cascade for promoting cell survival and inhibiting apoptosis.[2][14] Activation of this pathway leads to the phosphorylation and inactivation of GSK3β, which in turn reduces apoptosis and neuroinflammation.[2]
References
- 1. IHC Protocol for Free Floating Brain Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. This compound alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TUNEL assay for measuring cellular apoptosis in the mouse brain [bio-protocol.org]
- 4. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]
- 7. This compound Mitigates Aβ-Induced Neurotoxicity and Improves Behavior Impairments in AD Mice [mdpi.com]
- 8. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 9. Delayed triphenyltetrazolium chloride staining remains useful for evaluating cerebral infarct volume in a rat stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits the uninduced and metal-induced aggregation of α-Synuclein and disaggregates preformed fibrils: implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound alleviates microglia-mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3 β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Oral Bioavailability of Scutellarin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Scutellarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming its low oral bioavailability.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, which is the primary reason for its poor oral bioavailability. This classification means it suffers from both low aqueous solubility and low intestinal permeability. Several factors contribute to this issue:
-
Low Water Solubility: this compound dissolves poorly in water (approximately 0.16 mg/mL), limiting its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Poor Membrane Permeability: The chemical structure of this compound hinders its ability to pass through the intestinal epithelial cell membranes and enter the bloodstream.
-
Extensive First-Pass Metabolism: Before it can reach systemic circulation, this compound undergoes significant metabolism in both the intestine and the liver, reducing the amount of active drug.
-
Intestinal Hydrolysis: Enzymes from gut microbiota, such as β-glucuronidase, can hydrolyze this compound into its aglycone, scutellarein. While scutellarein can be absorbed, it is then rapidly reconjugated and metabolized, further limiting the bioavailability of the parent compound.
-
Rapid Elimination: The drug that does get absorbed is cleared from the body quickly.
Q2: What are the typical oral bioavailability values for this compound in preclinical models and humans?
The oral bioavailability of unformulated this compound is consistently low across different species. In humans, plasma concentrations after a standard oral dose are often below the limit of quantification.
Table 1: Oral Bioavailability of Unformulated this compound
| Species | Oral Bioavailability (%) | Plasma Cmax | Reference |
| Rats | 10.67% ± 4.78% | Not specified | |
| Rats | ~10.6% | Not specified | |
| Beagles | ~0.4% | Not specified | |
| Humans | Very low | < 5.0 ng/mL (after 60 mg dose) |
Q3: What is the primary metabolic pathway that limits this compound's systemic exposure after oral administration?
After oral ingestion, this compound (Scutellarein-7-O-glucuronide) is largely hydrolyzed in the intestine by bacterial enzymes into its aglycone form, scutellarein. This aglycone is then absorbed by intestinal cells. Inside these cells and subsequently in the liver, it undergoes extensive Phase II metabolism, primarily glucuronidation, to form conjugates like Scutellarein-6-O-glucuronide (S-6-G) and regenerate the parent this compound (S-7-G). However, this process is inefficient, and the rapid metabolism and excretion of these forms, coupled with the higher hepatic first-pass elimination of S-7-G compared to S-6-G, severely limits the amount of the parent drug reaching systemic circulation.
Q4: What are the most promising strategies to improve the oral bioavailability of this compound?
Researchers have successfully employed several formulation and medicinal chemistry strategies. The most common approaches include creating prodrugs to enhance lipophilicity and developing nano-delivery systems to improve solubility and protect the drug from premature degradation. These methods have been shown to increase relative bioavailability by up to 3-fold or more in preclinical studies.
Table 2: Comparison of Strategies to Improve this compound Oral Bioavailability
| Strategy | Approach | Improvement in Bioavailability (Relative to Control) | Reference |
| Prodrugs | Triglyceride-mimetic prodrugs | 2.24 to 2.45-fold increase in rats | |
| N,N-diethylglycolamide ester prodrug (in emulsion) | 1.58-fold enhancement in apparent bioavailability in rats | ||
| Nanoformulations | Liposomes, nanoparticles, nanoemulsions | 2 to 3-fold increase in relative bioavailability | |
| Vitamin B12-modified chitosan nanoparticles | 2 to 3-fold greater Area Under the Curve (AUC) in rats | ||
| Polyrotaxane-based delivery system | Improved aqueous solubility from <0.16 mg/mL to 34 mg/mL |
Q5: My in vivo PK study shows very low plasma levels of this compound, but a large metabolite peak is present. What is happening?
This is a common and expected finding. After oral administration, this compound is extensively converted to its aglycone (scutellarein) in the gut, which is then absorbed and rapidly metabolized back into glucuronide isomers, primarily scutellarein-6-O-glucuronide (S-6-G) and the parent scutellarein-7-O-glucuronide (this compound). Studies in both humans and rats show that the plasma concentration of the S-6-G metabolite is often significantly higher than that of the parent this compound. Therefore, it is crucial to develop and validate an analytical method that can simultaneously quantify this compound and its major metabolites (at minimum, scutellarein and S-6-G) to accurately characterize its pharmacokinetic profile.
Section 2: Troubleshooting Guides
Guide 1: Poor or Inconsistent Results in Pharmacokinetic (PK) Studies
This guide addresses high variability or unexpectedly low drug exposure in animal PK studies.
Guide 2: Difficulty Formulating this compound for Oral Delivery
This guide provides solutions for common formulation challenges due to this compound's physicochemical properties.
-
Problem: this compound fails to dissolve in standard aqueous or lipid-based oral vehicles.
-
Root Cause: Intrinsic low water solubility (~0.16 mg/mL) and low lipophilicity (Log P = -2.56).
-
Solution 1 (Aqueous Solubility): Investigate the use of solubility enhancers. Cyclodextrins have been used to create complexes with this compound, improving its solubility for in vivo studies.
-
Solution 2 (Improve Lipophilicity): Synthesize prodrugs by adding lipophilic moieties. Triglyceride-mimetic and N,N-diethylglycolamide ester prodrugs have been shown to significantly increase the apparent partition coefficient and facilitate formulation in lipid-based systems like emulsions.
-
Solution 3 (Advanced Formulations): Utilize nanocarrier technology. Encapsulating this compound in liposomes, solid lipid nanoparticles, or nanoemulsions can overcome solubility limitations and improve its stability in the GI tract.
-
Section 3: Key Experimental Protocols
Protocol 1: Standard Oral Pharmacokinetic Study in Rats
This protocol is adapted from methodologies reported in the literature for evaluating this compound formulations.
-
Animals: Use male Sprague-Dawley rats (250-280 g). Acclimate animals for at least one week with free access to food and water. Fast rats for 12 hours before the experiment.
-
Groups: Divide rats into groups (n=5 per group).
-
Group 1: Control (e.g., this compound solution/suspension).
-
Group 2: Test Formulation 1 (e.g., Scu-Nanoformulation).
-
Group 3: Test Formulation 2 (e.g., Scu-Prodrug).
-
-
Dosing: Administer the formulations via oral gavage. The dose for test formulations should be equivalent to the this compound dose in the control group (e.g., 25-40 mg/kg).
-
Blood Sampling: Collect blood samples (~0.5 mL) from the tail vein at pre-dose (0) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Processing: Place blood into heparinized tubes. Centrifuge at 16,000 rpm for 15 minutes to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Precipitate plasma proteins (e.g., add 900 µL methanol to 100 µL plasma). Centrifuge and analyze the supernatant using a validated LC-MS/MS method capable of detecting this compound and its key metabolites.
Protocol 2: Caco-2 Cell Permeability Assay
This assay assesses the potential for intestinal absorption of new this compound formulations.
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, typically for 21 days.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Experiment Setup:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (e.g., Chit-DC-VB12-Scu nanoparticles) to the apical (AP) side of the Transwell.
-
Add fresh HBSS to the basolateral (BL) side.
-
-
Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), take samples from the BL side and replace with fresh HBSS.
-
Analysis: Quantify the concentration of this compound in the BL samples using LC-MS/MS.
-
Calculate Papp: Determine the apparent permeability coefficient (Papp) to estimate the rate of transport across the Caco-2 monolayer. Increases in Papp for a formulation compared to free this compound suggest enhanced absorption.
Protocol 3: In Vitro Metabolic Stability in Simulated GI Fluids
This protocol evaluates the stability of a prodrug or formulation in the GI environment.
-
Prepare Fluids:
-
Simulated Gastric Fluid (SGF): Prepare according to USP standards (without pepsin).
-
Simulated Intestinal Fluid (SIF): Prepare according to USP standards (with pancreatin).
-
-
Incubation:
-
Add a known concentration of the test compound (e.g., 20 µL of a 1 mg/mL prodrug solution) to 1 mL of SGF or SIF.
-
Incubate the mixture in a shaker at 37°C.
-
-
Sampling: Collect aliquots (e.g., 20 µL) at various time points (e.g., 0, 15, 30, 60, 120, 180 minutes).
-
Sample Quenching: Immediately add the aliquot to a quenching solution (e.g., 180 µL of methanol) to stop any enzymatic reactions.
-
Analysis: Centrifuge the quenched samples and analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Interpretation: A rapid decrease in the concentration of the parent compound indicates instability in the simulated fluid.
Section 4: Relevant Signaling Pathways
Improving the bioavailability of this compound is critical for enabling its therapeutic effects, which are mediated through various signaling pathways. For instance, in cardiovascular protection, this compound has been found to inhibit the AKT/mTORC1 pathway, which in turn suppresses the activation of the NLRP3 inflammasome, reducing inflammatory damage during myocardial injury.
troubleshooting Scutellarin instability in DMSO solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Scutellarin, focusing on its stability and solubility challenges in DMSO solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of the DMSO stock solution?
A1: this compound precipitation from a DMSO stock solution can occur for several reasons. Firstly, the concentration may have exceeded its solubility limit in DMSO.[1] this compound's solubility in DMSO is approximately 15 mg/mL.[2] Secondly, the DMSO itself may have absorbed moisture from the atmosphere, which can reduce the solubility of many compounds.[3][4] It is recommended to use fresh, anhydrous DMSO for preparing stock solutions.[3] Lastly, precipitation can sometimes occur after freeze-thaw cycles.[1]
Q2: My this compound dissolves in DMSO, but precipitates when I dilute it in my aqueous cell culture media. What should I do?
A2: This is a common issue for compounds with low aqueous solubility.[5][6] When the DMSO stock is diluted into an aqueous buffer or media, the overall solvent polarity increases dramatically, causing the hydrophobic compound to precipitate. To overcome this, you can try several approaches:
-
Lower the final concentration: Ensure your final experimental concentration is below the aqueous solubility limit of this compound.
-
Increase the final DMSO concentration: While keeping the final DMSO concentration as low as possible to avoid solvent-induced cellular toxicity (typically <0.5%), a slightly higher concentration might keep the compound in solution.[6][7]
-
Use a co-solvent: Solvents like polyethylene glycol (PEG) or ethanol can sometimes be used in the final dilution to improve solubility.[8]
-
Prepare intermediate dilutions: Instead of a single large dilution, perform serial dilutions in a mixture of DMSO and your aqueous medium.[6]
Q3: How should I prepare and store my this compound stock solutions?
A3: For long-term storage, this compound powder should be stored at -20°C.[2] Stock solutions should be prepared by dissolving this compound in an anhydrous organic solvent like DMSO.[2][4] It is recommended to purge the solvent with an inert gas before dissolving the compound to remove oxygen.[2] For optimal stability, stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or -20°C for up to one month.[3][4]
Q4: What is the stability of this compound in DMSO and aqueous solutions?
A4: In anhydrous DMSO stored at -20°C or -80°C, this compound is generally stable for extended periods (1 month to 1 year, respectively).[3] However, its stability can be compromised by the presence of water in the DMSO.[9] Aqueous solutions of this compound are not recommended for storage for more than one day.[2] The compound has poor thermal stability, which is a critical factor to consider during handling and experimentation.[10]
Q5: Are there alternative solvents to DMSO for this compound?
A5: Yes, Dimethyl formamide (DMF) is a suitable alternative, with this compound having a slightly higher solubility of approximately 20 mg/ml in it.[2] Other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) could also be considered.[8] For some applications, organic solvent-free aqueous solutions can be prepared by directly dissolving this compound in aqueous buffers like PBS (pH 7.2), though its solubility is much lower at about 0.2 mg/ml.[2]
Troubleshooting Guides
Guide 1: Precipitate Observed in DMSO Stock Solution
If you observe crystals or precipitate in your this compound DMSO stock, follow these steps:
-
Gentle Warming: Warm the solution briefly to 37°C. This can often help redissolve the compound.[4]
-
Sonication/Vortexing: Use a sonicator or vortex mixer for several minutes to aid dissolution.[4]
-
Check DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. Hygroscopic DMSO that has absorbed water will have reduced solvating power for nonpolar compounds.[3][11]
-
Verify Concentration: Double-check your calculations to ensure you have not exceeded the solubility limit of this compound in DMSO (~15 mg/mL).[2]
Guide 2: Precipitate Formation Upon Dilution in Aqueous Media
If your compound precipitates when added to cell culture media or buffer, use this workflow:
-
Assess Final Concentration: The most common reason for precipitation is that the final concentration in the aqueous medium is above this compound's aqueous solubility limit (approximately 0.16 - 0.2 mg/mL).[2][12] Consider lowering the concentration if your experiment allows.
-
Optimize Dilution Method: Instead of adding a small volume of highly concentrated stock to a large volume of aqueous media, try serial dilutions. For example, first, dilute the DMSO stock into a 50:50 mix of DMSO:media, then further dilute that solution into the final media.[6]
-
Consider Formulation Aids: For in vivo or complex in vitro systems, formulation strategies like using cyclodextrins or encapsulating this compound in liposomes or nanoparticles can significantly enhance its aqueous solubility and stability.[13][14][15]
Data and Protocols
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL | [2] |
| Dimethyl Formamide (DMF) | 20 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 0.2 mg/mL | [2] |
| Water | 0.16 mg/mL | [12] |
Table 2: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Recommended Duration | Reference |
| Crystalline Solid | N/A | -20°C | ≥ 4 years | [2] |
| Stock Solution | DMSO | -80°C | Up to 1 year | [3] |
| Stock Solution | DMSO | -20°C | Up to 1 month | [3] |
| Aqueous Solution | PBS, pH 7.2 | 2-8°C | Not more than one day | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (FW: 462.4 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM solution: 0.010 mol/L * 0.001 L * 462.4 g/mol = 0.004624 g = 4.624 mg.
-
Weigh out 4.624 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.[4]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.[3]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework. Specific parameters may need optimization.
-
Objective: To assess the purity of a this compound stock solution over time and detect potential degradation products.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 analytical column.
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or Phosphoric acid
-
Ultrapure water
-
This compound reference standard
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Methanol or Acetonitrile). For example, a mobile phase of Ethyl acetate: methanol: formic acid: water (20: 2.7: 0.5: 2) has been used for HPTLC analysis of this compound.[16]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: this compound has absorbance maxima (λmax) at 284 nm and 336 nm.[2]
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a fresh calibration curve using the this compound reference standard.
-
Dilute a sample of your stored this compound DMSO stock to an appropriate concentration within the calibration range.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram. The appearance of new peaks or a decrease in the area of the main this compound peak over time indicates degradation. The purity can be calculated by comparing the area of the this compound peak to the total area of all peaks.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Key factors influencing the stability of this compound in solution.
Caption: this compound inhibits inflammation via the NF-κB signaling pathway.[17]
References
- 1. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound attenuates hypoxia-induced retinal neovascularization through bidirectional modulation of the VEGF/Ang/Tie2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis and Bio-Activity Evaluation of Scutellarein as a Potent Agent for the Therapy of Ischemic Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of this compound on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
challenges in Scutellarin drug delivery and potential solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Scutellarin. The content addresses common challenges in this compound drug delivery and offers potential solutions based on current scientific literature.
Frequently Asked Questions (FAQs)
Formulation & Solubility
Question 1: I'm having trouble dissolving this compound in aqueous buffers for my in vitro experiments. What is its solubility and what solvents can I use?
Answer: You're encountering a common challenge. This compound has very low water solubility.
-
Aqueous Solubility: The solubility of this compound in PBS (pH 7.2) is approximately 0.2 mg/mL[1]. Aqueous solutions are not recommended for storage for more than one day[1].
-
Organic Solvents: this compound is more soluble in organic solvents like DMSO (≥10-46.2 mg/mL) and dimethyl formamide (DMF) (~20 mg/mL)[1][2][3].
-
Solvent Mixtures: The solubility of this compound in methanol, ethanol, and ethanol-water binary mixtures increases with temperature[4][5].
For biological experiments, a common practice is to prepare a concentrated stock solution in DMSO and then make further dilutions into your aqueous buffer or isotonic saline. Ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects[1].
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature / pH | Reference |
|---|---|---|---|
| PBS | ~0.2 mg/mL | pH 7.2 | [1] |
| Water | Insoluble | - | [2] |
| Ethanol | Insoluble | - | [2] |
| DMSO | ~15 mg/mL | - | [1] |
| Dimethyl Formamide (DMF) | ~20 mg/mL | - | [1] |
| DMSO | ≥10 mg/mL | - | [3] |
| DMSO | ≥46.2 mg/mL | - | [2] |
| Methanol, Ethanol, Water | Increases with temperature | 293.2 to 333.2 K |[4][5] |
Question 2: My oral formulation of this compound shows very low bioavailability in animal models. Why is this happening and how can I improve it?
Answer: Low oral bioavailability is a primary obstacle for this compound's clinical application. The oral bioavailability in Beagle dogs was reported to be as low as 0.40% ± 0.19%[6][7]. This is due to several factors:
-
Low water solubility , which limits its dissolution in the gastrointestinal tract[8][9].
-
Rapid metabolism and excretion , with a short elimination half-life of approximately 52 ± 29 minutes after intravenous injection[6][7].
-
Extensive first-pass metabolism in the intestine and liver[9].
-
Chemical instability , as precipitation can occur in acidic environments (pH below 3.8)[7].
To overcome this, researchers are developing advanced drug delivery systems, primarily nanoformulations, to protect this compound from degradation and enhance its absorption.
Caption: Logical relationship between this compound's challenges and nanoformulation solutions.
Nanoparticle Formulations & Protocols
Question 3: I want to prepare this compound-loaded PLGA nanoparticles (PLGA-NPs) to improve delivery to the brain. Can you provide a reliable protocol?
Answer: Yes, encapsulating this compound in Poly(lactic-co-glycolic acid) nanoparticles (PLGA-NPs) has been shown to prolong its circulation, increase its levels in the ischemic brain, and augment its protective effects against cerebral ischemia-reperfusion injury[10][11][12]. A widely used method is nanoprecipitation.
Experimental Protocol: Preparation of this compound-PLGA NPs by Nanoprecipitation[10][13]
Materials:
-
This compound (SCU)
-
PLGA and PEG-PLGA polymers
-
Methanol
-
Acetonitrile
-
Polyvinyl alcohol (PVA)
-
Ultrapure water
Procedure:
-
Prepare Organic Phase:
-
Dissolve 6 mg of this compound in 1.5 mL of methanol by ultrasonication (e.g., 250 W) at room temperature for 10 minutes to form a saturated solution.
-
In a separate vial, dissolve 12 mg of PLGA and 8 mg of PEG-PLGA polymer in 3 mL of acetonitrile.
-
Mix the this compound solution with the polymer solution. This is your organic phase.
-
-
Prepare Aqueous Phase:
-
Prepare a 6 mL aqueous solution containing 5% (w/v) PVA.
-
-
Nanoprecipitation:
-
While continuously stirring the aqueous phase, slowly inject the organic phase into it.
-
Nanoparticles will form spontaneously as the solvent diffuses.
-
-
Purification & Collection:
-
(Not detailed in source, but typically involves) Stir the resulting suspension overnight at room temperature to evaporate the organic solvents.
-
Collect the nanoparticles by centrifugation (e.g., 12,000 rpm for 10 min at 4°C).
-
Wash the nanoparticle pellet with ultrapure water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in an appropriate buffer or lyophilize for storage.
-
Table 2: Characterization of this compound-Loaded Nanoparticles
| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Finding | Reference |
|---|---|---|---|---|---|
| PLGA-NPs | ~140 | -15 to -20 | ~85% | Increased SCU level in the ischemic brain compared to free SCU. | [10] |
| Ultradeformable Nano-liposomes (S-UNL-E) | 156.67 ± 1.76 | -28.77 ± 0.66 | Not specified, but high | Effectively promoted osteogenic differentiation and bone formation. | [14][15][16] |
| HP-β-CD/Chitosan-NPs | ~200 | ~25 | ~70% | Exhibited a biphasic release profile in vitro. | [17] |
| Chit-DC-VB12-NPs | 150 - 250 | Not specified | Not specified | Bioavailability was 2-3 fold greater than free this compound in rats. | [18] |
| Liposomes | 126.5 | -39.7 | 88.77% | Showed excellent stability in various media over 14 days. |[19] |
Question 4: How do I prepare this compound-loaded liposomes? My current formulation is unstable.
Answer: Liposomes are a popular choice due to their biocompatibility and ability to encapsulate both hydrophilic and lipophilic drugs[14][15]. The reverse-phase evaporation method is effective for preparing stable this compound liposomes.
Experimental Protocol: Preparation of this compound Liposomes by Reverse-Phase Evaporation[14][15]
Materials:
-
This compound
-
Soy lecithin (Phospholipid)
-
Cholesterol
-
Sodium cholate (Edge activator)
-
Chloroform (containing 1% anhydrous ethanol)
-
Phosphate-buffered solution (PBS)
Procedure:
-
Lipid Film Formation:
-
Dissolve soy lecithin, sodium cholate, and cholesterol in the chloroform/ethanol mixture.
-
-
Emulsion Formation:
-
Add a phosphate-buffered solution containing the desired amount of this compound to the lipid solution.
-
Sonicate the mixture in a water bath sonicator for approximately 10 minutes (e.g., intermittent operation, 10s on, 5s off) to form a stable water-in-oil emulsion.
-
-
Solvent Evaporation:
-
Remove the organic solvent under reduced pressure using a rotary evaporator. This will cause the emulsion to break and form a viscous gel, which then collapses to form a liposomal suspension.
-
-
Sizing and Purification:
-
Transfer the suspension to a syringe and filter it through a polyamide filter membrane to achieve a more uniform size distribution.
-
(Optional but recommended) Remove unencapsulated this compound via dialysis or size exclusion chromatography.
-
-
Storage:
-
Seal the final liposome suspension under nitrogen gas for storage to prevent lipid oxidation.
-
For characterization, you can use Dynamic Light Scattering (DLS) to measure particle size and zeta potential, and Transmission Electron Microscopy (TEM) to observe morphology[14][16][19].
Mechanism of Action & Signaling Pathways
Question 5: I am studying this compound's neuroprotective effects in a cerebral ischemia model. Which signaling pathways should I investigate?
Answer: this compound exerts its neuroprotective and anti-inflammatory effects by modulating several key signaling pathways. Investigating these pathways can help elucidate its mechanism of action in your model.
-
NF-κB and MAPK Pathways: this compound has been shown to inhibit the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[6][20][21]. In the context of cerebral ischemia, this leads to a reduction in the production of pro-inflammatory cytokines like IL-6 and IL-1β, thus suppressing the inflammatory response and oxidative stress[6][21]. This compound can inhibit the activation of IKK, which prevents the degradation of IκBα and keeps NF-κB inactive in the cytoplasm[20].
-
PI3K/Akt Pathway: This is a crucial cell survival pathway. Studies have demonstrated that this compound can activate the PI3K/Akt signaling cascade, which helps to alleviate neuronal apoptosis following ischemic stroke[6][22].
-
Nrf2/ARE Pathway: this compound can activate the Nrf2/ARE signaling pathway, which upregulates antioxidant enzymes, thereby reducing reactive oxygen species (ROS) production and protecting against oxidative stress-induced damage[6][20].
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound hydrate ≥98% (HPLC) | 27740-01-8 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review [frontiersin.org]
- 7. Frontiers | Recent advancement in the anticancer efficacy of the natural flavonoid this compound: a comprehensive review [frontiersin.org]
- 8. This compound: pharmacological effects and therapeutic mechanisms in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. intravenous-administration-of-scutellarin-nanoparticles-augments-the-protective-effect-against-cerebral-ischemia-reperfusion-injury-in-rats - Ask this paper | Bohrium [bohrium.com]
- 13. pure.qub.ac.uk [pure.qub.ac.uk]
- 14. Preparation and characterization of this compound loaded on ultradeformable nano-liposomes this compound EDTMP (S-UNL-E) and in vitro study of its osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and characterization of this compound loaded on ultradeformable nano-liposomes this compound EDTMP (S-UNL-E) and in vitro study of its osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Formulation optimization of this compound-loaded HP-β-CD/chitosan nanoparticles using response surface methodology with Box-Behnken design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhancement of this compound oral delivery efficacy by vitamin B12-modified amphiphilic chitosan derivatives to treat type II diabetes induced-retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound alleviates cerebral ischemia/reperfusion by suppressing oxidative stress and inflammatory responses via MAPK/NF-κB pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
preventing Scutellarin precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of Scutellarin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
This compound is a flavonoid compound frequently found in the plant genus Scutellaria and Erigeron. It has been traditionally used in Chinese medicine and is now being investigated for a variety of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. In research, this compound is often used to study its impact on various signaling pathways and its potential as a therapeutic agent for a range of diseases.[1][2][3][4]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is poorly soluble in aqueous solutions but is soluble in organic solvents. It is crucial to understand its solubility to prepare stock solutions correctly and avoid precipitation.[5]
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~15-50 mg/mL | [5][6] |
| Dimethylformamide (DMF) | ~20 mg/mL | [5][7] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.2 mg/mL | [5] |
Q3: Why does my this compound precipitate when I add it to my cell culture medium?
Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue due to its low water solubility. This often occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous medium, causing the this compound to crash out of solution. The final concentration of the organic solvent may not be sufficient to keep the this compound dissolved.[3][8] Additionally, the pH of the medium can affect this compound's stability, with precipitation more likely in acidic conditions (pH < 3.8).[3][9]
Q4: What is the maximum recommended concentration of DMSO for cell culture experiments?
To minimize cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects.[10] However, sensitive cell lines or primary cells may require even lower concentrations (e.g., ≤ 0.1%).[10] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
| DMSO Concentration | General Recommendation |
| ≤ 0.1% | Considered safe for most cells, including sensitive and primary cells.[10] |
| 0.1% - 0.5% | Generally acceptable for most established cell lines.[10] |
| > 0.5% | May cause cellular stress or toxicity; requires careful validation.[10] |
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound precipitation.
Problem 1: Precipitate forms immediately upon adding this compound stock to the cell culture medium.
-
Cause: The rapid change in solvent polarity upon dilution is causing the this compound to precipitate.
-
Solution:
-
Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Slow, dropwise addition: Add the stock solution drop by drop to the medium while gently vortexing or swirling the tube. This allows for a more gradual mixing and can prevent immediate precipitation.[11]
-
Increase the final volume: Prepare an intermediate dilution of your stock in a small volume of medium first, then add this to your final culture volume.
-
Sonication: If a precipitate still forms, brief sonication of the final working solution in a 37°C water bath may help to redissolve the compound.[8]
-
Problem 2: this compound precipitates in the incubator over time.
-
Cause: The compound may be unstable at the final concentration in the culture medium over longer incubation periods. The pH of the medium can also shift during incubation, affecting solubility.
-
Solution:
-
Lower the final concentration: The desired concentration of this compound may be above its limit of solubility in the culture medium. Try using a lower final concentration.
-
Use a solubility enhancer: Consider using additives like cyclodextrins to improve the solubility of this compound in your culture medium.[12][13][14][15] Beta-cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[12][13][14][16]
-
Refresh the medium: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours. Aqueous solutions of this compound are not recommended for storage for more than one day.[5]
-
Problem 3: I need to use a high concentration of this compound, but it keeps precipitating.
-
Cause: The required concentration exceeds the solubility of this compound in the cell culture medium, even with a low percentage of DMSO.
-
Solution:
-
Formulation with Cyclodextrins: Prepare a complex of this compound with a water-soluble cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin). This can significantly increase its aqueous solubility.[12][17][18]
-
Use of alternative delivery systems: For in vivo or specialized in vitro systems, consider liposomal or nanoparticle formulations of this compound, which can improve its stability and solubility in aqueous environments.[9][19]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 50 mM in DMSO):
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a 50 mM concentration.
-
Vortex or sonicate at room temperature until the this compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stored properly, the stock solution in DMSO should be stable for several months.[8]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in pre-warmed medium to achieve the final desired concentration. Add the this compound stock or intermediate dilution to the medium slowly and with gentle mixing.
-
Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.5%).
-
Use the working solution immediately after preparation. Do not store aqueous solutions of this compound.[5]
-
Protocol 2: Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and culture until they reach 70-80% confluency.[20]
-
Prepare this compound working solutions at various concentrations in the appropriate cell culture medium. Include a vehicle control (medium with the same final DMSO concentration) and a negative control (untreated cells).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound working solutions or control media.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[20]
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.[20]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Signaling Pathways and Workflows
Below are diagrams created using the DOT language to visualize workflows and signaling pathways related to this compound.
Caption: Workflow for Preparing this compound Solutions.
Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.
Caption: Troubleshooting Decision Tree for Precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: pharmacological effects and therapeutic mechanisms in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancement in the anticancer efficacy of the natural flavonoid this compound: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Effects of this compound, An Active Component of Genus Scutellaria and Erigeron: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-cyclodextrin conjugates: synthesis, characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gala.gre.ac.uk [gala.gre.ac.uk]
- 17. eijppr.com [eijppr.com]
- 18. chemicaljournals.com [chemicaljournals.com]
- 19. Preparation and characterization of this compound loaded on ultradeformable nano-liposomes this compound EDTMP (S-UNL-E) and in vitro study of its osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. glpbio.com [glpbio.com]
Scutellarin Western blot high background troubleshooting
Scutellarin Western Blot Technical Support Center
Welcome to the technical support center for troubleshooting high background issues in Western blot experiments involving this compound. This guide provides detailed answers to common problems, optimization protocols, and data to help you achieve clean, publication-quality results.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high background across my entire membrane after treating my cells with this compound?
High background that appears as a uniform haze or darkening across the blot is often due to issues with blocking, antibody concentrations, or washing steps, rather than a direct interaction with this compound itself.[1] The experimental conditions used to study the effects of this compound can, however, necessitate re-optimization of your standard Western blot protocol.
Common Causes & Solutions:
-
Insufficient Blocking: The blocking buffer is not adequately preventing non-specific antibody binding to the membrane.
-
Solution: Increase the concentration of your blocking agent (e.g., from 3% to 5% non-fat milk or BSA). You can also extend the blocking time (e.g., 2 hours at room temperature or overnight at 4°C) with gentle agitation.[2]
-
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations can be major contributors to background noise.
-
Solution: Titrate your antibodies to find the optimal dilution. If the manufacturer of your primary antibody recommends a 1:1000 dilution, try a range of dilutions such as 1:500, 1:1000, 1:2000, and 1:4000 to find the best signal-to-noise ratio.[3] Likewise, excessive secondary antibody can cause dark blots; try increasing the dilution from 1:2000 to 1:10,000.[4]
-
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies.
Q2: I am detecting many non-specific bands in my this compound-treated samples. What could be the cause?
The appearance of multiple, distinct, non-specific bands can stem from several factors, including sample preparation, antibody cross-reactivity, or issues during gel electrophoresis.
Common Causes & Solutions:
-
Sample Degradation: If your protein of interest is degrading, this can lead to multiple lower molecular weight bands.
-
Solution: Always use freshly prepared lysates and keep them on ice. Ensure that protease and phosphatase inhibitors are included in your lysis buffer.
-
-
Cross-reactivity of Secondary Antibody: The secondary antibody may be binding to proteins in your sample other than the primary antibody.
-
Solution: Run a control lane where you omit the primary antibody incubation step. If bands still appear, your secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.
-
-
High Protein Load: Overloading the gel with too much protein can lead to "streaky" blots and non-specific bands.
-
Solution: Determine the protein concentration of your lysate and consider loading a smaller amount. Often, 30 µg of protein per lane is sufficient for well-separated bands.[3]
-
Q3: Could this compound, as a flavonoid, be directly interfering with my Western blot?
While direct interference on the membrane is unlikely, flavonoids can interfere with common protein quantification assays like the BCA or Lowry method.[5] This could lead to inaccurate protein loading.
Common Causes & Solutions:
-
Inaccurate Protein Quantification: this compound in the lysate may lead to an overestimation of protein concentration.
-
Solution: If you suspect interference, consider performing a Bradford assay, which is less susceptible to interference from some chemical agents. Alternatively, run a preliminary gel and stain with Coomassie Blue to visually assess and normalize protein loading across your samples.
-
-
Phosphoprotein Detection Issues: If you are studying a phosphorylated protein, the choice of blocking buffer is critical.
Troubleshooting Guides & Diagrams
High background can be a frustrating issue. The following decision tree provides a logical workflow to diagnose and solve the most common causes.
References
- 1. clyte.tech [clyte.tech]
- 2. arp1.com [arp1.com]
- 3. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Managing Scutellarin Autofluorescence in Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Scutellarin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges of this compound-induced autofluorescence in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a flavonoid glucuronide, a type of natural phenolic compound.[1] It is the primary active component extracted from the traditional Chinese herb Erigeron breviscapus. It is widely investigated for its multiple pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.[2] These effects are often studied through its modulation of various signaling pathways, such as the PI3K/AKT and MAPK pathways.[3][4]
Q2: What is autofluorescence and why is it a problem in imaging?
Autofluorescence is the natural emission of light by biological structures or compounds when they absorb light, which is not due to the application of any fluorescent label.[5] Many endogenous molecules, such as collagen, elastin, NADH, and flavins, can contribute to this background signal.[5] Autofluorescence becomes a significant problem in fluorescence microscopy when its emission spectrum overlaps with that of the specific fluorescent probes (e.g., fluorescently labeled antibodies or dyes) being used. This can obscure the true signal, reduce image contrast, and lead to inaccurate quantification and interpretation of results.[5]
Q3: Does this compound exhibit autofluorescence? If so, why and in what spectral range?
Yes, as a flavonoid, this compound is inherently autofluorescent.[6] Flavonoids are known to have broad excitation and emission spectra, typically in the blue-green region of the spectrum.[6][7] While a specific high-resolution spectrum for this compound is not commonly published, based on its chemical class, it is expected to be excited by ultraviolet (UV, ~350-400 nm) and blue light (~488 nm) and to emit light across the blue and green wavelengths (~450-550 nm).[6][7][8]
Q4: How can I confirm that the signal I'm observing is from this compound autofluorescence?
The most straightforward method is to use a control sample. Prepare a specimen that includes this compound but omits your specific fluorescent labels (e.g., antibodies, dyes). Image this control sample using the same acquisition settings (laser power, gain, filter sets) as your fully stained experimental samples. Any fluorescence detected in this control sample can be attributed to autofluorescence from either the tissue itself or the this compound compound.[5]
Troubleshooting Guide
This guide provides solutions to common issues encountered when dealing with this compound autofluorescence.
Issue 1: My images have high background fluorescence after this compound treatment.
High background can be tackled at three stages: experimental design, image acquisition, and post-acquisition processing.
Solution A: Optimize Experimental Design & Sample Preparation
Careful planning can significantly reduce autofluorescence before you even get to the microscope.
-
Fluorophore Selection: The most effective strategy is to spectrally separate your signal from the autofluorescence. Since this compound and endogenous tissue autofluorescence are most prominent in the blue-green channels, choose fluorophores that emit in the red to far-red regions of the spectrum (>600 nm).[5]
-
Fixation Method: Aldehyde fixatives like formalin and glutaraldehyde can induce autofluorescence.[9] Consider the following adjustments:
-
Use paraformaldehyde instead of glutaraldehyde, which is known to cause less autofluorescence.[9]
-
Minimize fixation time to the shortest duration necessary to preserve tissue morphology.[10]
-
As an alternative, consider using organic solvents like ice-cold methanol or ethanol for fixation, especially for cell cultures.[5]
-
-
Quenching Agents: Chemical treatments can reduce certain types of autofluorescence.
-
Sample Handling:
Solution B: Adjust Image Acquisition Techniques
-
Acquire a Control Spectrum: Before imaging your experimental samples, use a control sample (tissue + this compound, no label) to acquire the specific emission spectrum of the autofluorescence. This spectrum will be crucial for post-acquisition correction methods like spectral unmixing.[12]
-
Use Narrow Bandpass Filters: Select emission filters that are narrowly tuned to your fluorophore's emission peak to exclude as much of the broad autofluorescence signal as possible.
Solution C: Employ Post-Acquisition Correction
If background fluorescence persists, it can be computationally removed. See the detailed protocols below for Spectral Unmixing , Computational Subtraction , and Photobleaching .
Issue 2: My specific fluorescent signal is weak and being masked by autofluorescence.
When your signal-to-noise ratio is low, the primary goal is to increase your signal while managing the background.
-
Choose Brighter Fluorophores: Modern dyes (e.g., Alexa Fluor, DyLight, Atto dyes) are often brighter and more photostable than traditional ones like FITC.[11] Selecting a bright, far-red dye is an excellent strategy.
-
Signal Amplification: Use signal amplification techniques, such as tyramide signal amplification (TSA) or secondary antibodies conjugated to brighter fluorophores or a higher number of fluorophores.
-
Optimize Antibody/Dye Concentration: Titrate your fluorescent reagents to find the optimal concentration that maximizes the specific signal without increasing non-specific background binding.[11]
Quantitative Data Summary
Table 1: Common Sources of Autofluorescence
| Source | Typical Excitation Max (nm) | Typical Emission Max (nm) | Notes |
| This compound (Flavonoid) | ~350-400, ~488 | ~450-550 | Broad emission spectrum in the blue-green range.[6][7] |
| Collagen / Elastin | ~360-400 | ~440-500 | Structural proteins common in connective tissue.[9] |
| NADH / Flavins | ~340-380, ~450 | ~460, ~530 | Metabolic coenzymes found in most cells.[5] |
| Lipofuscin | ~360-480 | ~540-650 | "Aging pigment" that accumulates in lysosomes.[9] |
| Aldehyde Fixatives | Broad (UV-Green) | Broad (Blue-Red) | Reaction products from fixation with formalin/glutaraldehyde.[9] |
Table 2: Comparison of Autofluorescence Correction Methods
| Method | Principle | Pros | Cons |
| Spectral Unmixing | Uses the unique emission spectrum of each fluorophore (and autofluorescence) to computationally separate their signals from a mixed image.[12] | Highly accurate; can separate multiple overlapping signals; treats autofluorescence as a distinct channel.[13] | Requires a spectral confocal microscope; needs accurate reference spectra for each component.[12] |
| Computational Subtraction | Subtracts a background image (or a calculated background value) from the experimental image.[11] | Simple and accessible with standard software (e.g., ImageJ/Fiji); does not require special hardware.[14] | Can be inaccurate if background is uneven; may subtract some true signal if not applied carefully.[15] |
| Photobleaching | Exposes the sample to intense light to destroy the autofluorescent molecules before applying specific fluorescent labels.[11] | Effective for reducing background from endogenous sources; simple procedure.[16] | Can potentially damage tissue or affect antigenicity; may not eliminate all autofluorescence.[17] |
Experimental Protocols
Protocol 1: Spectral Unmixing
This method is ideal for accurately separating the this compound autofluorescence signal from your specific fluorophore(s).
-
Prepare Reference Samples: For this method to work, you need to provide the software with the "spectral fingerprint" of each light source. Prepare the following control slides:
-
Unstained Sample: A tissue/cell sample treated with this compound but with no fluorescent labels . This will be used to define the autofluorescence spectrum.
-
Single-Stained Samples: For each fluorophore in your experiment, prepare a sample stained with only that single fluorophore .
-
-
Acquire Reference Spectra (Lambda Stack):
-
Place the unstained (autofluorescence) sample on the spectral microscope.
-
Using a single excitation laser, acquire a "lambda stack," which is a series of images taken at contiguous narrow emission bands (e.g., every 5-10 nm) across the desired spectral range.
-
Draw a region of interest (ROI) over the fluorescent area to generate the emission spectrum for autofluorescence. Save this spectrum.
-
Repeat this process for each single-stained sample, using the appropriate laser for excitation, to generate and save the reference spectrum for each of your fluorophores.[12]
-
-
Acquire Experimental Image:
-
Place your fully stained experimental sample (containing this compound and all fluorophores) on the microscope.
-
Acquire a lambda stack using the same settings as for the reference spectra.
-
-
Perform Linear Unmixing:
-
Open the experimental lambda stack in your microscope's analysis software (e.g., ZEN, LAS X) or a program like ImageJ/Fiji.
-
Use the linear unmixing or spectral unmixing function.
-
Load the previously saved reference spectra (one for autofluorescence and one for each of your fluorophores).
-
The software will use an algorithm to calculate the contribution of each reference spectrum to each pixel in your experimental image, generating a new set of images where each channel represents only one component (e.g., one image for your antibody signal, one for autofluorescence, etc.).[12]
-
Protocol 2: Computational Subtraction (Using ImageJ/Fiji)
This is a simpler method for images with relatively uniform background.
-
Image Acquisition:
-
Acquire your experimental image ("Image_A").
-
Crucially , on the same slide or a control slide, find a representative field that contains only background autofluorescence (no specific staining). Acquire an image of this field using the exact same acquisition settings (exposure, gain, etc.). This will be your "Background_Image".
-
-
Image Processing in ImageJ/Fiji:
-
Open both Image_A and Background_Image.
-
Navigate to Process > Image Calculator....
-
In the dialog box, select:
-
Image1: Image_A
-
Operation: Subtract
-
Image2: Background_Image
-
-
Check the "Create new window" box.
-
Click "OK". The resulting image will have the background autofluorescence subtracted.
-
-
Alternative (Rolling Ball Algorithm for Uneven Background):
-
If you do not have a separate background image, you can use a built-in algorithm for uneven backgrounds.[15]
-
Open your experimental image in ImageJ/Fiji.
-
Navigate to Process > Subtract Background....
-
Set the "Rolling ball radius". This value (in pixels) should be at least as large as the largest object of interest in your image.[18]
-
Check the "Preview" box to see the effect in real-time and adjust the radius as needed.
-
Click "OK" to apply the subtraction.
-
Protocol 3: Photobleaching of Autofluorescence
This protocol is performed on your samples before you apply any fluorescent labels.
-
Sample Preparation: Prepare your slides as usual up to the point just before blocking and primary antibody incubation (e.g., deparaffinization, rehydration, antigen retrieval are complete).
-
Prepare Bleaching Solution: A common and effective solution is alkaline 30% hydrogen peroxide.
-
Caution: Handle hydrogen peroxide and sodium hydroxide with appropriate personal protective equipment.
-
-
Photobleaching Procedure:
-
Immerse the slides in the bleaching solution.
-
Place the slides under a high-intensity, broad-spectrum light source (e.g., a bright white LED light box used for gel visualization) for 1-3 hours.[16][19] The optimal time may need to be determined empirically.
-
The combination of the chemical agent and high-intensity light will photochemically destroy many of the endogenous autofluorescent molecules.[16]
-
-
Washing and Staining:
-
After bleaching, remove the slides and wash them thoroughly with PBS (e.g., 3 x 5 minutes) to remove all traces of the bleaching solution.
-
Proceed with your standard immunofluorescence protocol (blocking, primary antibody, secondary antibody, etc.).
-
Visualizations
Signaling Pathway: this compound and PI3K/AKT
This compound has been shown to exert many of its protective effects, such as inhibiting apoptosis, by modulating the PI3K/AKT signaling pathway.[2][3]
Caption: this compound activates the PI3K/AKT pathway, promoting cell survival.
Experimental Workflow: Troubleshooting Autofluorescence
This workflow provides a logical sequence of steps to diagnose and mitigate autofluorescence issues in your imaging experiments.
Caption: A decision-making workflow for managing autofluorescence.
References
- 1. This compound | C21H18O12 | CID 185617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound alleviates ferroptosis in cigarette smoke-induced chronic obstructive pulmonary disease via activation of the PI3K/AKT/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. Autofluorescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 11. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 13. bio-rad.com [bio-rad.com]
- 14. toolify.ai [toolify.ai]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Image Intensity Processing - ImageJ [imagej.net]
- 19. researchgate.net [researchgate.net]
optimizing mobile phase for Scutellarin HPLC analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the mobile phase in Scutellarin High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound HPLC analysis?
A typical starting mobile phase for this compound analysis on a C18 column is a mixture of acetonitrile and water, often with an acidic modifier to improve peak shape and resolution.[1][2] A common combination is acetonitrile and water (23:77, v/v) adjusted to a pH of 2.5 with phosphoric acid.[1] Another option includes methanol and a 4% acetic acid solution (40:60).[3]
Q2: Why is an acidic modifier, like formic acid or phosphoric acid, often added to the mobile phase?
Acidic modifiers are added to the mobile phase to improve the peak shape of acidic compounds like this compound.[4] By lowering the pH of the mobile phase, the ionization of the analyte is suppressed, which reduces peak tailing and improves chromatographic resolution.[5][6] For flavonoids, a mobile phase containing 0.1% (v/v) formic acid is commonly used.[2][7]
Q3: What is the typical detection wavelength for this compound?
This compound has a strong UV absorbance, and the detection wavelength is commonly set around 335 nm.[3][8] Other wavelengths, such as 270 nm and 280 nm, have also been used for the analysis of related flavonoids.[9][10]
Q4: Can I use methanol instead of acetonitrile as the organic modifier?
Yes, methanol can be used as an organic modifier. However, acetonitrile often provides better resolution for flavonoids.[2] In some cases, a mobile phase of methanol, water, and phosphoric acid (47:53:0.2) has been successfully used.[10] The choice between acetonitrile and methanol can affect the selectivity of the separation, so it may be necessary to re-optimize the gradient or isocratic conditions.
Q5: What are the key parameters to optimize for better separation of this compound from other components?
The key parameters to optimize for better separation include the mobile phase composition (ratio of organic solvent to water), the pH of the mobile phase, the column temperature, and the flow rate.[2][4][11] Gradient elution, where the mobile phase composition is changed over time, can also significantly improve the separation of complex mixtures.[4]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Peak Tailing)
Symptom: The peak for this compound is asymmetrical, with a "tail" extending from the back of the peak. This can lead to inaccurate integration and reduced resolution.[5][12]
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase pH | This compound is an acidic compound. If the mobile phase pH is too high, the analyte can interact with residual silanol groups on the silica-based C18 column, causing tailing.[5][6] Solution: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to lower the pH to around 2.5-3.0.[1][2] |
| Secondary Silanol Interactions | Even with an acidic mobile phase, interactions with active silanol groups on the column can persist. Solution: Use a highly deactivated or end-capped column. Alternatively, adding a competitive base to the mobile phase in small concentrations can help to mask the silanol groups. |
| Column Overload | Injecting too much sample can saturate the column, leading to peak distortion.[5] Solution: Reduce the injection volume or dilute the sample.[12] |
| Column Contamination or Degradation | Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[13][14] Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[6] |
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing in HPLC analysis.
Issue 2: Poor Resolution
Symptom: The peak for this compound is not well separated from adjacent peaks, leading to co-elution and inaccurate quantification.[15]
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Strength | If the mobile phase is too "strong" (high percentage of organic solvent), analytes will elute too quickly and without sufficient separation. If it's too "weak," run times can be excessively long. Solution: Adjust the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase. For gradient elution, optimize the gradient profile (the rate of change of the mobile phase composition).[4] |
| Incorrect Mobile Phase pH | The pH can affect the retention time of ionizable compounds, thus altering the resolution between them.[16] Solution: Experiment with slight adjustments to the mobile phase pH to see if the selectivity between this compound and interfering peaks improves. |
| Suboptimal Flow Rate | The flow rate of the mobile phase influences the time analytes spend interacting with the stationary phase.[15] Solution: Lowering the flow rate can sometimes improve resolution, but it will increase the analysis time.[15] Conversely, a slightly higher flow rate might improve efficiency for some columns. |
| Column Temperature | Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can impact resolution.[2][11] Solution: Optimizing the column temperature (e.g., trying 30°C, 35°C, or 40°C) can improve separation efficiency.[2][11] |
| Column Degradation | A loss of stationary phase or the creation of voids in the column packing can lead to a decrease in column efficiency and, consequently, poor resolution.[16] Solution: Replace the column with a new one of the same type. |
Logical Relationship for Optimizing Resolution
Caption: Key parameters to adjust for improving HPLC resolution.
Experimental Protocols
Protocol 1: Isocratic HPLC Method for this compound
This protocol is based on a validated method for the quantification of this compound.[1]
1. Instrumentation and Column:
-
HPLC system with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile and water in a 23:77 (v/v) ratio.[1]
-
Adjust the pH of the mixture to 2.5 using 1M phosphoric acid.[1]
-
Degas the mobile phase before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
4. Sample Preparation:
-
Dissolve the sample in a suitable solvent, preferably the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Experimental Workflow for Isocratic Analysis
Caption: A typical workflow for isocratic HPLC analysis of this compound.
Protocol 2: Gradient HPLC Method for Flavonoid Analysis
This protocol is a general method suitable for separating a mixture of flavonoids, including this compound.[9]
1. Instrumentation and Column:
-
HPLC system with a gradient pump and a UV detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Eluent A: 0.1% Formic acid in water.
-
Eluent B: Methanol.
-
Degas both eluents before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.[9]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Gradient Program:
-
0-2 min: 45% B
-
2-10 min: Linear gradient to 60% B
-
10-30 min: Linear gradient to 70% B
-
30-31 min: Linear gradient to 99% B
-
31-32 min: Hold at 99% B
-
32-33 min: Return to 45% B
-
33-35 min: Re-equilibration at 45% B
-
4. Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (45% methanol in 0.1% formic acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Comparison of Reported Mobile Phases for this compound HPLC Analysis
| Organic Solvent | Aqueous Phase | Modifier | Ratio (v/v) | Elution Mode | Reference |
| Acetonitrile | Water | Phosphoric Acid (to pH 2.5) | 23:77 | Isocratic | [1] |
| Methanol | Water | 4% Acetic Acid | 40:60 | Isocratic | [3] |
| Acetonitrile | Water | 0.1% Formic Acid | Gradient | Gradient | [2][17] |
| Methanol | Water | 0.1% Formic Acid | Gradient | Gradient | [9] |
| Methanol | Water | Phosphoric Acid (0.2%) | 47:53 | Isocratic | [10] |
| Acetonitrile | KH2PO4 buffer (40 mM, pH 2.5) | - | 33:67 | Isocratic | [8] |
References
- 1. Validation of an HPLC method for the determination of this compound in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of this compound in Baoyuan Kangai oral liquid by HPLC [inis.iaea.org]
- 4. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of aglycone conjugated metabolites of this compound in rat plasma by HPLC. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. phcog.com [phcog.com]
- 12. mastelf.com [mastelf.com]
- 13. agilent.com [agilent.com]
- 14. waters.com [waters.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. Decoding Resolution Failure in HPLC: Unraveling the Culprits [monadlabtech.com]
- 17. mdpi.com [mdpi.com]
Scutellarin Stability & Handling: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the degradation of Scutellarin during experimental procedures. Through a series of frequently asked questions (FAQs) and troubleshooting guides, this resource offers practical solutions and detailed protocols to ensure the stability and integrity of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation in experimental settings?
A1: this compound, a flavonoid glycoside, is susceptible to degradation under several common laboratory conditions. The primary factors include:
-
pH: this compound is more stable in acidic to neutral conditions and is prone to degradation in alkaline solutions.
-
Temperature: Elevated temperatures accelerate the degradation of this compound.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidative degradation of this compound.
-
Enzymatic Degradation: In biological systems, enzymes such as β-glucuronidases can hydrolyze this compound to its aglycone, Scutellarein.
Q2: How should I prepare and store this compound stock solutions to ensure stability?
A2: Proper preparation and storage of stock solutions are critical for maintaining the integrity of this compound.
-
Solvent Selection: For long-term storage, it is recommended to dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO).
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mg/mL in DMSO) to minimize the volume of organic solvent introduced into your experimental system.
-
Storage Conditions: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.
Q3: How long are aqueous solutions of this compound stable?
A3: Aqueous solutions of this compound are significantly less stable than stock solutions in anhydrous DMSO. It is highly recommended to prepare fresh aqueous working solutions from your DMSO stock immediately before each experiment. Do not store aqueous solutions for more than one day, even when refrigerated and protected from light.
Q4: Can I repeatedly freeze and thaw my this compound stock solution in DMSO?
A4: Repeated freeze-thaw cycles should be avoided as they can introduce moisture and potentially lead to the degradation of this compound. It is best practice to aliquot your stock solution into single-use volumes. If you must reuse a stock solution, ensure it is brought to room temperature completely before opening to minimize condensation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | This compound degradation in working solutions. | Prepare fresh working solutions from a properly stored DMSO stock immediately before each experiment. Protect all solutions from light. |
| Degradation of this compound in cell culture media. | Add this compound to the cell culture media just before treating the cells. Minimize the exposure of the media containing this compound to light and incubator conditions before it is added to the cells. | |
| Multiple freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing. | |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous working solution is kept to a minimum but is sufficient to maintain solubility. Gentle warming and vortexing may help to redissolve the compound. |
| Discoloration of this compound solutions. | Oxidation or degradation of the compound. | Discard the solution. Prepare fresh solutions and ensure they are protected from light and oxygen. Purging the solvent with an inert gas like nitrogen or argon before dissolving this compound can help prevent oxidation. |
Quantitative Data on this compound Stability
While specific kinetic data for this compound degradation under a wide range of experimental conditions is limited in the literature, the following tables summarize available information and provide estimations based on the behavior of similar flavonoid compounds.
Table 1: Estimated Stability of this compound in Aqueous Buffers at Different pH and Temperatures (Protected from Light)
| pH | Temperature | Estimated Half-life | Notes |
| 4.0 | 4°C | > 1 week | More stable in acidic conditions. |
| 4.0 | 25°C | Several days | Degradation increases with temperature. |
| 7.4 | 4°C | ~24-48 hours | Neutral pH is less stable than acidic pH. |
| 7.4 | 25°C | < 24 hours | Significant degradation can occur at room temperature in neutral buffer. |
| 8.5 | 25°C | Hours | Alkaline conditions promote rapid degradation. |
Disclaimer: The data in this table are estimations based on general flavonoid stability and limited specific data for this compound. It is strongly recommended to use freshly prepared solutions for all experiments.
Table 2: Factors Influencing this compound Degradation
| Factor | Effect on Stability | Recommendations |
| Light Exposure | High | Protect all solutions from light at all times using amber vials and by working in low-light conditions when possible. |
| Alkaline pH (>7.5) | High | Avoid alkaline conditions. Use buffers in the acidic to neutral pH range if experimentally feasible. |
| Elevated Temperature | High | Store stock solutions at -20°C or -80°C. Prepare working solutions on ice and use them promptly. |
| Freeze-Thaw Cycles | Moderate | Aliquot stock solutions to minimize freeze-thaw cycles. |
| Oxygen | Moderate | For long-term storage of solid compound or preparation of stock solutions, consider using an inert gas atmosphere. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Allow the this compound powder and anhydrous DMSO to come to room temperature in a desiccator to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary, but avoid prolonged heating.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM/F-12)
-
Sterile pipette tips and tubes
-
-
Procedure:
-
On the day of the experiment, thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium.
-
Immediately before adding to your cells, perform a serial dilution of the stock solution in pre-warmed cell culture medium to prepare the final working concentration.
-
Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Gently mix the final working solution and immediately add it to your cell culture plates.
-
Minimize the exposure of the this compound-containing medium to light before and during incubation.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Caption: this compound activates the PI3K/AKT/GSK3β pathway, leading to the inhibition of NF-κB.
Caption: this compound differentially modulates MAPK signaling pathways.
Caption: this compound activates the Nrf2/ARE antioxidant pathway by inhibiting Keap1.
General Experimental Workflow to Minimize this compound Degradation
common issues with Scutellarin nanoparticle formulation stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the formulation of Scutellarin nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability problems with this compound nanoparticle formulations?
A1: The primary stability challenges with this compound nanoparticle formulations are physical instability, manifesting as aggregation and sedimentation, and chemical instability, primarily the degradation of this compound itself. Due to its chemical structure, which includes phenolic hydroxyl groups, this compound is susceptible to oxidation.
Q2: What causes aggregation in my this compound nanoparticle suspension?
A2: Aggregation in nanoparticle suspensions is often a result of insufficient repulsive forces between particles to overcome their natural tendency to cluster. Common causes include:
-
Inadequate Stabilization: Insufficient concentration or inappropriate choice of stabilizers (polymers or surfactants).
-
Inappropriate pH: The pH of the suspension can affect the surface charge of the nanoparticles. At the isoelectric point, the net charge is zero, leading to minimal repulsion and maximum aggregation.[1]
-
High Ionic Strength: The presence of salts in the buffer can shield the surface charge of the particles, reducing electrostatic repulsion and leading to aggregation.
-
Temperature Stress: Elevated temperatures can increase the kinetic energy of nanoparticles, leading to more frequent collisions and potential aggregation. Freeze-thaw cycles can also induce aggregation if appropriate cryoprotectants are not used.[2][3]
-
High Nanoparticle Concentration: Overly concentrated suspensions can lead to increased particle-particle interactions and aggregation.
Q3: How can I prevent the chemical degradation of this compound in my nanoparticle formulation?
A3: this compound's phenolic hydroxyl groups make it prone to oxidation.[4] Encapsulating this compound within a nanoparticle matrix can offer protection. Further strategies include:
-
Use of Antioxidants: Incorporating antioxidants into the formulation.
-
Protection from Light: Storing the formulation in light-resistant containers.
-
Control of pH: Maintaining an optimal pH where this compound exhibits maximum stability.
-
Deoxygenation: Using deoxygenated solvents and purging storage containers with an inert gas like nitrogen or argon.
Q4: What is a good starting point for selecting a stabilizer for my this compound nanoparticles?
A4: The choice of stabilizer is critical for preventing aggregation. Stabilizers provide either electrostatic or steric repulsion.
-
Electrostatic Stabilizers: Ionic surfactants that adsorb to the nanoparticle surface, creating a net positive or negative charge. A zeta potential with an absolute value greater than 25-30 mV is generally indicative of a stable colloidal system.[5][6]
-
Steric Stabilizers: Non-ionic polymers like polyvinyl alcohol (PVA), poloxamers, or polyethylene glycol (PEG) that form a protective layer around the nanoparticles, physically preventing them from coming close enough to aggregate.
The selection depends on the nanoparticle material, the intended application, and the desired surface properties.
Q5: Can lyophilization (freeze-drying) improve the long-term stability of my this compound nanoparticles?
A5: Yes, lyophilization can significantly enhance the long-term stability of this compound nanoparticles by removing water, which is often a key factor in both physical and chemical instability.[7][8] However, the process itself can induce stress and cause aggregation. To prevent this, it is crucial to use cryoprotectants, such as sugars like sucrose or trehalose, in the formulation before freeze-drying.[3][9][10] An optimized lyophilization protocol is essential for successful reconstitution of the nanoparticles with minimal changes to their original properties.[8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Visible precipitates or cloudiness in the nanoparticle suspension shortly after preparation. | 1. Aggregation: Insufficient stabilization, inappropriate pH, or high ionic strength of the medium. 2. Poor Drug Encapsulation: this compound precipitating out of the formulation. | 1. Verify Zeta Potential: Ensure the absolute value is >30 mV for electrostatic stabilization.[1] 2. Optimize Stabilizer: Increase the concentration or try a different type of stabilizer (e.g., a non-ionic polymer for steric hindrance). 3. Adjust pH: Move the pH away from the isoelectric point of the nanoparticles.[11] 4. Reduce Ionic Strength: Use a low ionic strength buffer or deionized water for dispersion. 5. Improve Formulation Process: Modify formulation parameters to enhance drug encapsulation efficiency. |
| Particle size increases significantly over time during storage. | 1. Ostwald Ripening: Growth of larger particles at the expense of smaller ones. 2. Slow Aggregation: Sub-optimal stabilization leading to gradual clustering. 3. Temperature Effects: Storage at elevated temperatures can accelerate aggregation.[2] | 1. Use a Polydisperse Stabilizer Blend: This can sometimes inhibit crystal growth. 2. Optimize Stabilizer Concentration: Ensure complete surface coverage of the nanoparticles. 3. Storage Conditions: Store at recommended temperatures, typically 2-8°C.[3][11] Avoid freezing unless a validated cryoprotectant is used.[2] |
| Sedimentation of nanoparticles is observed. | 1. Large Particle Size: The formulation process may be producing particles that are too large. 2. High Particle Density: The density of the nanoparticle material is significantly greater than the dispersion medium. 3. Aggregation: Formation of large aggregates that can no longer remain suspended. | 1. Refine Formulation Method: Adjust parameters like stirring speed, sonication energy, or homogenization pressure to reduce particle size. 2. Increase Viscosity of Medium: Adding a viscosity-enhancing agent can slow down sedimentation. 3. Address Aggregation: Refer to the solutions for aggregation mentioned above. Gentle sonication may resuspend flocculated (but not irreversibly aggregated) particles.[11] |
| Loss of this compound content over time. | 1. Chemical Degradation: Oxidation or hydrolysis of this compound. 2. Drug Leakage: this compound slowly leaking from the nanoparticle matrix. | 1. Protect from Light and Oxygen: Store in amber vials and consider purging with nitrogen. 2. Optimize Formulation: Enhance the interaction between this compound and the nanoparticle matrix to improve retention. 3. Lyophilize the Formulation: Removal of water can prevent hydrolytic degradation and improve long-term chemical stability.[7] |
| Difficulty in redispersing lyophilized powder. | 1. Irreversible Aggregation during Lyophilization: Insufficient or no cryoprotectant used. 2. Inappropriate Lyophilization Cycle: The freezing and drying rates were not optimal. | 1. Add a Cryoprotectant: Use sugars like sucrose or trehalose (e.g., 5-10% w/v) in the pre-lyophilization suspension.[3][9] 2. Optimize Lyophilization Protocol: Slower freezing rates and longer secondary drying times can be beneficial.[9] |
Quantitative Stability Data Overview
The following table summarizes typical changes in key stability parameters of nanoparticle formulations under different storage conditions. Note that specific values will vary depending on the exact formulation.
| Storage Condition | Parameter | Typical Observation for Unstable Formulation | Typical Observation for Stable Formulation |
| Room Temperature (25°C) over 1 month | Particle Size (Z-average) | Significant increase (>50%) | Minimal increase (<10-20%) |
| Polydispersity Index (PDI) | Increase to >0.5 | Remains <0.3 | |
| Zeta Potential | Decrease towards neutral | Remains stable (e.g., absolute value >25 mV) | |
| Drug Content | Significant decrease (>20%) | Minimal decrease (<10%) | |
| Refrigerated (4°C) over 3 months | Particle Size (Z-average) | Moderate increase | Minimal to no change |
| PDI | Slight increase | Remains stable | |
| Zeta Potential | Slight decrease | Remains stable | |
| Drug Content | Moderate decrease | Minimal decrease (<5-10%) | |
| Freeze-Thaw Cycles (e.g., 3 cycles from -20°C to 25°C) | Particle Size (Z-average) | Drastic increase (aggregation) | Minimal change (with cryoprotectant)[2][3] |
| PDI | Drastic increase | Minimal change (with cryoprotectant) |
Experimental Protocols
Protocol 1: Assessment of Physical Stability using DLS and Zeta Potential
This protocol describes the routine monitoring of nanoparticle size, size distribution, and surface charge, which are critical indicators of physical stability.
1. Objective: To measure the Z-average particle size, Polydispersity Index (PDI), and Zeta Potential of the this compound nanoparticle suspension over time.
2. Materials and Instruments:
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement cell (e.g., Malvern Zetasizer).
-
Disposable or quartz cuvettes for size measurement.
-
Disposable zeta potential cells with electrodes.
-
Deionized water or the original dispersion medium for dilution.
-
Micropipettes.
3. Procedure:
-
Sample Preparation:
-
Allow the nanoparticle suspension to equilibrate to the instrument's operating temperature (typically 25°C).
-
Dilute a small aliquot of the this compound nanoparticle suspension with filtered (0.22 µm filter) deionized water or the original dispersion medium to an appropriate concentration. The ideal concentration provides a stable and appropriate count rate as recommended by the instrument manufacturer.
-
-
Size and PDI Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., dispersant viscosity and refractive index, material refractive index, measurement angle).
-
Allow the sample to equilibrate thermally inside the instrument for at least 2 minutes.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample into a zeta potential cell, ensuring no air bubbles are trapped near the electrodes.
-
Place the cell into the instrument.
-
Apply the instrument's standard settings for zeta potential measurement.
-
Perform at least three replicate measurements.
-
-
Stability Study:
-
Store the nanoparticle formulation under desired conditions (e.g., 4°C and 25°C).
-
Repeat the measurements at specified time points (e.g., day 0, 1 week, 2 weeks, 1 month, 3 months).
-
Record the Z-average size (nm), PDI, and zeta potential (mV).
-
4. Data Interpretation:
-
Stable Formulation: Consistent Z-average and PDI (typically <0.3), and a stable zeta potential (absolute value >25 mV).
-
Signs of Instability: A significant increase in Z-average and PDI indicates aggregation. A decrease in the absolute value of the zeta potential suggests a loss of electrostatic stabilization.
Protocol 2: Quantification of this compound Degradation by HPLC
This protocol outlines a method to determine the chemical stability of this compound within the nanoparticle formulation.
1. Objective: To quantify the amount of intact this compound remaining in the nanoparticle formulation over time.
2. Materials and Instruments:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
This compound reference standard.
-
Mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer, pH adjusted).[12]
-
A suitable organic solvent (e.g., methanol or acetonitrile) to dissolve the nanoparticles and extract the drug.
-
Syringe filters (0.22 µm).
-
Autosampler vials.
3. Procedure:
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to create a series of standards of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Preparation:
-
At each time point of the stability study, take a known volume of the this compound nanoparticle suspension.
-
Add a sufficient amount of an organic solvent (e.g., acetonitrile) to disrupt the nanoparticles and completely dissolve the this compound. This may require sonication or vortexing.
-
Centrifuge the sample to pellet any insoluble excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
HPLC Analysis:
-
Set the HPLC conditions (e.g., mobile phase composition, flow rate, injection volume, and UV detection wavelength suitable for this compound, ~335 nm).
-
Inject the prepared sample into the HPLC system.
-
Record the peak area corresponding to this compound.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the sample.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at day 0.
-
Visualizations
Caption: this compound's mechanism of action involves the inhibition of pro-inflammatory signaling pathways like MAPK, NF-κB, and Wnt/β-catenin, and the activation of pro-survival pathways like PI3K/AKT.[5][11][13]
Caption: Experimental workflow for assessing the long-term stability of this compound nanoparticle formulations.
Caption: A logical troubleshooting guide for addressing common stability issues in nanoparticle formulations.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leveraging Colloidal Aggregation for Drug-Rich Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Particle Geometry for PLGA-Based Nanoparticles: Preparation and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lyophilization of Nanoparticles, Does It Really Work? Overview of the Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of the lyophilization process for long-term stability of solid-lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lyophilization of Nanocapsules: Instability Sources, Formulation and Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanohybrids.net [nanohybrids.net]
- 12. HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
cell culture contamination prevention when working with Scutellarin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying cell culture contamination when working with Scutellarin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in cell culture experiments?
This compound is a flavone, a type of phenolic chemical compound, found in the Asian plant Scutellaria barbata and other species.[1] In cell culture, it is primarily investigated for its potential anticancer properties.[1][2][3] Studies have shown that this compound can inhibit the proliferation and invasion of cancer cells and induce apoptosis (programmed cell death).[2][3]
Q2: Can this compound itself be a source of contamination in my cell culture?
While this compound itself is not a biological contaminant, the purity of the compound preparation can be a concern. As a plant-derived product, there is a potential for contamination with biological or chemical impurities if not sourced from a reputable supplier and handled properly. Always use sterile, high-purity this compound for your experiments.
Q3: Does this compound have any antimicrobial properties that could mask underlying contamination?
The available scientific literature primarily focuses on this compound's effects on mammalian cells, such as its anti-inflammatory, anti-viral, and anti-cancer properties.[2][3] There is no strong evidence to suggest that this compound possesses broad-spectrum antibacterial or antifungal activity at concentrations typically used in cell culture. Therefore, it is unlikely to mask low-level bacterial or fungal contamination.
Q4: How can I distinguish between the cytotoxic effects of this compound and signs of contamination?
This can be challenging as both can lead to changes in cell morphology and reduced cell viability. Here are some key differentiators:
-
Consistency: The effects of this compound should be dose-dependent and reproducible across experiments. Contamination, on the other hand, can be sporadic and may vary in its presentation.
-
Visual Cues: While this compound can cause cells to shrink or detach, microbial contamination often presents with distinct visual signs.[4] Look for turbidity (cloudiness) in the media, a sudden drop in pH (yellowing of phenol red-containing media), or the presence of motile, granular particles between cells (bacteria) or filamentous structures (fungi) under the microscope.[5][6][7]
-
Control Cultures: Always maintain control cultures (cells treated with vehicle, e.g., DMSO) alongside your this compound-treated cultures. This will help you differentiate between the compound's effects and potential contamination.
Troubleshooting Guide: Cell Culture Contamination
If you suspect contamination in your cell cultures when working with this compound, follow this guide to identify and address the issue.
Initial Observation and Identification
| Observation | Potential Contaminant | Recommended Action |
| Cloudy/turbid media, rapid pH drop (yellow media) | Bacteria | Immediately isolate the contaminated flask/plate. Observe a sample under a high-power microscope to confirm the presence of bacteria. Dispose of the contaminated culture. |
| Filamentous growth, sometimes forming visible clumps; pH may increase (pink/purple media) | Fungi (Mold) | Isolate the contaminated flask/plate. Observe under a microscope to identify fungal hyphae. Dispose of the contaminated culture. |
| Media becomes turbid, but pH change is slow | Yeast | Isolate the contaminated flask/plate. Under a microscope, yeast will appear as individual oval or budding particles. Dispose of the contaminated culture. |
| No visible signs, but cells are unhealthy, and results are inconsistent | Mycoplasma | Quarantine the cell line and all related reagents. Test for mycoplasma using a PCR-based kit or other detection methods.[8] |
| No visible signs, but unexpected cellular changes or poor growth | Chemical Contamination | Review the preparation of all reagents, including the this compound stock solution. Ensure high-purity water and reagents were used.[5][8] |
| Presence of a different cell type | Cross-contamination | Halt experiments with the affected cell line. Perform cell line authentication (e.g., STR profiling). |
Workflow for Handling Suspected Contamination
Caption: A logical workflow for addressing suspected cell culture contamination.
Experimental Protocols
Protocol 1: Routine Mycoplasma Testing
Mycoplasma is a common and difficult-to-detect contaminant that can significantly impact experimental results.[8][9]
Methodology:
-
Sample Collection: Collect 1 mL of spent culture medium from a 3-4 day old, sub-confluent culture.
-
DNA Extraction: Use a commercial DNA extraction kit suitable for cell culture supernatants.
-
PCR Amplification: Perform PCR using a mycoplasma-specific primer set. Several commercial kits are available for this purpose.
-
Detection: Analyze the PCR product by gel electrophoresis or using a real-time PCR instrument.
-
Frequency: Test all new cell lines upon arrival and before cryopreservation. Routinely test cell lines in continuous culture every 1-2 months.[9]
Protocol 2: Preparation and Handling of this compound Stock Solutions
Methodology:
-
Reconstitution: Use a high-quality solvent such as dimethyl sulfoxide (DMSO) to reconstitute lyophilized this compound.
-
Sterilization: Filter-sterilize the concentrated stock solution through a 0.22 µm syringe filter into a sterile, conical tube.
-
Aliquoting: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contaminating the entire stock.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and initials of the preparer.
Best Practices for Contamination Prevention
-
Aseptic Technique: Always work in a certified Class II biological safety cabinet (BSC). Minimize movement and talking within the BSC to maintain a sterile environment.[10][11]
-
Personal Protective Equipment (PPE): Wear a clean lab coat and gloves. Change gloves frequently, especially after touching any non-sterile surfaces.[11][12]
-
Workspace Disinfection: Thoroughly disinfect the BSC with 70% ethanol before and after each use.[10][12]
-
Dedicated Reagents: Use separate bottles of media and other reagents for each cell line to prevent cross-contamination.
-
Quarantine New Cell Lines: Isolate and test new cell lines for contamination before introducing them into the main cell culture facility.[9][13]
-
Regular Equipment Maintenance: Routinely clean and decontaminate incubators, water baths, and other equipment.[10]
Signaling Pathway: this compound's Effect on HIPPO-YAP Pathway in Breast Cancer Cells
Studies have shown that this compound can inhibit the viability and promote apoptosis of breast cancer cells by regulating the HIPPO-YAP signaling pathway.[2]
Caption: this compound's regulation of the HIPPO-YAP pathway in breast cancer cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Cytotoxic and chemosensitization effects of this compound from traditional Chinese herb Scutellaria altissima L. in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. goldbio.com [goldbio.com]
- 7. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 8. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 9. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 10. Preventing and Avoiding Cell Culture Contamination | Technology Networks [technologynetworks.com]
- 11. cellculturecompany.com [cellculturecompany.com]
- 12. plantcelltechnology.com [plantcelltechnology.com]
- 13. mscience.com.au [mscience.com.au]
Technical Support Center: Enhancing Scutellarin Efficacy Through Co-administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the efficacy of Scutellarin through co-administration strategies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the therapeutic use of this compound?
A1: The primary challenges hindering the clinical application of this compound are its poor physicochemical properties. Specifically, it has low water solubility and poor membrane permeability, which contribute to its low oral bioavailability.[1][2] Its rapid metabolism and elimination from the body also limit its therapeutic effectiveness.
Q2: What are the common strategies to improve the bioavailability and efficacy of this compound?
A2: Several strategies are being explored to overcome the limitations of this compound. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles, liposomes, or nanoemulsions can improve its solubility, stability, and bioavailability.
-
Prodrugs: Modifying the chemical structure of this compound to create prodrugs can enhance its absorption and pharmacokinetic profile.
-
Co-administration with chemotherapeutic agents: Combining this compound with drugs like cisplatin has been shown to have synergistic anticancer effects.[3]
-
Co-administration with bioavailability enhancers: Compounds like piperine can improve the absorption and bioavailability of this compound.
Q3: How does co-administration of this compound with cisplatin enhance its anticancer effects?
A3: this compound appears to sensitize cancer cells to cisplatin. The combination treatment has been shown to enhance apoptosis in cancer cells by increasing the formation of platinum-DNA adducts and modulating the expression of apoptosis-related proteins like Bax and Bcl-2.[3]
Q4: What is the role of piperine when co-administered with this compound?
A4: Piperine, an alkaloid from black pepper, is a well-known bioavailability enhancer. While specific quantitative data on its co-administration with this compound is still emerging, piperine generally functions by inhibiting drug-metabolizing enzymes and enhancing gastrointestinal absorption. A co-amorphous complex of this compound and piperine has been prepared to improve their dissolution and solubility.[4]
Troubleshooting Guides
Issue 1: Low Solubility of this compound in Aqueous Buffers for In Vitro Assays
-
Problem: Difficulty dissolving this compound in physiological buffers for cell culture experiments, leading to inconsistent results.
-
Possible Causes:
-
Inherent low aqueous solubility of this compound.
-
Precipitation of the compound upon addition to aqueous media.
-
-
Solutions:
-
Use of a co-solvent: Dissolve this compound in a small amount of a biocompatible organic solvent like DMSO first, and then dilute it in the cell culture medium. Ensure the final concentration of the organic solvent is non-toxic to the cells (typically <0.5%).
-
pH adjustment: The solubility of this compound can be influenced by pH. Experiment with slightly adjusting the pH of your buffer to see if it improves solubility.
-
Utilize cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs like this compound, significantly increasing their aqueous solubility. Freeze-dried this compound-cyclodextrin tetracomponent complexes have shown a 148-fold increase in solubility.[5]
-
Preparation of nanoformulations: If resources allow, preparing a nanoformulation of this compound can greatly enhance its solubility and dispersion in aqueous media.
-
Issue 2: Poor and Variable Oral Bioavailability in Animal Studies
-
Problem: Inconsistent and low plasma concentrations of this compound after oral administration to animal models.
-
Possible Causes:
-
Low intrinsic permeability of this compound across the intestinal epithelium.
-
Rapid first-pass metabolism in the liver.
-
Degradation of this compound in the gastrointestinal tract.
-
-
Solutions:
-
Co-administration with piperine: Formulate this compound with piperine to potentially inhibit metabolic enzymes and enhance absorption.
-
Develop a nanoformulation: Encapsulating this compound in nanoparticles can protect it from degradation and improve its absorption. Pharmacokinetic studies have shown that nanoformulations can significantly increase the area under the curve (AUC) and maximum plasma concentration (Cmax) compared to a raw suspension.
-
Triglyceride-mimetic prodrugs: Synthesizing a triglyceride-mimetic prodrug of this compound can promote intestinal lymphatic transport, thereby avoiding first-pass metabolism and enhancing oral bioavailability.[1]
-
Intravenous administration as a control: Include an intravenous administration group in your study to determine the absolute bioavailability and understand the extent of absorption issues.
-
Data Presentation
Table 1: Enhancement of this compound Efficacy through Co-administration with Cisplatin
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Effect | Reference |
| U87/DDP (Cisplatin-resistant) | Cisplatin | > 40 | - | - | [6] |
| U87/DDP (Cisplatin-resistant) | This compound (100 µM) + Cisplatin | ~20 | < 1 | Synergism | [6] |
| U251/DDP (Cisplatin-resistant) | Cisplatin | > 40 | - | - | [6] |
| U251/DDP (Cisplatin-resistant) | This compound (100 µM) + Cisplatin | ~15 | < 1 | Synergism | [6] |
Table 2: Pharmacokinetic Parameters of this compound and its Formulations in Rats
| Formulation | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| This compound | Oral | 34 | - | 1.0 (first peak), 5.0 (second peak) | - | 2.20 | [7] |
| This compound | Intravenous | 10-40 | - | - | Proportional to dose | - | [8] |
| This compound Triglyceride-mimetic Prodrug | Oral | 62.5 (equivalent to Scu) | 120 ± 25 | 4.0 | 1250 ± 210 | Significantly increased | [1] |
| This compound-PLGA Nanoparticles | Intravenous | 3.5 | ~15000 | ~0.08 | ~25000 | - | [9] |
Experimental Protocols
HPLC Method for Quantification of this compound in Rat Plasma
This protocol is adapted from validated HPLC methods for this compound analysis.[8][10][11]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 23:77, v/v), with the pH adjusted to 2.5 using phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 335 nm.
-
Internal Standard: Rutin.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add 10 µL of the internal standard solution.
-
Add 500 µL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
-
-
Calibration Curve: Prepare a series of standard solutions of this compound in blank rat plasma (e.g., 0.1 to 100 µg/mL) and process them as described above to construct a calibration curve.
Cell Viability Assay (MTT Assay)
This protocol provides a general procedure for assessing the cytotoxicity of this compound in combination with another agent using the MTT assay.[12][13]
-
Materials:
-
96-well cell culture plates.
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound and co-administered agent stock solutions (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the co-administered agent in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (single agents and combinations). Include vehicle control wells (medium with the same concentration of DMSO as the treatment wells).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment. For combination treatments, the Combination Index (CI) can be calculated to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Mandatory Visualizations
References
- 1. Triglyceride-mimetic prodrugs of this compound enhance oral bioavailability by promoting intestinal lymphatic transport and avoiding first-pass metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. This compound synergistically enhances cisplatin effect against ovarian cancer cells through enhancing the ability of cisplatin binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Combined this compound and C18H17NO6 Imperils the Survival of Glioma: Partly Associated With the Repression of PSEN1/PI3K-AKT Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on Pharmacokinetics of this compound in Rats [journal11.magtechjournal.com]
- 8. Validation of an HPLC method for the determination of this compound in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of aglycone conjugated metabolites of this compound in rat plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT (Assay protocol [protocols.io]
Technical Support Center: Scutellarin in In Vitro Angiogenesis Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Scutellarin in in vitro angiogenesis assays. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of quantitative data.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the experimental process.
Frequently Asked questions
1. Is this compound a pro-angiogenic or anti-angiogenic agent?
This compound has been reported to have dual effects on angiogenesis, depending on the experimental context. Some studies show that it can promote angiogenesis in normal endothelial cells, while other research indicates it has anti-angiogenic effects in pathological conditions like diabetic retinopathy or cancer by inhibiting pathways like VEGF.[1][2][3][4][5][6] The effect you observe will likely depend on the cell type, its physiological state (e.g., hypoxia, high glucose), and the concentration of this compound used.
2. What is the optimal concentration of this compound to use?
The optimal concentration is highly dependent on your experimental goals (promoting or inhibiting angiogenesis) and cell type. For anti-angiogenic effects under hypoxic conditions in retinal microvascular endothelial cells, concentrations of 5 µmol/L and 50 µmol/L have been used effectively.[2] For pro-angiogenic effects in HUVECs, concentrations around 10 µM have shown to be effective.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay. A preliminary cytotoxicity assay (e.g., MTT assay) is recommended to establish a non-toxic concentration range.[2]
3. What is the appropriate cell passage number to use for angiogenesis assays?
It is recommended to use endothelial cells at a low passage number, ideally between passages 2 and 6.[3] Higher passage numbers can lead to replicative senescence, which may alter the cells' angiogenic potential and response to stimuli.[7][8] For instance, the migration ability of HUVECs has been shown to decrease significantly after passage 15.[7]
4. Is serum starvation necessary before treating cells with this compound?
Serum starvation can help to synchronize cells in the G0/G1 phase of the cell cycle, which can lead to more consistent results, especially in proliferation and migration assays.[9][10] Culturing HUVECs in serum-free medium for 12 hours can synchronize over 80% of the cells in the G0/G1 phase.[9] However, prolonged serum starvation can also induce stress or apoptosis.[10] For some assays, reducing the serum concentration (e.g., to 0.5-2% FBS) is a better alternative to complete starvation.[10]
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no tube formation on Matrigel | - Matrigel concentration is too low: A protein concentration of at least 10 mg/mL is recommended for endothelial tube formation.[11] - Uneven Matrigel coating: This can lead to uneven cell distribution and tube formation. Ensure the plate is level during gelation. - Incorrect cell density: Too few cells will not form a network, while too many will form a monolayer.[3] Optimize the cell number for your specific cell type (e.g., 75,000-100,000 cells/well for a 24-well plate).[3] - Cell passage number is too high: Use cells between passages 2 and 6 for optimal performance.[3] - Improper handling of Matrigel: Thaw Matrigel overnight on ice at 4°C and use pre-cooled tips and plates to prevent premature gelling.[12][13] Avoid introducing air bubbles.[13] | |
| High background in cell migration assays (Wound Healing/Transwell) | - Cell proliferation: If the assay duration is long, cell proliferation can be misinterpreted as migration.[5] - Serum in the medium: Serum contains growth factors that can induce random cell migration. | - Inhibit proliferation: Use a proliferation inhibitor like Mitomycin C. - Use serum-free or low-serum medium: This will help to establish a clearer chemotactic gradient in Transwell assays.[10] |
| Variable results between experiments | - Inconsistent cell passage number: Use cells from the same passage number for all experiments within a study. - Variation in Matrigel lots: Different batches of Matrigel can have varying compositions. Test new lots before use in critical experiments. - Inconsistent timing of measurements: Adhere to a strict timeline for treatment and data acquisition. | |
| Difficulty in quantifying angiogenesis | - Poor image quality: Out-of-focus images or inconsistent lighting can hinder analysis. - Subjective manual counting: Manual quantification of tubes, branches, and loops can be biased. | - Optimize microscopy: Ensure proper focus and consistent illumination across all samples. - Use automated image analysis software: Tools like the Angiogenesis Analyzer for ImageJ can provide objective and reproducible quantification of various parameters.[14][15][16][17] |
Experimental Protocols
Here are detailed methodologies for key in vitro angiogenesis assays when studying the effects of this compound.
Cell Viability (MTT) Assay
This assay determines the cytotoxic concentration range of this compound on endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[19]
-
Microplate reader
Procedure:
-
Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[19][20]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[19]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
Endothelial cells
-
Serum-free or low-serum medium
-
This compound
-
Matrigel (growth factor reduced)
-
Pre-cooled 96-well plate and pipette tips
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel on ice at 4°C overnight.[12]
-
Using pre-cooled pipette tips, add 50 µL of Matrigel to each well of a pre-cooled 96-well plate.[21]
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[13]
-
Harvest endothelial cells and resuspend them in serum-free or low-serum medium containing the desired concentrations of this compound or controls (e.g., VEGF as a positive control, Suramin as a negative control).
-
Seed 1.5 x 10^4 to 2.0 x 10^4 cells onto the solidified Matrigel.
-
Incubate at 37°C for 4-18 hours.
-
Observe and capture images of the tube network using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software like ImageJ with the Angiogenesis Analyzer plugin.[14][17]
Wound Healing (Scratch) Assay
This assay measures collective cell migration.
Materials:
-
Endothelial cells
-
6-well or 12-well plates
-
P200 pipette tip or a cell scraper
-
Culture medium with and without serum
-
This compound
-
Inverted microscope with a camera
Procedure:
-
Seed endothelial cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile P200 pipette tip.[5]
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh low-serum or serum-free medium containing different concentrations of this compound or controls.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Transwell Migration Assay
This assay evaluates the chemotactic migration of individual cells.
Materials:
-
Endothelial cells
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS or VEGF)
-
This compound
-
Cotton swabs, fixing solution (e.g., methanol), and staining solution (e.g., Crystal Violet)
Procedure:
-
Pre-hydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 30 minutes.
-
Add medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Harvest endothelial cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add the desired concentrations of this compound or controls to the cell suspension.
-
Remove the pre-hydration medium from the inserts and add 100 µL of the cell suspension to the upper chamber.
-
Incubate at 37°C for 4-24 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain them with Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of this compound on angiogenesis.
Table 1: Effective Concentrations of this compound in In Vitro Angiogenesis Assays
| Effect | Cell Type | Assay | Effective Concentration(s) | Reference |
| Anti-angiogenic | rRMECs (hypoxic) | Proliferation, Migration, Tube Formation | 5 µmol/L, 50 µmol/L | [2] |
| Anti-angiogenic | HRECs (high glucose & hypoxia) | Proliferation, Migration, Tube Formation | 10 µM | [22] |
| Pro-angiogenic | HUVECs | Proliferation, Migration, Invasion, Tube Formation | 1 µM, 10 µM | [23] |
| Anti-angiogenic | HUVECs (stimulated by CRC cell medium) | Tube Formation, Migration | 0.5 µM, 1 µM, 2 µM | [6] |
Table 2: Quantification of this compound's Effects on Angiogenesis Parameters
| Parameter Measured | Cell Type & Condition | This compound Treatment | Observed Effect | Reference |
| Tube Formation | HUVECs | 10 µM | Significant increase in tube-like structures | [23] |
| Cell Migration (Wound Healing) | HUVECs | 1-10 µM | Dose-dependent increase in wound closure | [23] |
| Cell Invasion (Transwell) | HUVECs | 10 µM | ~3-fold increase in invading cells vs. control | [23] |
| Tube Formation | rRMECs (hypoxic) | 50 µmol/L | Significant suppression of tube formation | [2] |
| Cell Migration | rRMECs (hypoxic) | 50 µmol/L | Significant inhibition of cell migration | [2] |
Signaling Pathways and Experimental Workflow
This compound's Modulation of Angiogenesis Signaling Pathways
This compound's effects on angiogenesis are mediated through its interaction with key signaling pathways, notably the VEGF and Angiopoietin-Tie2 pathways.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) pathway is a critical driver of angiogenesis.[24] VEGF binds to its receptor (VEGFR) on endothelial cells, triggering a cascade of downstream signaling that promotes cell proliferation, migration, and survival.[1][2] this compound has been shown to inhibit angiogenesis by downregulating VEGF expression and interfering with downstream signaling molecules like ERK, FAK, and Src.[1]
Caption: this compound's inhibition of the VEGF signaling pathway.
Angiopoietin-Tie2 Signaling Pathway
The Angiopoietin-Tie2 pathway plays a crucial role in vascular maturation and stability.[25][26] Angiopoietin-1 (Ang1) promotes vessel stability by binding to the Tie2 receptor, while Angiopoietin-2 (Ang2) can act as an antagonist, promoting vessel destabilization and angiogenesis in certain contexts.[27][28] this compound has been found to bidirectionally modulate this pathway, downregulating the pro-angiogenic Ang2 while upregulating the stabilizing Ang1 and its receptor Tie2.[2]
Caption: this compound's bidirectional modulation of the Ang/Tie2 pathway.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound on in vitro angiogenesis.
References
- 1. VEGF signaling inside vascular endothelial cells and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Wound Healing Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. This compound suppresses human colorectal cancer metastasis and angiogenesis by targeting ephrinb2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of long-term serial cell passaging on cell spreading, migration, and cell-surface ultrastructures of cultured vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Passage Number-Induced Replicative Senescence Modulates the Endothelial Cell Response to Protein-Bound Uremic Toxins [mdpi.com]
- 9. [Effects of serum starvation on cell cycle synchronization in primary human umbilical vein endothelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. corning.com [corning.com]
- 12. biocompare.com [biocompare.com]
- 13. corning.com [corning.com]
- 14. Angiogenesis Analyzer for ImageJ - Gilles Carpentier Research Web Site: Computer Image Analysis [image.bio.methods.free.fr]
- 15. A Comprehensive Look at In Vitro Angiogenesis Image Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Angiogenesis Analyzer for ImageJ — A comparative morphometric analysis of “Endothelial Tube Formation Assay” and “Fibrin Bead Assay”. - Gilles Carpentier Research Web Site: Computer Image Analysis [image.bio.methods.free.fr]
- 17. youtube.com [youtube.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. This compound promotes in vitro angiogenesis in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cusabio.com [cusabio.com]
- 25. Angiopoietin-1/Tie2 receptor signaling in vascular quiescence and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Angiopoietin-TIE2 Signaling | Thermo Fisher Scientific - FR [thermofisher.com]
- 28. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Scutellarin's Therapeutic Effect via Prodrug Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Scutellarin prodrug strategies. The information is presented in a question-and-answer format to directly address common experimental challenges.
General FAQs: Understanding this compound's Limitations
Q1: Why is this compound a challenging molecule for drug development?
This compound, a flavonoid with significant therapeutic potential, faces major hurdles in clinical application due to its poor pharmacokinetic properties.[1][2][3][4] It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low aqueous solubility and low intestinal permeability.[1][2] This results in very low oral bioavailability, reported to be as low as 2.2% in rats and 0.4% in beagles.[2][5] Its clinical use is further limited by a short biological half-life and rapid elimination from plasma.[6][7]
Q2: What are the primary goals of developing this compound prodrugs?
The primary objectives of this compound prodrug strategies are to overcome its inherent physicochemical and pharmacokinetic limitations. Key goals include:
-
Improving Aqueous Solubility: To enhance dissolution in the gastrointestinal tract.[8][9]
-
Increasing Lipophilicity: To improve membrane permeability and absorption.[8]
-
Enhancing Oral Bioavailability: By protecting the molecule from intestinal metabolism and bypassing the first-pass effect in the liver.[1][8][10]
-
Prolonging Half-Life: To maintain therapeutic concentrations in the plasma for a longer duration.[9]
Prodrug Design and Synthesis: Troubleshooting and Protocols
Q3: We are considering a prodrug strategy. What are the most common approaches for this compound?
Several prodrug strategies have been successfully applied to this compound. The choice depends on the desired improvement (e.g., solubility vs. lymphatic transport).
-
Ester Prodrugs: Simple esters (e.g., ethyl, benzyl) or more complex ones (e.g., N,N-diethylglycolamide ester) are synthesized by modifying this compound's carboxyl group to increase lipophilicity.[8]
-
Amino Acid Conjugates: Attaching L-amino acids can improve solubility and potentially target amino acid transporters in the intestine.[5][11][12]
-
PEGylation: Conjugating polyethylene glycol (PEG) chains dramatically increases water solubility and can prolong plasma half-life.[9][13]
-
Triglyceride-Mimetic Prodrugs: These are designed to mimic dietary triglycerides, promoting absorption via the intestinal lymphatic system to bypass first-pass metabolism.[1][10][14]
Below is a diagram illustrating the logical relationship between this compound's challenges and various prodrug solutions.
Caption: Prodrug strategies to overcome this compound's limitations.
Q4: Can you provide a general protocol for synthesizing a triglyceride-mimetic prodrug of this compound?
Yes, the following is a summarized protocol based on published literature for synthesizing a this compound-triglyceride conjugate (Scu-Me-C5-TG).[1][10]
Experimental Protocol: Synthesis of a Triglyceride-Mimetic Prodrug
-
Step 1: Methylation of this compound (Scu-Me)
-
Dissolve this compound in methanol.
-
Add concentrated sulfuric acid dropwise while cooling in an ice bath.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Neutralize the solution and perform extraction with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain this compound methyl ester (Scu-Me).
-
-
Step 2: Synthesis of the Linker Moiety
-
React 1,3-dipalmitoylglycerol with a C5 linker, such as glutaric anhydride, in the presence of a catalyst (e.g., DMAP) in a suitable solvent (e.g., dichloromethane).
-
Stir at room temperature overnight.
-
Purify the resulting glyceride-linker intermediate.
-
-
Step 3: Conjugation of Scu-Me and the Linker
-
Dissolve Scu-Me and the glyceride-linker intermediate in an anhydrous solvent (e.g., dichloromethane).
-
Add coupling agents such as DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).
-
Stir the reaction at room temperature for 24-48 hours.
-
Filter the reaction mixture to remove by-products (e.g., DCU).
-
Concentrate the filtrate and purify the final prodrug (Scu-Me-C5-TG) using silica gel column chromatography.
-
-
Step 4: Characterization
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Physicochemical Characterization: Data and Troubleshooting
Q5: Our synthesized prodrug shows poor stability in aqueous solution at neutral pH. What could be the issue?
Ester-based prodrugs are susceptible to hydrolysis, and the rate is often pH-dependent. Many this compound ester prodrugs exhibit a V-shaped pH-rate profile, meaning they are most stable at a slightly acidic pH (around 4.0-5.0) and hydrolyze faster at both highly acidic and neutral/alkaline pH.[8] For experiments, consider using a buffer in the optimal pH range for stability. If instability is a major issue for oral delivery, a more stable linkage (like an ether) or a formulation strategy (like an emulsion) may be necessary to protect the prodrug in the intestinal lumen.[8]
Q6: How do different prodrug strategies affect the physicochemical properties of this compound?
The table below summarizes quantitative data from various studies, illustrating the impact of different prodrug strategies on key physicochemical properties.
Table 1: Comparison of Physicochemical Properties of this compound and its Prodrugs
| Compound | Prodrug Strategy | Log P | Aqueous Solubility | Key Improvement | Reference |
| This compound | - (Parent Drug) | -2.56 | 0.02 mg/mL | - | [1][8][9] |
| N,N-diethylglycolamide ester | Esterification | 1.48 | ~0.7 mg/mL (35x increase) | Increased Lipophilicity & Solubility | [8] |
| Scutellarein 4'-L-amino acid esters | Amino Acid Conjugation | Not Reported | 1.79 - 4.10 mg/mL (120-280x increase) | Dramatically Increased Solubility | [11] |
| PEG Prodrug (7e) | PEGylation | Not Reported | 783.88 mg/mL | Massively Increased Solubility | [9] |
| Triglyceride-mimetic (Scu-Me-C5-TG) | Lipid Conjugation | > 5 (Estimated) | Low | Designed for Lymphatic Transport | [1] |
In Vitro and In Vivo Evaluation: Protocols & FAQs
Q7: What is a standard procedure for evaluating the oral bioavailability of a new this compound prodrug in rats?
The following is a generalized protocol for an in vivo pharmacokinetic study in rats.
Experimental Protocol: Oral Bioavailability Study in Rats
-
Animal Model: Use adult Sprague-Dawley (SD) or Wistar rats, fasted for 12 hours prior to the experiment but with free access to water.[1][10]
-
Grouping: Divide rats into groups (n=5 or 6 per group).
-
Group 1: Control (oral administration of this compound solution, e.g., 25 mg/kg).
-
Group 2: Test (oral administration of the prodrug, at a dose molar-equivalent to the this compound dose).
-
(Optional) Group 3: Intravenous (IV) administration of this compound for absolute bioavailability calculation.
-
-
Administration: Administer the compounds via oral gavage. The vehicle can be a solution or a suspension (e.g., in 0.5% carboxymethylcellulose sodium).
-
Blood Sampling: Collect blood samples (e.g., 0.5 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dosing).[7]
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 16,000 rpm for 15 min) to separate the plasma. Store plasma at -20°C or -80°C until analysis.[1][10]
-
Sample Analysis:
-
Precipitate plasma proteins using a solvent like methanol or acetonitrile.
-
Centrifuge to remove the precipitate.
-
Analyze the supernatant to quantify the concentration of released this compound using a validated UHPLC-MS/MS method.
-
-
Pharmacokinetic Analysis: Use software (e.g., DAS, WinNonlin) to calculate key parameters from the plasma concentration-time curve, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
-
Relative Bioavailability Calculation: Calculate the relative oral bioavailability (Frel) using the formula: Frel (%) = (AUCprodrug / AUCthis compound) * (Dosethis compound / Doseprodrug) * 100.
The workflow for developing and evaluating a prodrug is visualized below.
Caption: General experimental workflow for this compound prodrug development.
Q8: The oral bioavailability of our prodrug is higher, but still not optimal. What could be limiting it?
Even with a prodrug strategy, several factors can limit oral bioavailability:
-
Intestinal Metabolism: The prodrug itself might be degraded by enzymes in the intestinal lumen or wall before it can be absorbed.[8]
-
Incomplete Conversion: The prodrug may not be efficiently converted back to the active this compound in vivo.
-
Efflux Transporters: The prodrug could be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport it back into the intestinal lumen.
-
Formulation Issues: Poor dispersion or dissolution of a highly lipophilic prodrug in the gut can limit its contact with the intestinal wall for absorption. Using an emulsion or nanoparticle formulation can help.[7][8]
Table 2: Pharmacokinetic Parameters of this compound and Prodrugs after Oral Administration in Rats
| Compound Administered | Dose (Scu Equivalent) | Cmax (μg/L) | Tmax (h) | AUC₀₋₂₄h (μg/L*h) | Relative Bioavailability (Frel) | Reference |
| This compound | 25 mg/kg | 1238.4 | 0.5 | 2093.5 | 100% | [1] |
| Scu-Me-C5-TG (Prodrug 1) | 62.5 mg/kg | 2130.0 (1.72x) | 2.8 | 4697.6 | 224% | [1] |
| Scu-Me-C5-βMe-TG (Prodrug 2) | 62.5 mg/kg | 2613.0 (2.11x) | 1.0 | 5146.4 | 245% | [1] |
| N,N-diethylglycolamide ester (in emulsion) | Not specified | ~1.6x increase vs. Scu-cyclodextrin complex | - | - | 158% (vs. Scu-cyclodextrin) | [8] |
| Chit-DC-VB12-Scu Nanoparticles | 40 mg/kg | ~3.4x increase vs. free this compound | ~3.0 | - | 344% (vs. free this compound) | [7][15][16] |
Mechanism of Action and Signaling Pathways
Q9: How does this compound exert its therapeutic effects, and how can we ensure our prodrug maintains this activity?
This compound's therapeutic effects, particularly its anti-inflammatory, antioxidant, and neuroprotective activities, are mediated by modulating multiple key signaling pathways.[3][4][6][17] To confirm your prodrug is effective, you must demonstrate that the released this compound can still engage these targets. Common pathways include:
-
Inhibition of NF-κB Pathway: this compound can suppress the activation of NF-κB, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6][18]
-
Modulation of MAPK Pathways: It can inhibit p38 MAPK and JNK signaling while promoting ERK1/2 signaling, which is crucial for its anti-inflammatory and neuroprotective effects.[6][18][19]
-
Activation of PI3K/Akt Pathway: this compound can activate the PI3K/Akt pathway, which promotes cell survival and has anti-apoptotic effects.[18]
-
Activation of Nrf2/ARE Pathway: It can trigger this pathway to increase the expression of antioxidant enzymes, protecting cells from oxidative stress.[6]
Below is a simplified diagram of this compound's inhibitory action on the NF-κB signaling pathway.
Caption: this compound's inhibition of the NF-κB signaling pathway.
To test if your prodrug is active, you can perform cell-based assays (e.g., using LPS-stimulated macrophages) and measure the levels of key proteins (e.g., phosphorylated IκB, nuclear NF-κB) or downstream gene products (e.g., TNF-α mRNA) via Western Blot or RT-qPCR after treatment with the prodrug.
References
- 1. Triglyceride-mimetic prodrugs of this compound enhance oral bioavailability by promoting intestinal lymphatic transport and avoiding first-pass metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Frontiers | this compound: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]
- 4. This compound: pharmacological effects and therapeutic mechanisms in chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of this compound oral delivery efficacy by vitamin B12-modified amphiphilic chitosan derivatives to treat type II diabetes induced-retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrugs of this compound: ethyl, benzyl and N,N-diethylglycolamide ester synthesis, physicochemical properties, intestinal metabolism and oral bioavailability in the rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEG-scutellarin prodrugs: synthesis, water solubility and protective effect on cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. [Design, synthesis and anti-oxidative evaluation of L-amino acid prodrugs of scutellarein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. l-Amino acid carbamate prodrugs of this compound: synthesis, physiochemical property, Caco-2 cell permeability, and in vitro anti-oxidative activity | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Current advances on the therapeutic potential of this compound: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound ameliorates cartilage degeneration in osteoarthritis by inhibiting the Wnt/β-catenin and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Scutellarin vs. Scutellarein: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of scutellarin and its aglycone, scutellarein. The information presented is supported by experimental data to assist researchers in evaluating their potential therapeutic applications. This compound is a flavonoid glucuronide found in plants like Erigeron breviscapus and Scutellaria barbata, while scutellarein is its primary metabolite in vivo.[1][2][3][4] Their antioxidant activities are critical to their pharmacological effects, which include neuroprotection and the treatment of cerebrovascular diseases.[2][5]
Chemical Structure: The Key Difference
The fundamental difference between this compound and scutellarein lies in the presence of a glucuronic acid moiety at the 7-position of the flavone backbone in this compound. Scutellarein is the aglycone form, meaning it lacks this sugar group. This structural distinction significantly influences their bioavailability and bioactivity.[4]
Comparative Antioxidant Activity: Quantitative Data
Experimental data consistently demonstrates that scutellarein possesses superior in vitro antioxidant activity compared to this compound. The presence of the bulky glucuronide group in this compound is thought to hinder its ability to donate hydrogen atoms and scavenge free radicals.[4] A study directly comparing the two compounds using several common antioxidant assays revealed significantly lower IC50 values for scutellarein, indicating greater potency.[2]
Table 1: Comparative In Vitro Antioxidant Activity (IC50 Values)
| Compound | DPPH Radical Scavenging (IC50, µmol/L) | ABTS+• Radical Scavenging (IC50, µmol/L) | •OH Radical Scavenging (IC50, mmol/L) |
| This compound | 20.1 ± 1.1 | 12.3 ± 0.6 | 1.8 ± 0.2 |
| Scutellarein | 15.2 ± 0.9 | 7.9 ± 0.4 | 1.1 ± 0.1 |
| Data sourced from Qian, L. H., et al. (2011).[2][6][7] |
The results clearly show that scutellarein has stronger scavenging capacities toward DPPH, ABTS+•, and hydroxyl (•OH) free radicals than this compound.[2][4]
Mechanism of Antioxidant Action
Both this compound and scutellarein exert their antioxidant effects through multiple mechanisms. Primarily, they act as free radical scavengers. Beyond direct scavenging, they are known to modulate endogenous antioxidant defense systems. A key pathway influenced by this compound is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][8] Activation of Nrf2 leads to the upregulation of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), enhancing cellular resistance to oxidative stress.[1][9]
Experimental Protocols
To facilitate the replication and verification of these findings, detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.[10]
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly made and kept in the dark.[10][11]
-
Sample Preparation: Dissolve this compound, scutellarein, or a positive control (like ascorbic acid) in the same solvent to create a series of concentrations (e.g., 4 to 250 µmol/L).[2]
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample solution (e.g., 100 µL).[2][12]
-
Initiate Reaction: Add a volume of the DPPH solution (e.g., 100 µL of 80 µmol/L DPPH) to the sample.[2] A control is prepared with the solvent instead of the antioxidant sample.
-
Incubation: Shake the mixture and incubate it at room temperature in the dark for a defined period (e.g., 30 minutes).[2][12]
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically 517 nm) using a spectrophotometer.[2][10]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula:
-
Scavenging (%) = [1 - (Abs_sample / Abs_control)] * 100[2]
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined from a plot of scavenging percentage against concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS+•), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution loses color. This decolorization is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare the ABTS+• radical solution by reacting an aqueous solution of ABTS (e.g., 7 mmol/L) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mmol/L).[2]
-
Incubation: Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the ABTS+• radical.[6]
-
Working Solution: Dilute the ABTS+• stock solution with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 (± 0.02) at its maximum absorbance wavelength (typically 734 nm).
-
Sample Preparation: Prepare a series of concentrations of the test compounds (this compound, scutellarein) and a positive control.
-
Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the diluted ABTS+• working solution (e.g., 1 mL).
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition using a formula similar to the DPPH assay and determine the IC50 value.
Conclusion
The experimental evidence strongly indicates that scutellarein is a more potent antioxidant than its parent glycoside, this compound, in in vitro free radical scavenging assays.[2][4] The absence of the glucuronide moiety in scutellarein facilitates more effective interaction with free radicals. While this compound itself shows antioxidant activity, likely through mechanisms including the activation of the Nrf2 pathway, its conversion to scutellarein in vivo is a critical step for realizing its full antioxidant potential.[1][8][9] For researchers in drug development, scutellarein represents a promising lead compound for therapies targeting conditions exacerbated by oxidative stress. However, challenges related to its poor water solubility and bioavailability must be addressed for effective clinical application.[4]
References
- 1. Frontiers | this compound: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]
- 2. Synthesis and Bio-Activity Evaluation of Scutellarein as a Potent Agent for the Therapy of Ischemic Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: pharmacological effects and therapeutic mechanisms in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bio-activity evaluation of scutellarein as a potent agent for the therapy of ischemic cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current advances on the therapeutic potential of this compound: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Guide to Validating Scutellarin's Therapeutic Targets with CRISPR-Cas9
A Proposed Framework for Researchers, Scientists, and Drug Development Professionals
Author's Note: As of late 2025, a comprehensive review of published literature reveals no direct studies utilizing CRISPR-Cas9 technology to specifically validate the therapeutic targets of Scutellarin. This guide has been developed to bridge this gap by providing a detailed, evidence-based framework for researchers. The methodologies and data presented are based on analogous studies that have successfully employed CRISPR-Cas9 to validate the targets of other flavonoids, such as quercetin and apigenin, which act on the same signaling pathways as this compound. This guide serves as a practical roadmap for applying this powerful gene-editing technology to elucidate and confirm the precise molecular mechanisms of this compound.
Introduction: The Need for Precise Target Validation
This compound, a flavonoid derived from Erigeron breviscapus, has demonstrated a wide range of therapeutic effects, including neuroprotective, anti-inflammatory, and anti-cancer activities. Preclinical studies suggest that this compound exerts its effects by modulating key signaling pathways such as PI3K/Akt, MAPK, NF-κB, and Wnt/β-catenin. While these findings are promising, the precise molecular targets of this compound within these pathways often remain inferred from indirect evidence, such as changes in protein phosphorylation or the use of chemical inhibitors.
CRISPR-Cas9 gene-editing technology offers a powerful and precise method for validating these putative targets. By creating specific gene knockouts, researchers can definitively assess whether the therapeutic effect of this compound is dependent on a particular protein. This guide provides a comparative overview of how CRISPR-based validation can be applied to this compound's key signaling pathways, drawing on established protocols and data from studies on other flavonoids.
Comparative Analysis of this compound's Putative Targets and CRISPR-Based Validation
The following table summarizes the key signaling pathways implicated in this compound's mechanism of action and presents a hypothetical comparison of its effects in wild-type versus CRISPR-knockout cells. The data is modeled on results from studies validating the targets of other flavonoids.
| Signaling Pathway | Putative Target of this compound | Cellular Process | Alternative Therapeutic Agent & Validated Target | Expected Outcome in Wild-Type (WT) Cells + this compound | Expected Outcome in CRISPR-KO Cells + this compound |
| PI3K/Akt | PI3K (Phosphoinositide 3-kinase) | Cell Survival, Proliferation | Quercetin (PI3K) | Inhibition of Akt phosphorylation, reduced cell viability | No significant change in Akt phosphorylation, cell viability unaffected by this compound |
| MAPK | MEK1/2 (Mitogen-activated protein kinase kinase) | Inflammation, Cell Proliferation | Luteolin (MEK1/2) | Decreased ERK1/2 phosphorylation, reduced pro-inflammatory cytokine release | No significant change in ERK1/2 phosphorylation, cytokine release unaffected by this compound |
| NF-κB | IKKβ (IκB kinase beta) | Inflammation, Apoptosis | Apigenin (IKKβ) | Reduced phosphorylation of IκBα, decreased nuclear translocation of NF-κB p65 | No significant change in IκBα phosphorylation, NF-κB p65 translocation unaffected by this compound |
| Wnt/β-catenin | GSK3β (Glycogen synthase kinase 3 beta) | Cell Proliferation, Differentiation | Genistein (GSK3β) | Increased phosphorylation of β-catenin, reduced nuclear accumulation | No significant change in β-catenin phosphorylation, nuclear accumulation unaffected by this compound |
Experimental Protocols for CRISPR-Based Target Validation
This section provides detailed methodologies for key experiments required to validate a putative target of this compound using CRISPR-Cas9.
CRISPR-Cas9 Knockout of a Target Gene (e.g., PIK3CA)
-
sgRNA Design and Cloning:
-
Design two to three single-guide RNAs (sgRNAs) targeting a constitutive exon of the gene of interest (e.g., PIK3CA) using a web-based tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., lentiCRISPRv2).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-cloned lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant after 48 and 72 hours.
-
Transduce the target cell line (e.g., a human cancer cell line) with the lentivirus in the presence of polybrene (8 µg/mL).
-
-
Selection and Validation of Knockout Cells:
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Expand the resistant cell population and validate the knockout by Western blot analysis for the target protein and by sequencing the genomic DNA at the target locus to confirm the presence of insertions/deletions (indels).
-
Cell Viability Assay
-
Cell Seeding:
-
Seed both wild-type (WT) and knockout (KO) cells in 96-well plates at a density of 5,000 cells per well.
-
-
Treatment:
-
After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM).
-
-
Analysis:
-
After 48 or 72 hours of treatment, assess cell viability using the MTT or a similar colorimetric assay.
-
Measure the absorbance at the appropriate wavelength and calculate the half-maximal inhibitory concentration (IC50) for this compound in both WT and KO cells.
-
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis:
-
Treat WT and KO cells with this compound for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against the target protein and key downstream effectors (e.g., anti-PI3K, anti-phospho-Akt, anti-Akt, and anti-β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizing Pathways and Workflows with Graphviz
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway targeted by this compound and CRISPR.
Experimental Workflow Diagram
Scutellarin vs. Quercetin: A Comparative Guide to Their Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic diseases when dysregulated. Flavonoids, a class of natural compounds found in plants, have garnered significant attention for their potent anti-inflammatory activities. Among these, scutellarin and quercetin are two prominent molecules that have been extensively studied. This guide provides an objective comparison of their anti-inflammatory properties, supported by experimental data, detailed methodologies, and mechanistic diagrams to aid researchers in their understanding and potential application of these compounds.
Mechanisms of Action: Targeting Key Inflammatory Pathways
Both this compound and quercetin exert their anti-inflammatory effects primarily by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2).
This compound's Anti-Inflammatory Mechanism
This compound, a flavonoid glycoside, demonstrates significant anti-inflammatory activity by inhibiting key signaling cascades. It has been shown to suppress the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα, and blocking the nuclear translocation of the p65 subunit.[1][2] This leads to a marked reduction in the expression of NF-κB target genes, including TNF-α, IL-1β, IL-6, COX-2, and iNOS.[3][4] Furthermore, this compound can inhibit the phosphorylation of key components of the MAPK pathway, such as p38 and JNK, further contributing to its anti-inflammatory effects.[1][3] The compound also shows antioxidant properties by activating the Nrf2/ARE pathway.[3][4]
Quercetin's Anti-Inflammatory Mechanism
Quercetin, a flavonoid found in many fruits and vegetables, also exerts its anti-inflammatory effects by targeting the NF-κB and MAPK pathways.[5][6] It inhibits the phosphorylation of IκBα, thereby preventing NF-κB activation and its subsequent translocation to the nucleus.[7][8] This leads to the downregulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9][10][11] Quercetin has been shown to strongly reduce the activation of ERK and p38 MAP kinases, but not JNK.[5] Additionally, quercetin can activate the Nrf2 pathway, which contributes to its antioxidant effects.[7]
Comparative Efficacy: A Data-Driven Overview
The following table summarizes the inhibitory effects of this compound and quercetin on the production of key pro-inflammatory mediators in various in vitro models. This data provides a quantitative comparison of their potency.
| Compound | Cell Line | Stimulant | Mediator | Concentration | % Inhibition / IC50 | Reference |
| This compound | BV-2 microglia | LPS | TNF-α, IL-1β, IL-6 | 10, 20, 40 µM | Dose-dependent reduction | [1] |
| Mouse Chondrocytes | IL-1β | IL-6, TNF-α | 25, 50, 100 µM | Dose-dependent reduction | [12] | |
| RAW 264.7 | LPS | iNOS, COX-2 | Not Specified | Significant reduction | [3] | |
| BEAS-2B | LPS | IL-6, CXCL8 | Not Specified | Significant reduction | [2] | |
| Quercetin | RAW 264.7 | LPS | TNF-α, IL-1β, IL-6 | Not Specified | Dose-dependent reduction | [5] |
| Human PBMCs | PMA/Ca2+ | TNF-α | 1, 5, 10, 50 µM | Significant dose-dependent reduction | [13] | |
| Human Neutrophils | LPS | IL-6 | 40 µM | Abrogated LPS-induced expression | [14] | |
| Human Gingival Fibroblasts | LPS | IL-1β, IL-6, IL-8, TNF-α | 5, 10, 20 µM | Significant dose-dependent reduction | [11] |
Note: Direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies. The table illustrates the general dose-dependent inhibitory effects of both compounds.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. Below are standardized methodologies for assessing the anti-inflammatory properties of compounds like this compound and quercetin in vitro.
1. LPS-Induced Inflammation in RAW 264.7 Macrophages
This is a widely used in vitro model to screen for anti-inflammatory agents.[15][16]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in plates and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of this compound or quercetin for 1-2 hours.
-
Stimulation: After pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a specified period (e.g., 24 hours for cytokine analysis).[11]
-
Sample Collection: After incubation, the cell culture supernatant is collected for cytokine analysis by ELISA. The cells are then washed with PBS and lysed to extract total protein for Western blot analysis.
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a sensitive method for quantifying the concentration of cytokines like TNF-α and IL-6 in the cell culture supernatant.[17][18][19]
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubated overnight.
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Standards of known concentrations and the collected cell culture supernatants are added to the wells and incubated.
-
Detection: The plate is washed, and a biotinylated detection antibody specific for the cytokine is added, followed by incubation.
-
Signal Generation: After another wash, avidin-horseradish peroxidase (HRP) conjugate is added.[20] Finally, a substrate solution is added, which reacts with HRP to produce a colorimetric signal.
-
Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The cytokine concentration in the samples is determined by comparison to the standard curve.
3. Western Blot for Signaling Pathway Analysis
Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.[21][22]
-
Protein Extraction and Quantification: Total protein is extracted from the cell lysates, and the concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-IκBα, p-ERK, ERK).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After a final wash, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to determine the relative levels of protein phosphorylation.
Summary of Comparison
Both this compound and quercetin are potent anti-inflammatory flavonoids that operate through similar primary mechanisms—the inhibition of the NF-κB and MAPK signaling pathways. Their ability to suppress a wide range of pro-inflammatory mediators makes them promising candidates for the development of novel anti-inflammatory therapies.
While both compounds are effective, the choice between them for a specific research or therapeutic application may depend on factors such as the specific inflammatory condition, the target cell type, and pharmacokinetic properties. Quercetin is more widely distributed in the diet, whereas this compound is a primary active component of specific medicinal herbs like Erigeron breviscapus.[23] Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish superiority in potency and efficacy for specific inflammatory disorders.
References
- 1. This compound suppresses neuroinflammation via the inhibition of the AKT/NF-κB and p38/JNK pathway in LPS-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scutellarein Suppresses the Production of ROS and Inflammatory Mediators of LPS-Activated Bronchial Epithelial Cells and Attenuates Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review [frontiersin.org]
- 5. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | this compound Attenuates the IL-1β-Induced Inflammation in Mouse Chondrocytes and Prevents Osteoarthritic Progression [frontiersin.org]
- 13. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | In “Vitro” Lps-Stimulated Sertoli Cells Pre-Loaded With Microparticles: Intracellular Activation Pathways [frontiersin.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - CN [thermofisher.cn]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Scutellarin Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of various Scutellarin (SCU) nanoparticle formulations against free this compound. This compound, a flavonoid derived from the traditional Chinese medicine Erigeron breviscapus, exhibits significant therapeutic potential, including anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2] However, its clinical application is hampered by poor aqueous solubility, low stability, and limited oral bioavailability.[2][3][4] Encapsulating this compound into nanoparticle-based drug delivery systems is a key strategy to overcome these limitations, enhancing its pharmacokinetic profile and therapeutic efficacy.
Data Presentation: Comparative Efficacy and Pharmacokinetics
The following tables summarize quantitative data from various in vivo studies, comparing the performance of this compound nanoparticle formulations to that of free this compound.
Table 1: Comparison of In Vivo Pharmacokinetic Parameters
| Formulation | Animal Model | Administration | Key Findings | Reference |
| SCU-PLGA NPs | MCAO Rats (Cerebral Ischemia Model) | Intravenous | Prolonged blood circulation compared to free SCU. Increased SCU levels in the ischemic brain.[3][5][6] | [3][5] |
| Chit-DC-VB12-Scu NPs | Sprague-Dawley Rats | Oral | Bioavailability (AUC) was 2-3 times greater than free SCU.[7][8] | [7][8] |
| SCU Nanoemulsion (SCE) | Bile Duct Ligation (BDL) Mice | Oral | Significantly improved hepatic SCU accumulation and prolonged residence time in the liver compared to free SCU.[4][9] | [4][9] |
Table 2: Comparison of In Vivo Therapeutic Efficacy
| Formulation | Disease Model | Key Efficacy Parameters & Results | Reference |
| SCU-PLGA NPs | Cerebral Ischemia (MCAO Rats) | Infarct Volume: Significantly greater reduction in cerebral infarct volume compared to free SCU.[5][6] Apoptosis: Attenuated cell apoptosis in the brain tissue more effectively than free SCU.[5][6] | [5][6] |
| Chit-DC-VB12-Scu NPs | Diabetic Retinopathy (Type II Diabetic Rats) | Angiogenesis: Down-regulated the expression of angiogenesis proteins (VEGF, VEGFR2) more effectively than free SCU.[7][8] Neovascularization: Inhibited retinal neovascularization.[7][8] | [7][8] |
| SCU Nanoemulsion (SCE) | Liver Fibrosis (BDL Mice) | Fibrosis: Superior anti-fibrotic efficacy, attenuating collagen deposition in the liver.[4][9] Liver Function: Improved liver function markers more effectively than free SCU.[4][9] | [4][9] |
| PLGA-PEG-AEAA.SCU | Hepatocellular Carcinoma (Orthotopic Mouse Model) | Tumor Delivery: Remarkably promoted blood circulation and tumor-targeted delivery of SCU.[10] Survival: Resulted in significantly longer survival of mice without inducing toxicity.[10] | [10] |
Experimental Protocols: Detailed Methodologies
Detailed protocols from key studies are provided below to facilitate experimental replication and comparison.
SCU-PLGA Nanoparticles for Cerebral Ischemia
-
Nanoparticle Preparation (Nanoprecipitation): Poly(lactic-co-glycolic acid) (PLGA) and PEG-PLGA polymers were dissolved in acetonitrile.[3] this compound was dissolved in methanol.[3] The organic phase containing the polymers and drug was slowly injected into an aqueous phase containing a stabilizer (e.g., PVA) under continuous stirring to form the nanoparticles.[3]
-
Animal Model (Transient Middle Cerebral Artery Occlusion - MCAO): Male Sprague-Dawley rats were used.[3][5] Focal cerebral ischemia/reperfusion (I/R) injury was induced by occluding the middle cerebral artery for 1 hour using an intraluminal suture technique, followed by reperfusion.[3][5]
-
Administration and Dosing: Rats were injected intravenously with SCU-PLGA NPs or free SCU at a dose of 3.5 mg/kg for three consecutive days following MCAO reperfusion.[3][5]
-
Efficacy Evaluation:
-
Neurological Deficit Scoring: Neurological function was assessed at specific time points post-treatment.
-
Infarct Volume Measurement: Brains were sectioned and stained (e.g., with TTC staining) to quantify the infarct volume.[6]
-
Histopathology: Brain tissue was analyzed using Hematoxylin and Eosin (H&E) and TUNEL staining to assess histopathological changes and cell apoptosis.[5][6]
-
Vitamin B12-Modified Chitosan Nanoparticles for Diabetic Retinopathy
-
Nanoparticle Preparation (Self-Assembly): Vitamin B12-modified amphiphilic chitosan derivatives (Chit-DC-VB12) were synthesized.[7] this compound-loaded nanoparticles were prepared via self-assembly in an aqueous solution.[8]
-
Animal Model: A type II diabetic rat model was used to induce diabetic retinopathy.[7]
-
Administration and Dosing: Nanoparticles were administered via a single oral dose of 40 mg/kg (this compound equivalent).[8]
-
Efficacy Evaluation:
-
Pharmacokinetics: Blood samples were collected at various time points (0.25 to 24 hours) post-dosing. Plasma concentrations of this compound were determined by HPLC to calculate pharmacokinetic parameters like AUC.[8]
-
Angiogenesis Marker Analysis: The expression of angiogenesis-related proteins such as VEGF and VEGFR2 in the retinas was measured to assess therapeutic effect.[7][8]
-
Visualizations: Workflows and Signaling Pathways
Diagrams generated using Graphviz illustrate key experimental workflows and the molecular mechanisms of this compound.
Caption: A typical experimental workflow for in vivo evaluation.
Caption: Key signaling pathways modulated by this compound.
Conclusion
References
- 1. From traditional medicine to modern oncology: this compound, a promising natural compound in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Liver-Targeted this compound Nanoemulsion Alleviates Fibrosis with Ancillary Modulation of the Gut-Liver Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous Administration of this compound Nanoparticles Augments the Protective Effect against Cerebral Ischemia–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intravenous Administration of this compound Nanoparticles Augments the Protective Effect against Cerebral Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of this compound oral delivery efficacy by vitamin B12-modified amphiphilic chitosan derivatives to treat type II diabetes induced-retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of this compound oral delivery efficacy by vitamin B12-modified amphiphilic chitosan derivatives to treat type II diabetes induced-retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nanodelivery of this compound induces immunogenic cell death for treating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Scutellarin and Apigenin in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent flavonoids, Scutellarin and Apigenin, focusing on their mechanisms of action in inducing apoptosis in cancer cells. The information presented is collated from various experimental studies to offer an objective overview supported by quantitative data and detailed methodologies.
Introduction
This compound, a flavonoid derived from the medicinal herb Erigeron breviscapus, and Apigenin, a flavone widely distributed in fruits and vegetables, have both demonstrated significant potential as anticancer agents.[1][2] A primary mechanism underlying their antitumor activity is the induction of programmed cell death, or apoptosis. This guide delves into a comparative analysis of their efficacy and the molecular pathways they modulate to trigger this critical cellular process.
Quantitative Analysis of Apoptotic Induction
The following tables summarize the dose- and time-dependent effects of this compound and Apigenin on cell viability and apoptosis in various cancer cell lines.
Table 1: Comparative IC50 Values for Cell Viability
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| Apigenin | MDA-MB-453 | Human Breast Cancer | 59.44 | 24 | [3] |
| MDA-MB-453 | Human Breast Cancer | 35.15 | 72 | [3] | |
| HCT-116 | Human Colon Carcinoma | 98.2 | 24 | [4] | |
| HCT-116 | Human Colon Carcinoma | 83.3 | 48 | [4] | |
| HCT-116 | Human Colon Carcinoma | 77.9 | 72 | [4] | |
| A375P | Human Melanoma | ~65 | 24 | [5] | |
| A375SM | Human Melanoma | >100 | 24 | [5] | |
| This compound Derivative (14b) | HepG2 | Human Liver Cancer | 0.50 | - | [6] |
| PC-3 | Human Prostate Cancer | 0.09 | - | [6] | |
| MCF-7 | Human Breast Cancer | 2.96 | - | [6] | |
| HCT-116 | Human Colon Cancer | 7.25 | - | [6] |
Table 2: Comparative Induction of Apoptosis
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Method | Citation |
| Apigenin | MDA-MB-453 | 35.15 (IC50) | 72 | 53.4 (Early & Late) | Annexin V-FITC/PI | [3] |
| A375P | 50 | 24 | 40.3 | Annexin V-PI | [7] | |
| A375P | 100 | 24 | 59.6 | Annexin V-PI | [7] | |
| A375SM | 50 | 24 | 38.5 | Annexin V-PI | [7] | |
| A375SM | 100 | 24 | 47.5 | Annexin V-PI | [7] | |
| 22Rv1 | 40 | 12 | Significant increase | ELISA | [8] | |
| 22Rv1 | 80 | 12 | Significant increase | ELISA | [8] | |
| HeLa, SiHa, CaSki, C33A | IC50 | 48 | ~100 (Annexin V positive) | Annexin V-FITC/PI | [9] | |
| This compound | MCF-7 | 40 | 24 | 12.4 ± 1.9 | Annexin V-FITC/PI | [10] |
| MCF-7 | 80 | 24 | - | Annexin V-FITC/PI | [10] | |
| MCF-7 | 120 | 24 | 23.9 ± 2.1 | Annexin V-FITC/PI | [10] | |
| HCT-116 p53+/+ | 100 (with 200 µM RSV) | 24 | Significant increase in Sub-G1 | Propidium Iodide | [11] | |
| HCT-116 p53+/+ | 100 (with 500 µM 5-FU) | 24 | Significant increase in Sub-G1 | Propidium Iodide | [11] | |
| PC12 | 1 and 10 | - | Reduced H2O2-induced apoptosis from ~30% to 5-8% | Propidium Iodide | [12] |
Signaling Pathways in Apoptosis Induction
Both this compound and Apigenin trigger apoptosis through multifaceted signaling cascades, primarily involving the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Apigenin-Induced Apoptotic Pathways
Apigenin has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[3] It can trigger the mitochondrial pathway by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[7][8] This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3.[3] Apigenin can also activate the extrinsic pathway by upregulating death receptors like DR5, leading to the activation of caspase-8.[4] Furthermore, Apigenin's pro-apoptotic activity is linked to the modulation of key survival signaling pathways, including the PI3K/Akt and MAPK pathways.[7][13] In some cancer cells, Apigenin's effects are mediated by the activation of the p53 tumor suppressor protein.[8][14]
This compound-Induced Apoptotic Pathways
This compound also induces apoptosis through the intrinsic mitochondrial pathway by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[15] This leads to the activation of caspase-3.[15] The p53 pathway plays a crucial role in this compound-induced apoptosis in some cancers, where this compound increases the phosphorylation of p53.[15] Furthermore, this compound has been shown to sensitize colon cancer cells to apoptosis induced by other chemotherapeutic agents like 5-fluorouracil and resveratrol by enhancing caspase-6 activation in a p53-dependent manner.[11][16] The PI3K/Akt signaling pathway is another target of this compound, and its inhibition contributes to the pro-apoptotic effects.[17][18] In breast cancer cells, this compound has been found to regulate the HIPPO-YAP signaling pathway to induce apoptosis.[10]
Experimental Protocols
The following section outlines the methodologies for key experiments cited in the literature for assessing apoptosis induction by this compound and Apigenin.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2x10^4 cells/ml) and allowed to adhere overnight.[5]
-
Treatment: Cells are treated with various concentrations of this compound or Apigenin for specified time periods (e.g., 24, 48, 72 hours).[19]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/ml) and incubated for an additional 2-4 hours.[5][19]
-
Solubilization: The formazan crystals formed by viable cells are solubilized with a solvent like DMSO.[5]
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or Apigenin for a specific duration.
-
Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.[9]
-
Staining: Cells are incubated with FITC-conjugated Annexin V and Propidium Iodide (PI) in the dark.[4]
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathways.
-
Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.[4]
-
Protein Quantification: The protein concentration in the lysates is determined using a method like the BCA assay.[4]
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[16]
-
Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).[16]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and imaged.
Comparative Conclusion
Both this compound and Apigenin are potent inducers of apoptosis in a variety of cancer cell lines. While both flavonoids can activate the intrinsic mitochondrial pathway, their broader mechanisms of action show some divergence. Apigenin has a well-documented dual role in activating both intrinsic and extrinsic apoptotic pathways and significantly impacts survival signaling through the PI3K/Akt and MAPK pathways.[3][7] this compound, on the other hand, has been notably identified as a sensitizer for other chemotherapeutic agents, particularly through the enhancement of caspase-6 activation in a p53-dependent manner.[11] Furthermore, this compound's influence on the HIPPO-YAP pathway presents a distinct mechanism of action in certain cancers.[10]
The choice between these two compounds for further drug development may depend on the specific cancer type and the desired therapeutic strategy, such as monotherapy versus combination therapy. This guide provides a foundational comparison to aid researchers in making informed decisions for future investigations into these promising natural anticancer agents.
References
- 1. This compound sensitizes drug-evoked colon cancer cell apoptosis through enhanced caspase-6 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound derivatives as apoptosis inducers: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apigenin-induced prostate cancer cell death is initiated by reactive oxygen species and p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Apigenin induces apoptosis in human leukemia cells and exhibits anti-leukemic activity in vivo via inactivation of Akt and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. This compound Sensitizes Drug-evoked Colon Cancer Cell Apoptosis through Enhanced Caspase-6 Activation | Anticancer Research [ar.iiarjournals.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Time course changes of anti- and pro-apoptotic proteins in apigenin-induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Scutellarin vs. Other Flavonoids for Neuroprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of scutellarin against other prominent flavonoids: quercetin, kaempferol, and luteolin. The information is compiled from a review of experimental data to assist in research and development efforts in the field of neuroprotection.
Overview of Neuroprotective Mechanisms
Flavonoids exert their neuroprotective effects through a variety of mechanisms, primarily centered around their antioxidant and anti-inflammatory properties. They are known to modulate key signaling pathways involved in neuronal survival, apoptosis, and inflammation. While sharing common mechanistic pathways, the potency and specific effects of individual flavonoids can vary.
This compound , a flavonoid glucuronide, has demonstrated significant neuroprotective potential, particularly in the context of cerebrovascular diseases.[1][2] Its mechanisms of action include anti-inflammatory, antioxidant, and anti-apoptotic effects.[2] A key metabolite, scutellarein, has been shown to exhibit even more potent neuroprotective effects than this compound itself.[3][4][5]
Quercetin , one of the most abundant dietary flavonoids, is extensively studied for its neuroprotective capabilities.[6][7][8] It effectively mitigates oxidative stress and neuroinflammation, and has been investigated in models of various neurodegenerative diseases.[9][10]
Kaempferol , another common flavonoid, also possesses antioxidant, anti-inflammatory, and anti-apoptotic properties contributing to its neuroprotective effects.[11] It has been shown to modulate signaling pathways involved in neurodegeneration and neuroinflammation.[11][12]
Luteolin is recognized for its potent anti-inflammatory and neuroprotective actions.[13][14] It can suppress neuroinflammation and oxidative stress, showing therapeutic potential in neurodegenerative conditions.[14][15]
Comparative Analysis of Neuroprotective Performance
The following tables summarize quantitative data from various studies to facilitate a comparison of the neuroprotective performance of this compound and other flavonoids.
Disclaimer: The data presented below are compiled from different studies. Direct comparison of absolute values (e.g., IC50) should be made with caution, as experimental conditions such as cell lines, reagent concentrations, and incubation times can vary between studies.
Antioxidant Activity
| Flavonoid | Assay | IC50 (µM) | Source |
| This compound | DPPH radical scavenging | 15.8 ± 0.5 | [16] |
| ABTS radical scavenging | 8.9 ± 0.3 | [16] | |
| Superoxide anion scavenging | 12.3 ± 0.6 | [16] | |
| Hydroxyl radical scavenging | 25.1 ± 1.2 | [16] | |
| Quercetin | AChE Inhibition | 19.8 | [6] |
| Kaempferol | H2O2 production inhibition (brain mitochondria) | 1.8 | [17] |
Anti-inflammatory Activity
| Flavonoid | Model | Effect | Quantitative Data | Source |
| This compound | LPS-induced RAW 264.7 cells | Inhibition of NO production | - | [18] |
| Quercetin | Cytokine-induced HUVECs | Inhibition of iNOS and COX-2 protein levels | Stronger inhibition than kaempferol at 5-50 µmol/l | [19] |
| Inhibition of VCAM-1, ICAM-1, E-selectin | Significant inhibition at 10-50 µmol/l | [19] | ||
| Kaempferol | Cytokine-induced HUVECs | Inhibition of VCAM-1, ICAM-1, E-selectin | More potent inhibition than quercetin | [19] |
| Inhibition of iNOS and COX-2 protein levels | Weaker inhibition than quercetin at 5-50 µmol/l | [19] | ||
| Luteolin | LPS-induced RAW 264.7 cells | Inhibition of NO production | IC50 values ranging from 7.2 to 27.8μM for various isolated compounds | [18] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of these flavonoids are mediated by their interaction with complex intracellular signaling cascades. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.
This compound's Neuroprotective Signaling
Caption: this compound's neuroprotective signaling pathways.
Quercetin's Neuroprotective Signaling
Caption: Quercetin's key neuroprotective signaling pathways.
Kaempferol's Neuroprotective Signaling
Caption: Kaempferol's modulation of neuroprotective signaling.
Luteolin's Neuroprotective Signaling
Caption: Luteolin's anti-inflammatory and antioxidant signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used in the assessment of flavonoid neuroprotection.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used in vivo method to mimic ischemic stroke in rodents.
-
Animal Model: Typically male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Anesthesia is induced, for example, with an intraperitoneal injection of chloral hydrate (e.g., 300 mg/kg).
-
Surgical Procedure:
-
A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and dissected.
-
A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is typically maintained for a period of 1 to 2 hours, after which the filament is withdrawn to allow for reperfusion.
-
-
Assessment of Infarct Volume: 24 hours after reperfusion, the animal is euthanized, and the brain is removed and sectioned. The brain slices are then stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area (infarct) is quantified using image analysis software.
-
Neurological Deficit Scoring: Neurological deficits are often assessed using a scoring system (e.g., a 0-4 or 0-5 point scale) based on motor and behavioral tests.
In Vitro Model: H₂O₂-Induced Oxidative Stress in Neuronal Cells
This in vitro assay is commonly used to screen compounds for their antioxidant and cytoprotective effects.
-
Cell Line: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells are frequently used.
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Procedure:
-
Cells are seeded in 96-well plates.
-
After reaching a suitable confluence, the cells are pre-treated with various concentrations of the test flavonoid for a specific duration (e.g., 1-24 hours).
-
Hydrogen peroxide (H₂O₂) is then added to the media at a concentration known to induce significant cell death (e.g., 100-200 µM) and incubated for a further period (e.g., 24 hours).
-
-
Cell Viability Assay: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The absorbance is read using a microplate reader.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Anti-Inflammatory Assay: LPS-Induced Nitric Oxide (NO) Production in Microglia
This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of the pro-inflammatory mediator, nitric oxide.
-
Cell Line: BV-2 (murine microglia) or primary microglia cells.
-
Cell Culture: Cells are cultured in appropriate media and conditions as described above.
-
Experimental Procedure:
-
Cells are seeded in 96-well plates.
-
Cells are pre-treated with the test flavonoids for a specified time (e.g., 1 hour).
-
Lipopolysaccharide (LPS) is then added to the culture medium (e.g., 1 µg/mL) to induce an inflammatory response, and the cells are incubated for a further 24 hours.
-
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is measured at approximately 540 nm.
Conclusion
This compound, along with quercetin, kaempferol, and luteolin, demonstrates significant potential for neuroprotection through various mechanisms, including antioxidant and anti-inflammatory activities. While all four flavonoids modulate key signaling pathways to promote neuronal survival, their relative potencies in specific actions can differ. For instance, in one study, kaempferol was a more potent inhibitor of adhesion molecule expression than quercetin, while quercetin was a stronger inhibitor of iNOS and COX-2.[19]
The direct comparative efficacy of this compound against these other flavonoids is not yet extensively documented in single, standardized studies. The available data suggests that this compound and its metabolite scutellarein are potent neuroprotective agents.[3][4] Further head-to-head comparative studies under uniform experimental conditions are warranted to definitively establish a hierarchical order of neuroprotective efficacy among these promising natural compounds. Such research will be invaluable for guiding the development of novel flavonoid-based therapies for a range of neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Metabolomic Analysis of the Neuroprotective Effects of this compound and Scutellarein against Ischemic Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of this compound and scutellarein on repeatedly cerebral ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Neuropharmacological Effects of Quercetin: A Literature-Based Review [frontiersin.org]
- 11. Exploring the mechanisms of kaempferol in neuroprotection: Implications for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. magistralbr.caldic.com [magistralbr.caldic.com]
- 14. Luteolin for neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An Update of Kaempferol Protection against Brain Damage Induced by Ischemia-Reperfusion and by 3-Nitropropionic Acid | MDPI [mdpi.com]
- 18. Anti-inflammatory activity of phenolic compounds from the whole plant of Scutellaria indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A comparison of the effects of kaempferol and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Scutellarin's Anticancer Efficacy: A Comparative Cross-Validation in Diverse Cancer Cell Lines
For Immediate Release
Scutellarin, a flavonoid glycoside derived from the traditional Chinese herb Erigeron breviscapus, has demonstrated significant anticancer properties across a spectrum of cancer cell lines. This guide provides a comprehensive cross-validation of this compound's effects, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways. This objective comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the advancement of cancer therapeutics.
Quantitative Analysis of this compound's Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines as determined by cell viability assays such as MTT and CCK-8. These values highlight the differential sensitivity of cancer cells to this compound, providing a basis for selecting promising candidates for further investigation.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Assay |
| Colon Cancer | CL-40 | 40.9 | 24 | MTT[1] |
| T84 | 40 | 24 | MTT[1] | |
| SW480 | 39.6 | 24 | MTT[1] | |
| HCT-116 | 255.1 | Not Specified | CCK-8[2] | |
| RKO | 117.8 | Not Specified | CCK-8[2] | |
| Breast Cancer | MCF-7 | Not explicitly defined, but significant inhibition at 40-120 µM | 24, 48, 72 | CCK-8[3] |
| Liver Cancer | HepG2 | 56 | Not Specified | Not Specified[4] |
| MHCC97-H | Dose-dependent inhibition observed | 24, 48, 72 | MTT[5] | |
| Lung Cancer | A549 | Dose-dependent inhibition observed | 24, 48, 72 | CCK-8[6] |
| H1975 | Dose-dependent inhibition observed | 24, 48 | MTT[7] | |
| PC-9 | Dose-dependent inhibition observed | 24, 48 | MTT[7] | |
| Prostate Cancer | PC-3 | 73 | Not Specified | Not Specified[4] |
| Tongue Cancer | SAS | Inhibition of growth observed, specific IC50 not provided | Not Specified | Not Specified[8] |
Induction of Apoptosis Across Cancer Cell Lines
This compound's anticancer activity is significantly attributed to its ability to induce programmed cell death, or apoptosis. The table below presents quantitative data on the apoptotic rates induced by this compound in different cancer cell lines, primarily measured by Annexin V-FITC/PI flow cytometry.
| Cancer Type | Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Control Apoptosis Rate (%) |
| Breast Cancer | MCF-7 | 40 | 12.4 ± 1.9 | 7.8 ± 1.9[3] |
| 80 | Increased from control | 7.8 ± 1.9[3] | ||
| 120 | 23.9 ± 2.1 | 7.8 ± 1.9[3] | ||
| Colon Cancer | HCT-116 | IC20 and IC50 concentrations | Significantly increased | Not Specified[2] |
| RKO | IC20 and IC50 concentrations | Significantly increased | Not Specified[2] | |
| CL-40 | 20, 40, 60, 80 | Dose-dependent increase | Not Specified[1] | |
| T84 | 20, 40, 60, 80 | Dose-dependent increase | Not Specified[1] | |
| SW480 | 20, 40, 60, 80 | Dose-dependent increase | Not Specified[1] | |
| Lung Cancer | A549/DDP | Cisplatin + this compound | >24% increase over cisplatin alone | Not Specified[9] |
| PC-9 & H1975 | 160 | Significantly induced | Not Specified[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the key assays used to evaluate the efficacy of this compound.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell adherence.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group after subtracting the blank absorbance.
Apoptosis Assay (Annexin V-FITC/PI Flow Cytometry)
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Gently detach adherent cells using trypsin-EDTA, and collect all cells (including floating cells) by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of this compound in different cancer contexts.
Caption: this compound activates the Hippo-YAP pathway in breast cancer.
Caption: this compound inhibits the JAK2/STAT3 pathway in liver cancer.
Caption: this compound modulates the PI3K/Akt/mTOR pathway in colon cancer.
Conclusion
The compiled data indicates that this compound is a potent anticancer agent with varying efficacy across different cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and the modulation of key signaling pathways that govern cell growth and survival. The provided experimental protocols offer a foundation for standardized evaluation of this compound and its analogs. Further research is warranted to explore the full therapeutic potential of this compound, including in vivo studies and combination therapies, to translate these promising preclinical findings into clinical applications.
References
- 1. Scutellarein inhibits the development of colon cancer via CDC4-mediated RAGE ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-colorectal cancer effects of this compound revealed by genomic and proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses proliferation and promotes apoptosis in A549 lung adenocarcinoma cells via AKT/mTOR/4EBP1 and STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis and autophagy in NSCLC cells through ERK1/2 and AKT Signaling Pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits the growth and invasion of human tongue squamous carcinoma through the inhibition of matrix metalloproteinase-2 and -9 and αvβ6 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Increases Cisplatin-Induced Apoptosis and Autophagy to Overcome Cisplatin Resistance in Non-small Cell Lung Cancer via ERK/p53 and c-met/AKT Signaling Pathways [frontiersin.org]
Scutellarin vs. Scutellarein: A Comparative Analysis of Bioavailability
A deep dive into the pharmacokinetic profiles of the flavonoid glycoside Scutellarin and its aglycone, Scutellarein, reveals significant differences in their bioavailability, a critical factor influencing their therapeutic efficacy. This guide provides a comparative study, supported by experimental data, to elucidate the absorption, metabolism, and overall systemic exposure of these two compounds.
This compound, a primary active ingredient in the traditional Chinese medicine Erigeron breviscapus, is widely used for treating cardiovascular and cerebrovascular diseases. However, its clinical application is often hampered by its low oral bioavailability.[1][2][3] The aglycone form, Scutellarein, is the product of this compound's hydrolysis and is considered the primary form absorbed in vivo.[4][5] Understanding the disparities in their bioavailability is crucial for researchers, scientists, and drug development professionals seeking to optimize their therapeutic potential.
Comparative Pharmacokinetic Data
The oral bioavailability of this compound is consistently reported to be low across different species.[1][6] After oral administration, this compound is extensively metabolized into Scutellarein in the gastrointestinal tract before absorption.[7] This biotransformation is a key determinant of the pharmacokinetic profile of this compound.
| Parameter | This compound | Scutellarein | Species | Key Findings | Reference |
| Oral Bioavailability | 0.40% ± 0.19% | Not directly measured, but implied to be higher | Beagle Dogs | This compound is poorly absorbed orally. | [1][3] |
| Oral Bioavailability | 10.67% ± 4.78% | 7.92% ± 1.90% (as conjugates) | Rats | Low relative bioavailability for both, with this compound showing slightly higher systemic exposure of the parent compound. However, Scutellarein conjugates are readily formed. | [8] |
| Plasma Concentration (after oral this compound) | Very low | High (as metabolites) | Humans | After a single oral dose of 60 mg of this compound, plasma concentrations of the parent drug were very low, while its major metabolite, scutellarein 6-O-glucuronide, was significantly higher. | [9] |
| Absorption | Cannot be absorbed directly | Absorbed after hydrolysis of this compound | Rats | This compound is largely hydrolyzed to its aglycone in the intestinal tract, which is then absorbed. | [10] |
Experimental Protocols
The determination of the bioavailability of this compound and Scutellarein involves several key experimental stages, from administration to analysis.
In Vivo Bioavailability Study Protocol
-
Animal Model: Sprague-Dawley rats or Beagle dogs are commonly used. Animals are fasted overnight before the experiment.
-
Drug Administration:
-
Oral Group: A solution of this compound or Scutellarein is administered orally via gavage.
-
Intravenous Group: A solution of this compound or Scutellarein is administered intravenously to determine absolute bioavailability.
-
-
Blood Sampling: Blood samples are collected from the tail vein or other appropriate sites at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of this compound and its metabolites (including Scutellarein and its glucuronides) are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[8]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated from the plasma concentration-time data.
Metabolic Pathway and Absorption
The journey of oral this compound to systemic circulation is a multi-step process involving hydrolysis and subsequent conjugation.
Caption: Metabolic pathway of oral this compound.
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative bioavailability study of this compound and its aglycone.
Caption: Workflow for a comparative bioavailability study.
Conclusion
The evidence strongly indicates that this compound itself has very poor oral bioavailability due to limited absorption in its glycoside form. The therapeutic effects observed after oral administration are largely attributable to its aglycone, Scutellarein, which is formed through hydrolysis by intestinal microflora. While Scutellarein is more readily absorbed, it undergoes extensive first-pass metabolism, primarily glucuronidation, in the intestinal wall and liver.[10] This leads to the predominance of conjugated metabolites in systemic circulation. Therefore, future research and drug development efforts should focus on strategies to enhance the bioavailability of Scutellarein, such as the development of prodrugs or novel delivery systems, to fully exploit the therapeutic potential of this flavonoid.[11][12]
References
- 1. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Bioactivity Characterization of Scutellarein Sulfonated Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Metabolic and pharmacokinetic studies of this compound in rat plasma, urine, and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound and its aglycone conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and metabolism of the flavonoid this compound in humans after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absorption and disposition of this compound in rats: a pharmacokinetic explanation for the high exposure of its isomeric metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triglyceride-mimetic prodrugs of this compound enhance oral bioavailability by promoting intestinal lymphatic transport and avoiding first-pass metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical benefits and pharmacology of this compound: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Scutellarin's Protein Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the binding of the natural flavonoid, Scutellarin, to a specific protein target. It offers experimental protocols and showcases comparative data with alternative molecules, facilitating a comprehensive understanding for researchers in drug discovery and development.
Target Profile: this compound and the Wnt5a Signaling Pathway
Recent studies have identified Wnt5a, a key ligand in the non-canonical Wnt signaling pathway, as a direct binding target of this compound. This interaction is crucial as Wnt5a signaling is implicated in various cellular processes, including cell migration, proliferation, and inflammation. Validating this binding is a critical step in elucidating this compound's mechanism of action and therapeutic potential.
One study identified 287 potential protein targets for this compound in mouse ovarian granulosa cells, with Wnt5a showing the lowest binding free energy at -8.3 kcal/mol.[1] Subsequent experimental validation confirmed a direct interaction, establishing a quantitative measure of their binding affinity.[1]
Comparative Binding Analysis of Wnt Pathway Modulators
Objective comparison of binding affinities is fundamental for evaluating the potency and specificity of a compound. The table below summarizes the binding data for this compound and other molecules known to modulate Wnt signaling.
| Compound | Target Protein | Binding Affinity / Potency | Experimental Method |
| This compound | Wnt5a | K_d = 1.7 x 10⁻⁵ M | Magnetic Nano-probe Fishing Assay / LC-MS |
| Box5 | Wnt5a (Antagonist) | Activity-based; direct K_d not specified. Inhibits Wnt5a-mediated Ca²⁺ release at 100 µM.[2][3] | Cellular Assays (Migration, Ca²⁺ release) |
| IWP-2 | Porcupine (Porcn) | IC₅₀ = 27 nM | Cell-free enzymatic assay |
Note: IWP-2 is an indirect Wnt signaling inhibitor; it targets Porcupine, an enzyme essential for the secretion of Wnt ligands, including Wnt5a.[4][5][6][7]
Key Experimental Methodologies for Target Validation
Validating the direct interaction between a small molecule like this compound and its protein target requires robust biophysical and cellular assays. Below are detailed protocols for three critical experimental techniques.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free optical technique used to measure real-time biomolecular interactions.[6][8][9] It provides quantitative data on binding affinity (K_d), and association (k_a) and dissociation (k_d) rates.
Protocol:
-
Sensor Chip Preparation : Choose a suitable sensor chip (e.g., CM5). Immobilize the purified recombinant Wnt5a protein onto the chip surface using standard amine coupling chemistry. This involves activating the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), injecting the protein, and then deactivating any remaining active esters with ethanolamine.
-
Analyte Preparation : Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+). A concentration range bracketing the expected K_d is recommended. Include a buffer-only (blank) injection for double referencing.
-
Binding Measurement :
-
Association : Inject the prepared this compound concentrations over the sensor chip surface at a constant flow rate and monitor the change in response units (RU).
-
Dissociation : After the association phase, switch to injecting only the running buffer and monitor the decrease in RU as this compound dissociates from the immobilized Wnt5a.
-
-
Regeneration : If necessary, inject a specific regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte and prepare the surface for the next cycle.
-
Data Analysis : Fit the resulting sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_a, k_d, and the equilibrium dissociation constant (K_d = k_d/k_a).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA validates target engagement within a physiological cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[2][5][10][11][12]
Protocol:
-
Cell Treatment : Culture cells of interest (e.g., a cell line known to express Wnt5a) and treat them with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined incubation period.
-
Heat Challenge : Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate. Heat the samples across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3-5 minutes, followed by a cooling step on ice.
-
Cell Lysis : Lyse the cells to release their protein content. This can be achieved through freeze-thaw cycles, sonication, or the addition of a lysis buffer without detergents.
-
Separation of Fractions : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification : Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction. Quantify the amount of soluble Wnt5a at each temperature point using an antibody-based detection method like Western Blot or ELISA.
-
Data Analysis : Plot the percentage of soluble Wnt5a against the temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms direct target engagement in the cell.
Co-Immunoprecipitation (Co-IP) for Cellular Interaction
Co-IP is used to demonstrate that a small molecule can stabilize or facilitate the interaction between its target and other binding partners within a protein complex inside the cell.[7][13]
Protocol:
-
Cell Culture and Lysis : Grow cells to an appropriate confluency. Treat the cells with this compound or a vehicle control. Lyse the cells using a gentle, non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing Lysates : Incubate the cell lysates with Protein A/G agarose or magnetic beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation : Incubate the pre-cleared lysate with an antibody specific for the target protein (e.g., anti-Wnt5a). This forms an antibody-antigen complex.
-
Complex Capture : Add fresh Protein A/G beads to the lysate-antibody mixture. The beads will bind to the antibody, thus capturing the entire immune complex (bead-antibody-Wnt5a-binding partners).
-
Washing : Wash the captured complexes multiple times with Co-IP wash buffer to remove non-specific proteins, reducing background noise.
-
Elution : Elute the proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE loading buffer.
-
Analysis by Western Blot : Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against known or suspected Wnt5a interacting partners (e.g., Frizzled-2 receptor). An increased signal for the interacting partner in the this compound-treated sample suggests that the compound stabilizes this interaction.
Visualizing the Validation Process and Biological Context
Diagrams are essential for conceptualizing complex workflows and biological pathways. The following sections provide visualizations created using the DOT language.
Experimental Workflow for Target Validation
This diagram illustrates a logical workflow for identifying and validating a small molecule's protein target, progressing from computational prediction to cellular confirmation.
Caption: Workflow for this compound's target validation.
This compound's Interaction with the Wnt5a Signaling Pathway
This diagram shows the non-canonical Wnt5a signaling pathway and indicates the point of interaction for this compound. Binding of Wnt5a to its receptor Frizzled (FZD) can activate Dishevelled (DVL), leading to the activation of downstream effectors like RhoA or Rac1, influencing cytoskeletal dynamics and gene expression.
Caption: Non-canonical Wnt5a signaling pathway modulation.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. stemcell.com [stemcell.com]
- 8. researchgate.net [researchgate.net]
- 9. Resveratrol mediates cell cycle arrest and cell death in human esophageal squamous cell carcinoma by directly targeting the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights into the polypharmacological activity of quercetin on serine/threonine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol Induces Long-Lasting IL-8 Expression and Peculiar EGFR Activation/Distribution in Human Keratinocytes: Mechanisms and Implications for Skin Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Resveratrol induces long-lasting IL-8 expression and peculiar EGFR activation/distribution in human keratinocytes: mechanisms and implications for skin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Scutellarin vs. Standard-of-Care: A Comparative Efficacy Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Scutellarin against standard-of-care therapies across various disease models. The data presented is collated from multiple preclinical studies to offer a comprehensive overview for informing future research and development.
Efficacy Snapshot: this compound in Cancer Models
This compound has demonstrated notable anti-tumor effects in various preclinical cancer models, both as a standalone agent and in combination with standard chemotherapeutics. Its efficacy is often attributed to its ability to inhibit proliferation, migration, and invasion of cancer cells, as well as to enhance chemosensitivity.
Comparative Efficacy Data: Glioma
| Treatment Group | Cell Viability (relative to control) | Apoptosis Rate (relative to control) | Reference(s) |
| Control | 100% | 100% | [1][2] |
| This compound | Decreased | Increased | [1][2] |
| Cisplatin | Decreased | Increased | [1][2] |
| This compound + Cisplatin | Significantly Decreased vs. either agent alone | Significantly Increased vs. either agent alone | [1][2] |
Note: Specific percentages vary across different glioma cell lines (U87, U251) and experimental conditions.
Comparative Efficacy Data: Breast Cancer
| Treatment Group | Tumor Volume Reduction | Cardiac Toxicity Markers (e.g., LDH, MDA) | Reference(s) |
| Control | - | Normal | [3][4] |
| Doxorubicin | Significant Reduction | Significantly Increased | [3][4] |
| This compound + Doxorubicin | Similar to Doxorubicin alone | Significantly Decreased vs. Doxorubicin alone | [3][4] |
Efficacy Snapshot: this compound in Cardiovascular Disease Models
In preclinical models of cardiovascular diseases, this compound exhibits protective effects, which are often compared to standard therapies like statins. Its mechanisms of action include anti-inflammatory, antioxidant, and lipid-lowering effects.
Comparative Efficacy Data: Atherosclerosis
| Treatment Group | Plaque Area Reduction | Serum Lipid Level Reduction | Inflammatory Marker (e.g., NF-κB) Reduction | Reference(s) |
| Control (High-Fat Diet) | - | - | - | [5] |
| Atorvastatin | Significant Reduction | Significant Reduction | Significant Reduction | [5] |
| This compound | Significant Reduction | Significant Reduction | Significant Reduction | [5] |
Efficacy Snapshot: this compound in Neurological Disease Models
This compound has shown neuroprotective effects in preclinical models of ischemic stroke. Its efficacy is often compared against calcium channel blockers like nimodipine.
Comparative Efficacy Data: Ischemic Stroke (MCAO Model)
| Treatment Group | Infarct Volume Reduction | Neurological Deficit Score Improvement | Reference(s) |
| Control (MCAO) | - | - | [6][7] |
| Nimodipine | Significant Reduction | Significant Improvement | [7] |
| This compound | Significant Reduction (26-27%) | Significant Improvement | [6][7] |
Signaling Pathway Modulation
A key aspect of this compound's therapeutic potential lies in its ability to modulate critical signaling pathways involved in cell survival, proliferation, and inflammation. Below are simplified diagrams of these pathways and how this compound's effects compare to standard-of-care drugs.
Caption: PI3K/AKT/mTOR Pathway Modulation by this compound and Cisplatin.
Note: The effect of Cisplatin on the PI3K/AKT pathway can be context-dependent, with some studies reporting activation and others inhibition, contributing to its complex mechanism of action and resistance.[8][9][10][11][12]
Caption: NF-κB Pathway Modulation by this compound and Atorvastatin.
Experimental Workflows
The preclinical evaluation of this compound and standard-of-care drugs typically follows a multi-stage workflow, from in vitro characterization to in vivo efficacy studies.
Caption: General Preclinical Experimental Workflow.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments frequently cited in the preclinical evaluation of this compound.
Middle Cerebral Artery Occlusion (MCAO) Rat Model of Ischemic Stroke
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane or chloral hydrate). Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure:
-
A midline cervical incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.
-
The ECA is ligated and transected. A monofilament nylon suture (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The occlusion is typically maintained for a specific duration (e.g., 90-120 minutes) to induce transient focal ischemia.
-
-
Reperfusion: After the ischemic period, the monofilament is withdrawn to allow for reperfusion.
-
Post-operative Care: The incision is sutured, and the animal is allowed to recover. Neurological deficit scoring is often performed at various time points post-surgery.
-
Outcome Assessment: At the end of the experiment, rats are euthanized, and brains are harvested for infarct volume measurement (e.g., using TTC staining), histological analysis, and molecular assays.
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., U87 glioma cells) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound, a standard-of-care drug (e.g., cisplatin), or a combination of both for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blot Analysis
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-AKT, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from cells or tissues using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system with a SYBR Green or TaqMan probe-based assay. Gene-specific primers for the target genes and a reference gene (e.g., GAPDH) are used.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Preparation: Cells are harvested after treatment and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
TUNEL Assay for Apoptosis
-
Sample Preparation: Cells grown on coverslips or tissue sections are fixed and permeabilized.
-
TdT Labeling: The samples are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP).
-
Detection: If an indirectly labeled dUTP is used, a secondary detection step with a fluorescently labeled antibody or streptavidin is performed.
-
Microscopy: The samples are counterstained with a nuclear stain (e.g., DAPI) and visualized under a fluorescence microscope. The percentage of TUNEL-positive cells is determined.
References
- 1. This compound inhibits the metastasis and cisplatin resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the metastasis and cisplatin resistance in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects against doxorubicin-induced acute cardiotoxicity and regulates its accumulation in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Doxorubicin-Induced Cardiotoxicity by Inhibiting Myocardial Fibrosis, Apoptosis and Autophagy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atorvastatin suppresses Toll-like receptor 4 expression and NF-κB activation in rabbit atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Alleviates Ischemic Brain Injury in the Acute Phase by Affecting the Activity of Neurotransmitters in Neurons [mdpi.com]
- 7. Comparative Metabolomic Analysis of the Neuroprotective Effects of this compound and Scutellarein against Ischemic Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. OR | PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells [techscience.com]
Independent Validation of Scutellarin's Therapeutic Potential: A Comparative Analysis of Preclinical Research
For Immediate Release
This guide provides an objective comparison of published research findings on the therapeutic effects of Scutellarin, a flavonoid compound derived from Erigeron breviscapus. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of this compound's pharmacological properties. This report summarizes quantitative data from multiple preclinical studies on its neuroprotective, anti-inflammatory, and anti-cancer effects, presenting them in a standardized format for comparative analysis. Detailed experimental protocols and visual representations of key signaling pathways are included to provide a comprehensive overview of the current state of this compound research.
Neuroprotective Effects in Ischemic Stroke
This compound has been extensively investigated for its neuroprotective properties in animal models of ischemic stroke, primarily the middle cerebral artery occlusion (MCAO) model in rats. Multiple studies have demonstrated its ability to reduce cerebral infarct volume and improve neurological outcomes. The neuroprotective mechanism is frequently attributed to the activation of the PI3K/AKT signaling pathway, which plays a crucial role in cell survival and inhibition of apoptosis.
Comparative Analysis of Neuroprotective Efficacy
| Study | Animal Model | This compound Dosage | Outcome Measure | Result |
| Wang et al. (2023)[1] | MCAO Rats | 6 mg/kg & 12 mg/kg (i.v.) | Brain Infarct Size | High and low doses of this compound significantly reduced brain infarct size by 26.95 ± 0.03% and 25.63 ± 0.02%, respectively.[1] |
| Unnamed Study[2] | pMCAO Rats | 50 mg/kg & 100 mg/kg | Cerebral Infarct Area | This compound at 50 and 100 mg/kg significantly decreased the cerebral infarct area.[2] |
| Unnamed Study[3] | MCAO Rats | 20 mg/kg & 60 mg/kg (i.p.) | Brain Infarct Volume | Intraperitoneal injections of this compound at 20 and 60 mg/kg diminished the percentage of brain infarct volume.[3] |
| Wang et al. (2023)[1] | MCAO Rats | 6 mg/kg & 12 mg/kg (i.v.) | Neurological Score | High and low doses of this compound significantly down-regulated the Z-Longa score by 25% and 23.1%, respectively.[1] |
| Unnamed Study[2] | pMCAO Rats | 50 mg/kg & 100 mg/kg | Neurological Deficit | Neurological deficit scores significantly improved in the groups treated with 50 or 100 mg/kg of this compound.[2] |
| Unnamed Study[4][5] | MCAO Rats | Not specified | p-PI3K & p-AKT Levels | Administration of this compound augmented the phosphorylation of PI3K and AKT compared to untreated MCAO samples.[4][5] |
| Unnamed Study[6] | MCAO Rats | Not specified | p-PI3K & p-AKT Levels | This compound treatment resulted in increased expression levels of p-PI3K and p-AKT.[6] |
| Unnamed Study[4][5][7] | MCAO Rats | Not specified | Apoptosis Markers | This compound administration suppressed the expression of pro-apoptotic markers Bax and activated caspase-3 while enhancing the anti-apoptotic protein Bcl-2.[4][5][7] |
| Unnamed Study[6] | MCAO Rats | Not specified | Apoptosis Markers | This compound treatment led to a significant reduction in the protein expression of p-NF-κB, TNF-α, IL-1β, Bax, and Cleaved-caspase-3, and an increase in Bcl-2 expression.[6] |
Experimental Protocols: Neuroprotection
Middle Cerebral Artery Occlusion (MCAO) Model:
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Procedure: A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, inducing focal cerebral ischemia. Reperfusion is typically allowed after a defined period (e.g., 2 hours).
-
This compound Administration: this compound is dissolved in a vehicle (e.g., DMSO and saline) and administered via intravenous (i.v.) or intraperitoneal (i.p.) injection at various doses before or after MCAO.
-
Outcome Assessment:
-
Infarct Volume: 2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarcted brain tissue.
-
Neurological Deficit Score: A graded scoring system (e.g., Zea Longa's five-point scale) is used to assess motor and neurological function.
-
Western Blot: Protein expression levels of key signaling molecules (e.g., PI3K, AKT, Bax, Bcl-2, Caspase-3) are quantified in brain tissue lysates.
-
Signaling Pathway: this compound's Neuroprotective Mechanism
Caption: this compound's neuroprotective effect via the PI3K/AKT pathway.
Anti-inflammatory Effects in Microglia
This compound exhibits potent anti-inflammatory properties by modulating the activation of microglia, the resident immune cells of the central nervous system. In response to inflammatory stimuli like lipopolysaccharide (LPS), activated microglia release pro-inflammatory mediators. This compound has been shown to suppress this inflammatory cascade, often through the inhibition of the NF-κB and MAPK signaling pathways.
Comparative Analysis of Anti-inflammatory Efficacy
| Study | Cell Model | This compound Concentration | Outcome Measure | Result |
| Unnamed Study[8] | LPS-induced BV-2 | 10, 20, 40 µg/ml | Pro-inflammatory Mediators | This compound inhibited the production of TNF-α, IL-1β, IL-6, and NO.[8] |
| Unnamed Study[9] | LPS-induced BV-2 | Not specified | Pro-inflammatory Mediators | This compound suppressed the expression of TNF-α, IL-1β, and iNOS.[9] |
| Unnamed Study[10] | LPS-activated BV-2 | Not specified | Pro-inflammatory Mediators | This compound suppressed the expression of iNOS, TNF-α, and IL-1β.[10] |
| Unnamed Study | LPS-induced BV-2 | Not specified | NF-κB Pathway | This compound suppressed NF-κB-p65 phosphorylation by inhibiting IκB degradation and IKKβ activation, and blocked the nuclear translocation of NF-κB. |
| Unnamed Study[6] | LPS-induced BV-2 | Not specified | NF-κB Pathway | This compound treatment resulted in a significant reduction in the protein expression of p-NF-κB.[6] |
| Unnamed Study | LPS-induced BV-2 | Not specified | MAPK & AKT Pathways | This compound inhibited the phosphorylation of p38, JNK, and AKT without affecting ERK1/2 or PI3K phosphorylation. |
| Unnamed Study[10] | LPS-activated BV-2 | Not specified | MAPK Pathway | This compound markedly attenuated the expression of p-p38 and p-JNK, while significantly increasing p-ERK1/2 expression.[10] |
Experimental Protocols: Anti-inflammation
LPS-induced BV-2 Microglia Model:
-
Cell Line: BV-2 murine microglial cell line.
-
Procedure: BV-2 cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound before or concurrently with LPS stimulation.
-
Outcome Assessment:
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are measured using ELISA.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.
-
Western Blot: Protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., p65, IκBα, p38, JNK, ERK) are analyzed.
-
Signaling Pathway: this compound's Anti-inflammatory Mechanism
Caption: this compound's anti-inflammatory mechanism in microglia.
Anti-cancer Effects in Breast Cancer
This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including the MCF-7 human breast cancer cell line. Its anti-cancer activity is associated with the regulation of multiple signaling pathways, such as the HIPPO-YAP pathway, which is involved in cell proliferation and apoptosis.
Comparative Analysis of Anti-cancer Efficacy
| Study | Cell Line | This compound Concentration | Outcome Measure | Result |
| Unnamed Study[11][12] | MCF-7 | 40-120 µM | Cell Proliferation | The inhibition rates of this compound-treated MCF-7 cells were 40.1%, 58.7%, and 70.6% at 24, 48, and 72 hours, respectively.[11][12] |
| Unnamed Study[11][12] | MCF-7 | 40-120 µM | Apoptosis | The rates of apoptotic cells were between 12.4±1.9% and 23.9±2.1% in the 40-120 µM this compound-treated groups, a significant increase compared to the control group (7.8±1.9%).[11][12] |
| Unnamed Study[11] | MCF-7 | Not specified | HIPPO-YAP Pathway | In an in vivo xenograft model, the inhibition of tumor growth by this compound was associated with increased p-YAP and decreased YAP expression.[11] |
| Unnamed Study[13] | BCSCs | Not specified | Cell Viability | Both Scutellaria barbata water extract and this compound reduced the viability, proliferation, sphere and colony formation, and migration of breast cancer stem cells (BCSCs).[13] |
| Unnamed Study[13] | BCSCs | Not specified | Signaling Pathways | The inhibitory effects of this compound were suggested to involve the Wnt/β-catenin, NF-κB, and PTEN/Akt/mTOR signaling pathways.[13] |
Experimental Protocols: Anti-cancer
MCF-7 Cell Culture Model:
-
Cell Line: MCF-7 human breast adenocarcinoma cell line.
-
Procedure: Cells are cultured in appropriate media and treated with various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours).
-
Outcome Assessment:
-
Cell Viability/Proliferation: Assays such as CCK-8 or MTT are used to measure the metabolic activity of the cells, which correlates with cell number.
-
Apoptosis Assay: Flow cytometry analysis of cells stained with Annexin V and Propidium Iodide (PI) is used to quantify the percentage of apoptotic cells.
-
Western Blot: Expression levels of proteins involved in relevant signaling pathways (e.g., YAP, p-YAP) are determined.
-
Signaling Pathway: this compound's Anti-cancer Mechanism
Caption: this compound's anti-cancer effect via the HIPPO-YAP pathway.
References
- 1. This compound Alleviates Ischemic Brain Injury in the Acute Phase by Affecting the Activity of Neurotransmitters in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of this compound on Ischemic Cerebral Injury by Down-Regulating the Expression of Angiotensin-Converting Enzyme and AT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of this compound against hypoxic-ischemic-induced cerebral injury via augmentation of antioxidant defense capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound alleviates microglia-mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3 β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Attenuates Microglia Activation in LPS-Induced BV-2 Microglia via miRNA-7036a/MAPT/PRKCG/ERK Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Exerts Anti-Inflammatory Effects in Activated Microglia/Brain Macrophage in Cerebral Ischemia and in Activated BV-2 Microglia Through Regulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a flavonoid compound from Scutellaria barbata, suppresses growth of breast cancer stem cells in vitro and in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Analysis of Scutellarin and Scutellarein on Cellular Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of two related flavonoid compounds, Scutellarin and its aglycone, Scutellarein. While a direct comparative transcriptomic study under identical experimental conditions is not yet available in the public domain, this document synthesizes findings from separate key studies to offer insights into their distinct and overlapping impacts on gene expression and cellular signaling pathways. The data presented herein is derived from transcriptomic analyses of cells treated with either this compound or Scutellarein in different experimental models.
Executive Summary
This compound and Scutellarein, despite their structural similarities, elicit distinct transcriptomic responses in different biological contexts. This guide presents a side-by-side comparison of their effects on gene expression, highlighting the key signaling pathways they modulate. The information is based on transcriptomic studies of this compound's effect on Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) and Scutellarein's role in mitigating UVB-induced skin injury. This comparative analysis aims to inform further research and drug development efforts by providing a foundational understanding of their molecular mechanisms of action.
Experimental Protocols
The following table outlines the experimental methodologies employed in the key transcriptomic studies for this compound and Scutellarein, providing a basis for understanding the context of the presented data.
| Parameter | This compound Treatment | Scutellarein Treatment |
| Study Model | Rat model of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)[1][2] | Mouse model of UVB-induced skin injury[3][4] |
| Organism | Sprague-Dawley Rats[1][2] | Mice[3][4] |
| Cell/Tissue Type | Liver tissue[1][2] | Dorsal skin tissue[3][4] |
| Treatment | 100 mg/kg/d this compound for 8 weeks after establishment of MASLD model[1][2] | Topical application of Scutellarein on dorsal skin prior to UVB irradiation[3] |
| Control Groups | Control group (normal diet), MASLD model group (high-fat and high-sugar diet)[1][2] | Vehicle-treated group with UVB irradiation[3] |
| Transcriptomic Method | High-throughput sequencing (RNA-seq)[1][2] | RNA sequencing (RNA-seq)[3][4] |
| Data Analysis | Differentially expressed genes identified using DESeq2[1] | Analysis of differentially expressed genes, Gene Ontology (GO) and KEGG pathway enrichment analysis[3] |
Quantitative Data Presentation
The following table summarizes the key quantitative findings from the transcriptomic analyses of this compound and Scutellarein treatment. It is important to note that these results are from different experimental systems and are not directly comparable.
| Metric | This compound (in MASLD rat model) | Scutellarein (in UVB-induced mouse skin injury model) |
| Total Differentially Expressed Genes (DEGs) | 441 (compared to MASLD model group)[1] | Not explicitly stated, but significant modulation of inflammatory and extracellular matrix genes reported[3][4] |
| Upregulated Genes | 212[1] | Upregulation of tissue inhibitors of metalloproteinases (TIMPs)[3] |
| Downregulated Genes | 229[1] | Downregulation of matrix metalloproteinases (MMPs)[3] |
| Key Affected Gene/Pathway | Identification of Pdk4 as a crucial gene[1][2] | Modulation of inflammatory responses and maintenance of extracellular matrix homeostasis[3][4] |
Signaling Pathways and Mechanisms of Action
This compound
Transcriptomic analysis of liver tissue from a rat model of MASLD revealed that this compound treatment led to significant changes in gene expression. A key finding was the identification of Pdk4 (Pyruvate Dehydrogenase Kinase 4) as a crucial gene mediating the therapeutic effects of this compound in this condition[1][2]. KEGG pathway enrichment analysis of the differentially expressed genes following this compound treatment showed a downregulation of pathways that were upregulated in the MASLD group, and an upregulation of pathways that were downregulated in the MASLD group[1].
Scutellarein
In a mouse model of UVB-induced skin injury, transcriptomic analysis of skin tissue showed that Scutellarein plays a significant role in modulating inflammatory responses and maintaining the homeostasis of the extracellular matrix (ECM)[3][4]. Specifically, Scutellarein treatment was found to suppress the overexpression of matrix metalloproteinases (MMPs) and upregulate the levels of their tissue inhibitors (TIMPs), which is crucial for preventing the degradation of the ECM and alleviating skin damage[3].
Experimental Workflow and Logical Framework
To provide a clearer understanding of the processes involved in generating the data discussed, the following diagrams illustrate a typical experimental workflow for transcriptomic analysis and the logical framework for the comparative analysis presented in this guide.
Conclusion
This guide provides a preliminary comparative transcriptomic overview of this compound and Scutellarein based on available, albeit separate, studies. The findings suggest that both compounds have significant and distinct effects on gene expression, modulating key cellular pathways involved in metabolic disease and tissue injury. This compound appears to play a crucial role in regulating metabolic pathways, as evidenced by its impact on the MASLD model, while Scutellarein demonstrates potent anti-inflammatory and tissue-protective effects in the context of UVB-induced skin damage.
For a more definitive comparison, future research should include direct, head-to-head transcriptomic studies of this compound and Scutellarein in the same cellular models and under identical experimental conditions. Such studies would provide a more precise understanding of their differential mechanisms of action and facilitate the targeted development of these promising natural compounds for therapeutic applications.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Scutellarin
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for Scutellarin, a flavonoid compound.
While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is imperative to follow established laboratory safety protocols and local regulations for chemical waste management.[1][2] The responsibility for correct disposal lies with the end-user, who must assess the waste in accordance with all applicable regulations.[3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a laboratory coat, and nitrile gloves to prevent skin and eye contact.[4] All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area or under a fume hood to avoid the formation and inhalation of dust.[1][4]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and form of the waste.
For Small Quantities of this compound Waste:
-
Collection: Carefully collect any residual powder or small amounts of solution.
-
Containment: Place the waste in a properly labeled, sealed container.
-
Evaporation (for solutions): For small volumes of this compound solutions, controlled evaporation in a fume hood may be a viable option, but this should be in accordance with institutional protocols.[4]
-
Disposal: The sealed container with the solid waste should be placed in a designated container for non-hazardous chemical waste.
For Large Quantities of this compound Waste:
-
Professional Disposal Service: It is strongly recommended to engage a licensed professional waste disposal service for the disposal of significant quantities of this compound.[1]
-
Packaging: Ensure the waste is securely packaged and clearly labeled. Contaminated packaging should be treated with the same level of caution and disposed of alongside the chemical waste.[1]
-
Documentation: Maintain detailed records of the disposed quantities and the disposal method, in line with laboratory and institutional guidelines.
Disposal of Contaminated Materials:
Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated.
-
Segregation: Collect all contaminated materials separately from regular laboratory waste.
-
Containment: Place these materials in a designated, sealed waste bag or container.
-
Disposal: Dispose of the container as chemical waste, following your institution's specific procedures.
Spill Management
In the event of a this compound spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]
-
Containment: Prevent the spill from spreading and keep it away from drains and water sources.[1][3]
-
Clean-up: For solid spills, carefully sweep or vacuum the material to avoid creating dust.[3] Place the collected material in a sealed container for disposal.[1] For liquid spills, absorb the material with an inert substance like sand or vermiculite and place it in a sealed container.
-
Decontamination: Wash the contaminated area thoroughly with soap and water.[1]
Summary of Disposal Recommendations
| Waste Type | Recommended Disposal Method | Key Considerations |
| Small Quantities (Solid/Solution) | Collect in a labeled, sealed container for chemical waste. | Avoid dust formation. Check institutional guidelines for evaporation of small solution volumes in a fume hood.[1][4] |
| Large Quantities | Engage a licensed professional waste disposal service.[1] | Ensure proper packaging and labeling. Maintain disposal records. |
| Contaminated Labware (gloves, tips, etc.) | Collect in a designated, sealed container for chemical waste. | Segregate from non-contaminated waste. |
| Spills | Absorb/sweep up, place in a sealed container, and decontaminate the area.[1][3] | Prevent dust generation and keep away from drains.[1][3] |
Experimental Protocols
The search for specific experimental protocols for the disposal of this compound did not yield any detailed methodologies. The standard procedures outlined above, based on general principles of laboratory chemical waste management, should be followed. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for this compound Disposal Decisions.
References
Personal protective equipment for handling Scutellarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of Scutellarin. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining the integrity of your research.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle it with care as a standard laboratory chemical.[1][2] The following personal protective equipment is recommended to minimize exposure and ensure safety.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Powder-free nitrile gloves. | Prevents skin contact and contamination.[3][4] Change gloves every 30-60 minutes or immediately if contaminated.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne powder or splashes. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. If there is a risk of generating significant airborne dust, a NIOSH-certified N95 respirator is recommended.[4] | Prevents inhalation of fine particles. |
II. Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Procedural Steps |
| Skin Contact | 1. Immediately wash the affected area thoroughly with soap and water.[2] 2. Remove contaminated clothing. 3. Seek medical attention if irritation develops. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] 2. Remove contact lenses if present and easy to do. 3. Seek medical attention. |
| Inhalation | 1. Move the individual to fresh air.[2] 2. If breathing is difficult, provide oxygen.[2] 3. If breathing has stopped, begin artificial respiration.[2] 4. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water.[2] 3. Seek immediate medical attention and show the safety data sheet to the medical professional.[2] |
| Spill | 1. Evacuate the area. 2. Wear appropriate PPE, including respiratory protection if necessary. 3. Carefully sweep up the solid material, avoiding dust generation. 4. Place the spilled material into a sealed container for disposal. 5. Clean the spill area with a wet cloth or paper towels and place them in the sealed waste container. |
III. Handling and Storage
Proper handling and storage are vital for maintaining the stability and purity of this compound.
| Aspect | Procedure |
| Handling | - Avoid contact with skin and eyes.[2] - Avoid the formation of dust and aerosols.[2] - Ensure adequate ventilation in the handling area. - Wash hands thoroughly after handling.[5] |
| Storage | - Store in a tightly closed container.[6] - Recommended storage temperature is -20°C for long-term stability (≥ 4 years).[5] Short-term storage at 2-8°C is also an option.[7] - Keep in a dry and well-ventilated place.[6] - Protect from light and heat.[6] |
IV. Disposal Plan
Dispose of this compound and its waste in accordance with all applicable federal, state, and local regulations.
-
Unused Product: Dispose of as chemical waste. Do not allow it to enter the drainage system.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and containers, should be considered chemical waste and disposed of in a sealed, labeled container.
V. Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from receiving to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. extrasynthese.com [extrasynthese.com]
- 3. pppmag.com [pppmag.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 7. This compound hydrate ≥98% (HPLC) | 27740-01-8 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
